NADI-351
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H20FN5O4S2 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
2-[(5Z)-5-[1-[3-fluoro-5-methoxy-4-(1H-1,2,4-triazol-5-ylmethoxy)phenyl]ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H20FN5O4S2/c1-10(17-18(27)25(19(30)31-17)7-15(26)24(2)3)11-5-12(20)16(13(6-11)28-4)29-8-14-21-9-22-23-14/h5-6,9H,7-8H2,1-4H3,(H,21,22,23)/b17-10- |
InChI-Schlüssel |
JLCYTTLAXZXCNT-YVLHZVERSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
NADI-351 Mechanism of Action in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The Notch signaling pathway, particularly Notch1, is frequently dysregulated in TNBC and plays a crucial role in tumor progression and the maintenance of cancer stem cells (CSCs), which are implicated in therapy resistance and metastasis.[1] NADI-351 is a first-in-class, orally available small molecule inhibitor that selectively targets the Notch1 transcriptional complex.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound in TNBC, detailing its effects on the Notch1 signaling pathway, cancer cell viability, and in vivo tumor growth. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a comprehensive understanding.
Core Mechanism of Action: Selective Inhibition of the Notch1 Transcriptional Complex
This compound exerts its anti-tumor effects through the selective disruption of the Notch1 transcriptional complex.[1] In the canonical Notch signaling pathway, the intracellular domain of the Notch1 receptor (Notch1ICD) translocates to the nucleus upon ligand binding and forms a ternary complex with the DNA-binding protein CSL and the coactivator Mastermind-like 1 (MAML1). This complex then drives the transcription of downstream target genes, including HES1, HES5, and HEY1, which are critical for cell proliferation and survival.[1]
This compound selectively inhibits the assembly of the Notch1ICD and MAML1 with CSL on the DNA, thereby preventing the transcription of these target genes.[1] This selectivity for Notch1 over other Notch paralogs is a key feature of this compound and is responsible for its potent anti-tumor activity with low toxicity.[1]
Quantitative Efficacy Data
The efficacy of this compound has been evaluated in in vitro and in vivo models of triple-negative breast cancer. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound in TNBC Cells
| Cell Line | Assay Type | Metric | Value (µM) | Citation |
| MDA-MB-231 | MTT Assay | EC50 | 10 | [1] |
Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model
| Model | Treatment | Dosing | Outcome | Citation |
| MDA-MB-231 Xenograft | This compound | 20 mg/kg (i.p.) | Significant inhibition of tumor growth | [1] |
Signaling Pathway and Cellular Effects
The inhibition of the Notch1 transcriptional complex by this compound leads to a cascade of downstream cellular effects that culminate in anti-tumor activity.
Downregulation of Notch Target Genes
Treatment of MDA-MB-231 TNBC cells with this compound results in a significant decrease in the mRNA levels of the Notch target genes HES1, HES5, and HEY1.[1] This confirms the direct impact of this compound on the transcriptional output of the Notch1 pathway.
Induction of Cell Cycle Arrest and Apoptosis in Cancer Stem Cells
A critical aspect of this compound's mechanism is its potent activity against cancer stem cells (CSCs). In TNBC, a subpopulation of cells with high aldehyde dehydrogenase (ALDH) activity and a CD44+/CD24-/low phenotype are considered CSCs. These cells are highly dependent on Notch1 signaling for their survival and self-renewal. This compound has been shown to induce an S-phase cell cycle arrest and a significant, dose-dependent increase in apoptosis in these ALDH+ CSC populations.[1]
Visualizing the Mechanism and Workflows
Signaling Pathway Diagram
Caption: this compound signaling pathway in TNBC.
Experimental Workflow Diagram
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of this compound's mechanism of action in triple-negative breast cancer.
Cell Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Real-Time Quantitative PCR (RT-qPCR)
-
Treat MDA-MB-231 cells with 10 µM this compound or vehicle control for 6 hours.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for HES1, HES5, HEY1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Chromatin Immunoprecipitation (ChIP) Assay
-
Treat MDA-MB-231 cells with 10 µM this compound or vehicle control for 6 hours.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitate the chromatin overnight at 4°C with an antibody specific for Notch1 or a control IgG.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
Purify the DNA using a spin column.
-
Perform qPCR using primers flanking the CSL binding site in the HES1 promoter to quantify the amount of immunoprecipitated DNA.
Cell Cycle Analysis
-
Treat ALDH+ sorted TNBC cells with this compound or vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence intensity of PI.
Apoptosis Assay
-
Treat ALDH+ sorted TNBC cells with varying concentrations of this compound or vehicle control.
-
Harvest the cells and wash with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Study
-
Subcutaneously inject 5 x 106 MDA-MB-231 cells into the flank of female athymic nude mice.
-
Allow the tumors to grow to a palpable size (approximately 200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control intraperitoneally (i.p.) daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent for triple-negative breast cancer by selectively targeting the Notch1 signaling pathway. Its ability to disrupt the Notch1 transcriptional complex leads to the downregulation of key oncogenic target genes, resulting in cell cycle arrest and apoptosis, particularly within the therapy-resistant cancer stem cell population. The preclinical data demonstrate significant in vitro and in vivo efficacy in TNBC models, supporting its further development as a novel targeted therapy for this challenging disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
References
NADI-351: A Technical Whitepaper on the Discovery and Development of a First-in-Class Notch1-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NADI-351 is a pioneering, orally active small molecule inhibitor that selectively targets the Notch1 transcriptional complex. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is designed to furnish researchers and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent, particularly in the context of Notch1-dependent malignancies. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.
Introduction
The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and differentiation. Its dysregulation is implicated in the pathogenesis of numerous cancers, where it often contributes to the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis.[1][2] For years, therapeutic targeting of the Notch pathway has been hampered by the on-target toxicities associated with pan-Notch inhibitors, most notably severe gastrointestinal side effects.[1][3] this compound emerges as a promising solution to this challenge, demonstrating selective inhibition of the Notch1 isoform, thereby offering a potentially wider therapeutic window.[1][4]
Discovery and Chemical Properties
This compound was identified through a refinement of a proof-of-concept inhibitor, IMR-1, using a combination of computer modeling and experimental validation.[2][3] This process aimed to enhance potency and selectivity for the Notch1 transcriptional complex.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₀FN₅O₄S₂ | [5] |
| Molecular Weight | 465.52 g/mol | [3] |
| CAS Number | 2503017-11-4 | [3][5] |
| Appearance | Powder | [5] |
| Storage | -20°C (powder), -80°C (in DMSO) | [5] |
Mechanism of Action
This compound exerts its therapeutic effect by selectively disrupting the formation of the Notch1 transcriptional complex.[3] This complex, composed of the intracellular domain of Notch1 (Notch1ICD), the DNA-binding protein CSL, and the coactivator Mastermind-like 1 (MAML1), is essential for the transcription of Notch target genes.[1][2]
Molecular modeling suggests that this compound binds to a pocket formed by both Notch1ICD and CSL, thereby preventing the recruitment of MAML1 and the subsequent initiation of transcription.[2] This selective disruption of the Notch1 complex, while sparing other Notch isoforms, is the key to its improved safety profile.[1][3]
Caption: Mechanism of action of this compound in the Notch1 signaling pathway.
Quantitative Biological Activity
This compound has demonstrated potent and selective inhibitory activity in a variety of in vitro assays.
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line / System | Endpoint | Value | Source |
| Notch Transcription Reporter | - | IC₅₀ | 8.8 µM | [5] |
| NTC AlphaScreen | - | Potency | 15x > IMR-1 | [2] |
| Cell Growth (Single Dose) | OE33 (Esophageal Adeno.) | EC₅₀ | 10 µM | [2][5] |
| Colony Formation (Multi-dose) | OE33 (Esophageal Adeno.) | EC₅₀ | 1.3 µM | [5] |
| Colony Formation (ALDH+ CSCs) | OE33 (Esophageal Adeno.) | EC₅₀ | 1.0 µM | [2] |
| Colony Formation (ALDH- non-CSCs) | OE33 (Esophageal Adeno.) | EC₅₀ | 3.4 µM | [2] |
| Tumorsphere Formation | EAC47 (Patient-Derived) | EC₅₀ | 110 nM | [2] |
Preclinical Efficacy and Safety
In vivo studies have shown that this compound significantly inhibits tumor growth in xenograft models without the gastrointestinal toxicity commonly associated with pan-Notch inhibitors.[1][5]
Table 3: In Vivo Studies of this compound
| Animal Model | Dosing | Outcome | Source |
| Esophageal Adenocarcinoma (PDX) | 30 mg/kg, daily for 14 or 30 days | Significant tumor growth inhibition; ablation of cancer stem cells. | [1][2] |
| Various Xenograft Models | Up to 40 mg/kg, 5 daily treatments | Significant tumor growth inhibition; no significant effect on mouse weight. | [5] |
A key finding from preclinical studies is the absence of goblet cell metaplasia in the intestines of this compound-treated animals, a hallmark of toxicity for other Notch inhibitors.[1] Furthermore, safety profiling against a panel of 44 common toxicity targets and 372 wild-type human kinases showed no significant off-target activity.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature.
Notch Ternary Complex (NTC) AlphaScreen Assay
This assay quantitatively measures the formation of the Notch Ternary Complex.
Caption: Workflow for the NTC AlphaScreen assay.
Protocol:
-
Biotinylated DNA containing the CSL binding site is incubated with His-tagged CSL, FLAG-tagged Notch1ICD, and HA-tagged MAML1 in the presence of varying concentrations of this compound or DMSO as a control.
-
Streptavidin-coated donor beads and anti-FLAG acceptor beads are added to the mixture.
-
In the absence of inhibition, the formation of the NTC brings the donor and acceptor beads into close proximity.
-
Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm.
-
The intensity of the light signal is inversely proportional to the inhibitory activity of this compound.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound prevents the recruitment of Notch1 to the promoter of its target genes.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Protocol:
-
MDA-MB-231 cells are treated with this compound (10 µM) or DMSO for a specified time.[1]
-
Proteins are crosslinked to DNA using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments.
-
An antibody specific to Notch1ICD or MAML1 is used to immunoprecipitate the protein-DNA complexes.
-
The crosslinks are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed on the purified DNA using primers for the HES1 promoter to quantify the amount of promoter DNA bound to Notch1 or MAML1.
In Vivo Xenograft Studies
Protocol:
-
Patient-derived xenograft (PDX) models of esophageal adenocarcinoma (EAC47) are established in immunocompromised mice.[1][2]
-
Once tumors are established, mice are randomized into treatment (this compound) and vehicle (DMSO) control groups.
-
This compound is administered orally at a dose of 30 mg/kg daily.[1][2]
-
Tumor volume and mouse weight are monitored regularly throughout the study.
-
At the end of the treatment period, tumors are excised for further analysis, such as FACS analysis for cancer stem cell markers (e.g., ALDH).[1][2]
-
Intestinal tissues are collected to assess for toxicity, specifically for the presence of goblet cell metaplasia via PAS staining.[1]
Future Directions
The preclinical data for this compound are highly encouraging, demonstrating potent anti-tumor activity and a favorable safety profile.[1][4] The selective targeting of Notch1 and the subsequent ablation of cancer stem cells represent a significant advancement in the development of Notch pathway inhibitors.[1][3] Further investigation into the pharmacokinetics and pharmacodynamics of this compound is warranted to support its progression into clinical trials for the treatment of Notch1-dependent cancers.
Conclusion
This compound is a first-in-class, orally available, selective inhibitor of the Notch1 transcriptional complex. Its unique mechanism of action allows for the potent inhibition of Notch1-driven tumor growth and the specific targeting of cancer stem cells, without inducing the dose-limiting gastrointestinal toxicities that have plagued previous pan-Notch inhibitors. The comprehensive data presented in this whitepaper underscore the significant therapeutic potential of this compound and provide a solid foundation for its continued development.
References
- 1. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
NADI-351: A Technical Guide to its Effects on Cancer Stem Cell Maintenance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of cancer stem cells (CSCs) is a significant contributor to tumor recurrence, metastasis, and therapeutic resistance. The Notch signaling pathway, particularly Notch1, is a critical regulator of CSC maintenance and survival.[1][2] NADI-351 has emerged as a first-in-class, orally available, small-molecule inhibitor that selectively targets the Notch1 transcriptional complex.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy in ablating CSC populations, and detailed experimental protocols for its evaluation. The data presented herein is primarily derived from the seminal study by Alvarez-Trotta et al., published in Cancer Research in 2021.
Introduction: The Role of Notch1 in Cancer Stem Cells
The Notch signaling pathway is an evolutionarily conserved cell-to-cell communication system crucial for normal development and tissue homeostasis.[1] Dysregulation of this pathway, especially aberrant Notch1 activity, is implicated in the initiation and maintenance of various cancers.[1][2] Notch1 signaling is integral to the survival and self-renewal of CSCs, the subpopulation of tumor cells responsible for tumor initiation and propagation.[1] Consequently, inhibiting the Notch1 pathway presents a compelling therapeutic strategy for targeting CSCs. However, the clinical development of pan-Notch inhibitors has been hampered by significant gastrointestinal toxicity, primarily due to the inhibition of multiple Notch paralogs.[1] this compound offers a promising alternative by selectively inhibiting the Notch1 transcriptional complex, thereby sparing other Notch paralogs and mitigating off-target toxicities.[1]
Mechanism of Action of this compound
This compound functions by directly disrupting the formation of the Notch1 transcriptional complex, also known as the Notch Ternary Complex (NTC).[1] The NTC is formed in the nucleus when the intracellular domain of the Notch1 receptor (Notch1ICD) translocates and binds to the DNA-binding protein CSL (CBF1/Su(H)/Lag-1). This is followed by the recruitment of Mastermind-like 1 (MAML1), which stabilizes the complex and facilitates the transcription of Notch target genes such as HES1 and HEY1.[1] this compound selectively inhibits the recruitment of Notch1ICD and MAML1 to CSL on the DNA, thereby preventing the transcription of genes essential for CSC maintenance.[1]
Caption: this compound inhibits the Notch1 signaling pathway.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Target | IC50 / EC50 | Reference |
| NTC AlphaScreen Assay | Notch Ternary Complex | ~1 µM | [1] |
| Notch1ICD Luciferase Reporter | - | 8.8 µM | [1][3] |
| MTT Assay (72h) | OE33 | 10 µM | [1] |
| Colony Formation Assay (2 weeks) | OE33 | 1.3 µM | [1] |
| Colony Formation Assay | OE33 (ALDH+) | 1 µM | [1] |
| Colony Formation Assay | OE33 (ALDH-) | 3.4 µM | [1] |
| Colony Formation Assay | MDA-MB-231 (CD44+/CD24+/low) | 2.3 µM | [1] |
| Colony Formation Assay | MDA-MB-231 (CD44+/CD24-) | 10 µM | [1] |
| Tumorsphere Formation Assay | EAC47 PDX (ALDH+) | 110 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Route of Administration | Outcome | Reference |
| MDA-MB-231 | 20 mg/kg this compound, daily | Intraperitoneal (i.p.) | Significant tumor growth inhibition | [1] |
| EAC47 PDX | 30 mg/kg this compound, daily for 14 days | Intraperitoneal (i.p.) | Significant tumor growth inhibition | [1] |
| C57BL/6 mice | Up to 40 mg/kg this compound, daily for 5 days | Intraperitoneal (i.p.) | No evidence of gastrointestinal toxicity (goblet cell metaplasia) | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Notch Ternary Complex (NTC) AlphaScreen Assay
This assay quantifies the ability of this compound to disrupt the formation of the Notch Ternary Complex.
Materials:
-
Recombinant His-tagged CSL
-
Recombinant biotinylated Notch1ICD
-
Recombinant GST-tagged MAML1
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
AlphaScreen Assay Buffer
-
384-well OptiPlate (PerkinElmer)
-
This compound and control compounds
Procedure:
-
Prepare a concentration matrix of GST-Skp2/Skp1 and His6-Cks1 in a 384-well microplate.
-
Add 5 µL of each protein solution to 5 µL of 1x AlphaScreen assay buffer for a total volume of 15 µL per well.
-
Incubate the plate at room temperature with shaking for 1 hour.
-
Add 10 µL of a mixture of streptavidin-coated Donor beads and nickel chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision plate reader (PerkinElmer) with an AlphaScreen filter.
Caption: NTC AlphaScreen Assay Workflow.
Colony Formation Assay
This assay assesses the effect of this compound on the clonogenic potential of cancer cells.
Materials:
-
Cancer cell lines (e.g., OE33)
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control.
-
Replace the medium with fresh medium containing this compound every 48 hours.
-
Incubate for 2 weeks, or until visible colonies are formed.
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.
-
Wash the wells with water and allow to air dry.
-
Count the number of colonies (typically >50 cells).
ALDEFLUOR Assay for Cancer Stem Cell Population Analysis
This assay identifies and quantifies the population of cells with high aldehyde dehydrogenase (ALDH) activity, a marker for CSCs.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Single-cell suspension of cancer cells
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" and a "control" tube.
-
Add the ALDEFLUOR™ reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube containing the ALDH inhibitor, DEAB.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
Centrifuge the cells and resuspend in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, gating on the ALDH-positive population based on the DEAB control.
Caption: ALDEFLUOR Assay Workflow.
Patient-Derived Xenograft (PDX) Model
This in vivo model assesses the anti-tumor activity of this compound in a more clinically relevant setting.
Materials:
-
Patient-derived tumor tissue (e.g., EAC47)
-
Immunocompromised mice (e.g., nude mice)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant a small fragment of the patient tumor subcutaneously into the flank of an immunocompromised mouse.
-
Allow the tumor to grow to a palpable size (e.g., 200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg daily via intraperitoneal injection) or vehicle control.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
At the end of the study, excise tumors for further analysis (e.g., FACS, IHC).
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies against cancer stem cells. Its selective inhibition of the Notch1 transcriptional complex allows for the effective ablation of CSC populations while avoiding the dose-limiting toxicities associated with pan-Notch inhibitors.[1] The preclinical data strongly support the continued development of this compound as a potential therapeutic for Notch1-dependent cancers. Future studies should focus on clinical trials to evaluate the safety and efficacy of this compound in cancer patients, as well as to identify predictive biomarkers of response. The combination of this compound with standard-of-care chemotherapies or other targeted agents may also provide synergistic anti-tumor effects and overcome therapeutic resistance.
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
NADI-351: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NADI-351 is a potent and selective small-molecule inhibitor of the Notch1 transcriptional complex.[1][2][3] This document provides a comprehensive overview of its molecular structure, chemical properties, and mechanism of action, with a focus on its application in cancer research. Detailed experimental protocols and data are presented to facilitate further investigation and drug development efforts. This compound demonstrates significant potential by selectively targeting cancer stem cells and inhibiting tumor growth without the gastrointestinal toxicity associated with pan-Notch inhibitors.[2]
Molecular Structure and Chemical Properties
This compound is a complex heterocyclic molecule with the molecular formula C19H20FN5O4S2 and a molecular weight of 465.518 g/mol .[1][4][5] Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | (Z)-2-(5-(1-(4-((4H-1,2,4-triazol-3-yl)methoxy)-3-fluoro-5-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N,N-dimethylacetamide[1] |
| CAS Number | 2503017-11-4[1][4][5] |
| Molecular Formula | C19H20FN5O4S2[1][4][5] |
| Molecular Weight | 465.518 g/mol [1] |
| Appearance | White to yellow solid[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Solubility | 10 mM in DMSO[1] |
| Storage (Solid) | -20°C for up to 3 years[5] |
| Storage (In Solvent) | -80°C for up to 6 months[1][5] |
Mechanism of Action: Selective Inhibition of the Notch1 Transcriptional Complex
This compound exerts its biological effects through the selective inhibition of the Notch1 transcriptional complex.[1][2][3] The Notch signaling pathway is a critical regulator of cell fate, and its aberrant activation is implicated in various cancers.[6][7] this compound specifically disrupts the formation of the Notch Ternary Complex (NTC), which is essential for the transcription of Notch target genes.[2][8]
The mechanism of inhibition involves this compound binding to an arginine-rich cavity formed at the interface of the Notch1 intracellular domain (NICD1) and the DNA-binding protein CSL.[2] This binding event physically blocks the recruitment of the coactivator Mastermind-like 1 (MAML1), thereby preventing the assembly of a functional NTC.[2] Consequently, the transcription of downstream Notch1 target genes, such as HES1, is suppressed.[2] Molecular modeling suggests that this compound forms hydrogen-bonding interactions with key residues in both Notch1 (Arg2061, Asp2092) and CSL (Gln362).[2]
A key advantage of this compound is its selectivity for Notch1 over other Notch paralogs, which is believed to be the reason for its favorable safety profile, particularly the absence of goblet cell metaplasia, a dose-limiting toxicity of pan-Notch inhibitors.[2][6]
Biological Activity and Efficacy
This compound has demonstrated significant biological activity in various preclinical models. Its efficacy is summarized in the table below.
Table 3: In Vitro and In Vivo Activity of this compound
| Assay | Cell Line/Model | Metric | Value |
| NTC AlphaScreen Assay | - | Potency vs. IMR-1 | 15-fold more potent[1][2] |
| Cellular Reporter Assay | - | IC50 | 8.8 µM[1] |
| MTT Assay (Single Dose) | OE33 | EC50 | 10 µM[1] |
| Colony Formation Assay (Multi-dose) | OE33 | EC50 | 1.3 µM[1] |
| Notch Target Gene Expression (RT-qPCR) | MDA-MB-231 | Inhibition | HES1, HES5, HEY1[2] |
| In Vivo Tumor Growth | Notch-dependent cancer models | Effect | Inhibition of tumor growth[2] |
| Toxicity Assessment | Mouse models | Observation | No gastrointestinal toxicity (goblet cell metaplasia)[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Notch Ternary Complex (NTC) AlphaScreen Assay
This assay quantitatively measures the formation of the NTC in the presence of an inhibitor.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. In this context, one component of the NTC (e.g., CSL) is conjugated to a donor bead, and another component (e.g., MAML1) is conjugated to an acceptor bead. When the NTC assembles, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. This compound disrupts this interaction, leading to a decrease in the light signal.
Protocol:
-
Reagent Preparation: Recombinant NICD1, CSL, and MAML1 proteins are expressed and purified. Biotinylated CSL and GST-tagged MAML1 can be used for bead conjugation.
-
Assay Setup: The assay is performed in a 384-well microplate. Each well contains the recombinant proteins, streptavidin-coated donor beads, and anti-GST acceptor beads in an appropriate assay buffer.
-
Compound Addition: this compound is serially diluted in DMSO and added to the wells. A DMSO-only control is included.
-
Incubation: The plate is incubated at room temperature in the dark to allow for complex formation and bead interaction.
-
Signal Detection: The plate is read using an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal is normalized to the DMSO control, and the IC50 value is calculated using a non-linear regression curve fit.
Inducible Notch1ICD-Driven Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the NTC.
Protocol:
-
Cell Culture: A stable cell line (e.g., HEK293T) is engineered to express a tetracycline-inducible NICD1 and a luciferase reporter gene under the control of a CSL-responsive promoter.
-
Cell Seeding: Cells are seeded into a 96-well plate.
-
Induction and Treatment: NICD1 expression is induced with doxycycline. Simultaneously, cells are treated with various concentrations of this compound.
-
Incubation: The cells are incubated for a sufficient period to allow for luciferase expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control, and the IC50 is determined.
CSL-Dependent Affinity Pulldown Assay
This assay is used to assess the effect of this compound on the assembly of the NTC in a cellular context.
Protocol:
-
Cell Treatment and Lysis: Cells (e.g., MDA-MB-231) are treated with this compound or DMSO. Nuclear extracts are then prepared.
-
Probe Incubation: The nuclear extracts are incubated with a biotinylated DNA probe containing CSL binding sites.
-
Pulldown: Streptavidin-coated magnetic beads are added to the mixture to capture the biotinylated DNA-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for Notch1, CSL, and MAML1. A decrease in the amount of Notch1 and MAML1 pulled down in the this compound-treated samples indicates disruption of the NTC.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound inhibits the recruitment of Notch1 to the promoter of a target gene like HES1.
Protocol:
-
Cross-linking: Cells treated with this compound or DMSO are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for Notch1. A non-specific IgG is used as a negative control.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washing: The beads are washed to remove non-specific DNA.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating. The protein is digested with proteinase K.
-
DNA Purification: The DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the CSL binding site in the HES1 promoter. A reduction in the amount of HES1 promoter DNA in the this compound-treated samples indicates reduced Notch1 recruitment.
Cell Viability (MTT) and Colony Formation Assays
These assays assess the impact of this compound on cell viability and long-term proliferative capacity.
MTT Assay Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and the EC50 is determined.
Colony Formation Assay Protocol:
-
Cell Seeding: A low density of single cells is seeded into 6-well plates.
-
Treatment: The cells are treated with this compound, with the medium and compound being refreshed every few days.
-
Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: The colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the long-term effect of this compound on cell proliferation.
Conclusion
This compound is a promising preclinical candidate that selectively targets the Notch1 signaling pathway. Its well-defined mechanism of action, potent in vitro and in vivo activity, and favorable safety profile make it an attractive therapeutic agent for Notch-dependent cancers. The detailed information and protocols provided in this guide are intended to support further research and development of this compound and other selective Notch inhibitors.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic DNA-Binding Inhibitor of HES1 Alters the Notch Signaling Pathway and Induces Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
The Specificity of NADI-351: A Technical Overview of its Selective Inhibition of the Notch1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibitory action of NADI-351, a first-in-class small molecule inhibitor targeting the Notch1 transcriptional complex. The document details the mechanism of action, quantitative selectivity data, and the experimental methodologies used to validate its specificity for Notch1 over other Notch paralogs (Notch2, Notch3, and Notch4). This information is critical for researchers in oncology and drug development who are focused on the Notch signaling pathway, a key regulator of cell fate decisions, proliferation, and survival that is frequently dysregulated in various cancers.[1][2][3]
Introduction to Notch Signaling and the Rationale for Selective Inhibition
The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for embryonic development and adult tissue homeostasis.[4][5] In mammals, the pathway consists of four transmembrane receptors (Notch1-4) and five ligands.[4][5] Ligand binding initiates a series of proteolytic cleavages, releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional activation complex, known as the Notch Ternary Complex (NTC), with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a Mastermind-like (MAML) coactivator.[1][6] This complex drives the expression of target genes, such as those in the HES and HEY families, which regulate fundamental cellular processes.[1][5]
Aberrant Notch signaling, particularly of the Notch1 receptor, is a known driver in numerous cancers, including T-cell acute lymphoblastic leukemia (T-ALL), triple-negative breast cancer (TNBC), and esophageal adenocarcinoma.[1][4][7] It plays a significant role in the maintenance of cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and therapeutic resistance.[1][2][7] Consequently, inhibiting the Notch pathway has been a long-standing goal in cancer therapy. However, the clinical development of pan-Notch inhibitors, which block all four Notch receptors, has been consistently hampered by severe on-target gastrointestinal toxicity, primarily goblet cell metaplasia.[1][2][7] This is because other Notch paralogs, like Notch2, are essential for maintaining intestinal homeostasis. The development of this compound, a selective inhibitor of Notch1, represents a significant breakthrough, offering a potential therapeutic window to target Notch1-driven cancers without the dose-limiting toxicities of pan-Notch inhibitors.[1][7]
Mechanism of Action: Disruption of the Notch1 Ternary Complex
This compound exerts its inhibitory effect by directly interfering with the formation of the Notch1 transcriptional activation complex.[1][7][8] Unlike gamma-secretase inhibitors (GSIs) that prevent the cleavage and release of all Notch receptor intracellular domains, this compound acts downstream in the nucleus.
Computational modeling and experimental data have shown that this compound binds to a specific arginine-rich cavity formed at the interface between the Notch1 ankyrin repeat domain and CSL.[1][9] This binding physically prevents the stable recruitment of Notch1ICD and the coactivator MAML1 to the DNA-bound CSL, thereby blocking the assembly of a functional NTC.[1] This selective disruption prevents the transcription of Notch1 target genes responsible for promoting cancer cell growth and survival.[1][7]
Figure 1. Mechanism of this compound in the Notch1 Signaling Pathway.
Quantitative Selectivity Data
The selectivity of this compound for Notch1 over other paralogs has been quantified through various biochemical and cell-based assays. The data consistently demonstrates a potent and specific inhibition of Notch1-mediated transcription, with minimal to no effect on Notch2, Notch3, or Notch4.
| Assay Type | Target | Metric | Result | Source |
| Cell-Based Reporter Assay | Notch1 | IC50 | 8.8 µM | [1][10][11] |
| Notch2 | - | No significant inhibition observed | [1] | |
| Notch3 | - | No significant inhibition observed | [1] | |
| NTC Assembly Assay | Notch1-MAML1 | Inhibition | Selective inhibition at 10 µM | [1] |
| (CSL-Affinity Pulldown) | Notch2 | Inhibition | No effect observed | [1][4][12] |
| Notch3 | Inhibition | No effect observed | [1][4][12] | |
| Notch4 | Inhibition | No effect observed | [1][4][12] | |
| Off-Target Screening | Panel of 44 Toxicity Targets | Binding/Inhibition | No significant interaction at 10 µM | [1][10] |
| Panel of 372 Human Kinases | Inhibition | No significant off-target activity at 10 µM | [1][10] |
Experimental Protocols and Validation Workflow
The validation of this compound's selectivity involved a multi-step, rigorous experimental workflow, progressing from biochemical assays to cell-based models and finally to in vivo animal studies.
Figure 2. Experimental Workflow for Validating this compound Selectivity.
CSL-Dependent Affinity Pulldown (DAP) Assay
This biochemical assay was fundamental in demonstrating the direct effect of this compound on NTC assembly.
-
Objective: To determine if this compound selectively prevents the interaction between NotchICD/MAML1 and CSL for each of the four Notch paralogs.
-
Methodology Summary:
-
Nuclear extracts were prepared from MDA-MB-231 cells, a triple-negative breast cancer line known to express all four Notch receptors.[1]
-
Biotinylated DNA oligonucleotides corresponding to CSL binding sites were immobilized on streptavidin-coated magnetic beads.
-
The nuclear extracts were incubated with the DNA-bound beads, allowing for the formation of the Notch Ternary Complex (NTC) on the beads.
-
The complexes were treated with either vehicle (DMSO) or this compound (10 µM).[1]
-
After incubation, the beads were washed, and the pulled-down proteins were eluted and analyzed by Western blotting using specific antibodies for Notch1, Notch2, Notch3, Notch4, MAML1, and CSL.
-
-
Key Finding: this compound selectively inhibited the binding of Notch1ICD and MAML1 to the CSL/DNA complex, with no effect observed on the assembly of complexes containing Notch2, Notch3, or Notch4.[1]
Inducible Luciferase Reporter Assays
These cell-based assays were used to quantify the functional consequence of NTC disruption on gene transcription.
-
Objective: To measure the inhibitory potency (IC50) of this compound on Notch1-driven transcription and confirm its selectivity over Notch2 and Notch3.
-
Methodology Summary:
-
Cells were engineered with a luciferase reporter gene under the control of a CSL-responsive promoter.
-
These cells were also engineered to inducibly express the intracellular domain of either Notch1, Notch2, or Notch3.
-
Upon induction, the respective NICD would drive the expression of luciferase.
-
The cells were treated with varying concentrations of this compound.
-
Luciferase activity was measured as a readout of Notch-dependent transcriptional activity.
-
-
Key Finding: this compound demonstrated a dose-dependent inhibition of Notch1-driven luciferase activity with an IC50 of 8.8 µM, while showing no significant inhibition of Notch2 or Notch3-driven activity.[1][9]
Chromatin Immunoprecipitation (ChIP)
ChIP assays provided direct evidence that this compound blocks the recruitment of the Notch1 activation complex to the promoters of its target genes in a cellular context.
-
Objective: To determine if this compound reduces the association of Notch1ICD and MAML1 with the promoter of a canonical Notch target gene, HES1.
-
Methodology Summary:
-
MDA-MB-231 cells were treated with either vehicle or this compound (10 µM) for 6 hours.[1]
-
Protein-DNA complexes were cross-linked with formaldehyde.
-
The chromatin was sheared, and specific antibodies against Notch1ICD and MAML1 were used to immunoprecipitate the protein-DNA complexes.
-
The cross-links were reversed, and the associated DNA was purified.
-
Quantitative PCR (qPCR) was performed to quantify the amount of HES1 promoter DNA that was co-precipitated.
-
-
Key Finding: Treatment with this compound significantly reduced the amount of HES1 promoter DNA associated with both Notch1ICD and MAML1, confirming that the inhibitor blocks their recruitment to target genes.[1]
In Vivo Xenograft Models
Animal models were essential for evaluating the therapeutic potential and safety profile of this compound.
-
Objective: To assess the anti-tumor efficacy of this compound in Notch-dependent cancers and to evaluate for signs of gastrointestinal toxicity.
-
Methodology Summary:
-
Efficacy: Nude mice were implanted with human cancer cells (e.g., MDA-MB-231) or patient-derived xenografts (PDX).[1] Once tumors were established, mice were treated daily with this compound (e.g., 20-40 mg/kg via oral or intraperitoneal routes) or vehicle.[1][10] Tumor volume and mouse weight were monitored.
-
Toxicity: Healthy C57BL/6 mice were treated daily with this compound for an extended period (e.g., 5 days).[1] The small intestines were then harvested, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to look for evidence of goblet cell metaplasia, the hallmark toxicity of pan-Notch inhibitors.
-
-
Key Finding: this compound significantly inhibited tumor growth in multiple xenograft models without causing weight loss or other observable signs of distress.[1][10] Crucially, histological analysis of the intestines revealed intact crypts and no evidence of goblet cell metaplasia, confirming the safety benefit of its Notch1-selective profile.[1][10]
Conclusion
This compound is a potent and orally bioavailable small molecule that selectively inhibits the Notch1 signaling pathway. Its unique mechanism of action—the targeted disruption of the Notch1-CSL interaction—prevents the formation of the transcriptional activation complex, leading to the downregulation of oncogenic target genes. Extensive preclinical validation, from biochemical assays to in vivo models, has rigorously demonstrated its specificity for Notch1 over other Notch paralogs. This selectivity successfully circumvents the dose-limiting gastrointestinal toxicities that have plagued the development of pan-Notch inhibitors. By specifically ablating Notch1-dependent cancer stem cells, this compound represents a promising and highly differentiated therapeutic strategy for a range of difficult-to-treat cancers.[1][2]
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative analysis of Notch1 and Notch2 binding sites in the genome of BxPC3 pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. | BioWorld [bioworld.com]
- 11. Notch (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Targeting Notch to Maximize Chemotherapeutic Benefits: Rationale, Advanced Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of NADI-351 on Downstream Targets of Notch1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deregulation of the Notch signaling pathway is a critical driver in the initiation and maintenance of numerous cancers, particularly through its role in sustaining cancer stem cells (CSCs).[1][2][3] The clinical development of Notch inhibitors has been historically hindered by significant intestinal toxicity.[1][2][4] NADI-351 has emerged as a first-in-class, orally available, potent, and selective small molecule inhibitor of the Notch1 transcriptional complex.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its specific impact on the downstream targets of Notch1, and detailed experimental protocols for assessing its activity. This compound selectively disrupts the formation of the Notch1-driven transcriptional activation complex, leading to the targeted ablation of cancer stem cells and robust anti-tumor activity without the dose-limiting toxicities observed with pan-Notch inhibitors.[1][5]
Introduction: The Notch1 Signaling Pathway in Cancer
The Notch signaling pathway is a highly conserved cellular communication system crucial for development and tissue homeostasis.[6] In mammals, the pathway consists of four receptors (Notch1-4) and five ligands.[7] The canonical signaling cascade is initiated upon ligand binding, which triggers a series of proteolytic cleavages of the Notch receptor. This culminates in the release of the Notch Intracellular Domain (NICD).[1][6] The NICD then translocates to the nucleus, where it forms a multiprotein complex, known as the Notch Ternary Complex (NTC), with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family.[1][8] This NTC drives the transcription of downstream target genes, including those in the Hairy/Enhancer of Split (HES) and HES-related (HEY) families, such as HES1, HES5, and HEY1, as well as other oncogenes like MYC and CCND1.[1][8] Aberrant activation of this pathway, particularly through Notch1, is implicated in the survival and maintenance of CSCs, which are believed to be responsible for tumor recurrence and metastasis.[1][4][5]
This compound: A Selective Inhibitor of the Notch1 Transcriptional Complex
This compound is a small molecule inhibitor designed to selectively disrupt the Notch1 transcriptional complex.[1][4] Its mechanism of action is centered on preventing the recruitment of the Notch1-ICD to CSL on the promoters of target genes.[1][2] This selectivity for Notch1 over other Notch paralogs is key to its improved therapeutic window, as it avoids the gastrointestinal toxicity associated with pan-Notch inhibitors that block signaling more broadly.[1][5] By specifically inhibiting the Notch1-dependent transcriptional program, this compound effectively targets and eliminates cancer stem cells, demonstrating potent anti-tumor effects in preclinical models of esophageal and triple-negative breast cancer.[1][5]
Quantitative Analysis of this compound's Impact on Notch1 Downstream Targets
The efficacy of this compound is demonstrated by its direct impact on the expression of canonical Notch1 target genes. The following tables summarize the quantitative data from key experiments.
Table 1: Effect of this compound on Notch Target Gene Expression in MDA-MB-231 Cells
| Target Gene | Treatment (10 µM this compound for 6h) | Fold Change vs. Control | p-value | Reference |
| HES1 | This compound | Significant Decrease | < 0.01 | [1] |
| HES5 | This compound | Significant Decrease | < 0.01 | [1] |
| HEY1 | This compound | Significant Decrease | < 0.05 | [9] |
Table 2: Selective Inhibition of Notch Target Genes in Sorted OE33 Cells
| Cell Population | Treatment (this compound for 24h) | Relative Gene Expression Change | p-value | Reference |
| Notch1-positive | Dose-dependent this compound | Significant Decrease | < 0.001 | [10] |
| Notch1-negative | This compound | No Significant Change | ns | [10] |
Table 3: In Vivo Effect of this compound on Gene Expression in EAC47 PDX Tumors
| Gene Category | Treatment (30 mg/kg this compound for 14 days) | Expression Change | p-value | Reference |
| Notch Targets | This compound | Significant Decrease | < 0.05 | [10] |
| Apoptosis Targets | This compound | Significant Increase | < 0.05 | [10] |
Visualization of Signaling Pathways and Experimental Workflows
The Notch1 Signaling Pathway and Point of Inhibition by this compound
Caption: Canonical Notch1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Selectivity
References
- 1. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chromatin Immunoprecipitation (ChIP) Assays [bio-protocol.org]
- 5. Notch signalling in healthy and diseased vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Curcumin Derivative Influencing Notch Pathway and DNA Damage as a Potential Therapeutic Agent in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. epigenome-noe.net [epigenome-noe.net]
- 9. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Whitepaper on the Preliminary In-Vitro Efficacy of NADI-351
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Notch signaling pathway, a critical regulator of cell fate, is frequently deregulated in various human cancers, where it plays a central role in the maintenance and survival of cancer stem cells (CSCs).[1][2][3] These CSCs are often responsible for tumor initiation, metastasis, and resistance to conventional therapies. Despite being an attractive therapeutic target, clinical development of Notch inhibitors has been hampered by significant dose-limiting toxicities, particularly gastrointestinal issues, arising from non-selective, or "pan-Notch," inhibition.[1][2][3][4] NADI-351 emerges as a first-in-class, orally available, small-molecule inhibitor designed to selectively target the Notch1 transcriptional complex.[1][2][4][5] Preliminary in vitro studies demonstrate that this compound potently disrupts the formation of the Notch1-driven transcriptional machinery, leading to the targeted ablation of cancer stem cells without the off-target effects associated with previous inhibitors.[1][3] This document provides a comprehensive overview of the foundational in vitro data, experimental protocols, and mechanism of action for this compound.
Introduction to the Notch Pathway and this compound
Notch signaling is initiated when a transmembrane ligand on one cell interacts with a Notch receptor on an adjacent cell. This leads to proteolytic cleavages that release the Notch Intracellular Domain (NotchICD). The NotchICD then translocates to the nucleus, where it binds to the DNA-binding protein CSL (CBF1/Su(H)/Lag-1). The subsequent recruitment of a Mastermind-like (MAML) coactivator forms the core Notch Ternary Complex (NTC), which drives the transcription of target genes such as HES and HEY.[1]
While essential for normal tissue homeostasis, aberrant activity of the Notch1 paralog is a key driver in many cancers, including esophageal and triple-negative breast cancer.[4] Previous attempts to inhibit this pathway, such as gamma-secretase inhibitors (GSIs), block the cleavage of all four Notch receptors, leading to severe intestinal toxicity (goblet cell metaplasia).[1] this compound represents a significant advancement by directly and selectively inhibiting the Notch1 NTC, offering a promising therapeutic window.[1][4]
Mechanism of Action: Selective Disruption of the Notch1 Ternary Complex
This compound was specifically designed to disrupt the protein-protein interactions essential for the formation of a functional Notch1 NTC.[4][5] It binds to an arginine-rich cavity formed at the interface of the Notch1 ankyrin (ANK) repeat domain and CSL.[6][7] This binding action physically prevents the recruitment of the MAML coactivator, thereby halting the transcription of Notch1 target genes.[7] This targeted approach ensures that the activity of other Notch paralogs remains largely unaffected, which is believed to be the key to avoiding the toxicities seen with pan-Notch inhibitors.[4]
Quantitative In Vitro Efficacy and Selectivity
The potency and selectivity of this compound have been quantified through various in vitro assays. A key finding is its significant potency in inhibiting Notch1-driven transcription and its superiority over earlier-generation inhibitors.[7] Furthermore, comprehensive screening has shown a lack of significant off-target activity against a broad range of kinases and other common toxicity-related targets.[1][5]
| Assay Type | System / Cell Line | Metric | Value | Key Finding |
| Notch Transcription Reporter | Inducible Notch1ICD Luciferase | IC50 | 8.8 µM | Potent inhibition of Notch1-mediated transcription.[5][7] |
| NTC Assembly Assay | Recombinant Proteins (AlphaScreen) | Relative Potency | 15x > IMR-1 | This compound is significantly more potent than its predecessor compound.[7] |
| Cell Viability Assay | MDA-MB-231 (TNBC) | EC50 (72h) | 10 µM | Effective at reducing viability in a Notch-dependent cancer cell line.[1] |
| Off-Target Kinase Panel | 372 Wild-Type Human Kinases | % Inhibition | No significant activity | Demonstrates high selectivity and low potential for off-target effects.[1][5] |
| Off-Target Safety Panel | 44 Common Toxicity Targets | % Inhibition | No significant binding | Further confirms a clean safety profile at the molecular level.[1][5] |
| Table 1: Summary of this compound In Vitro Potency and Selectivity Data. |
Selective Ablation of Cancer Stem Cells
A cornerstone of this compound's therapeutic rationale is its ability to selectively target and eliminate cancer stem cells, which are highly dependent on Notch1 signaling.[1][4] In vitro experiments using CSC-enriched cell populations, identified by markers like Aldehyde Dehydrogenase (ALDH) activity, have confirmed this selective efficacy.
| Cell Line | CSC Marker | Experiment | Outcome |
| OE33 (Esophageal) | ALDH | Colony Formation Assay | Significant inhibition of colony formation in ALDH+ cells; no effect on ALDH- cells.[1] |
| OE33 (Esophageal) | Notch1 Expression | Colony Formation Assay | Significant inhibition of colony formation in Notch1+ cells; no effect on Notch1- cells.[1] |
| OE33 (Esophageal) | ALDH | Real-Time qPCR | Downregulation of Notch target genes (HES1, HEY1) in ALDH+ cells treated with this compound.[1] |
| EAC47 PDX (Esophageal) | ALDH | Colony & Sphere Formation | This compound treatment ablated colony and tumor sphere formation in the ALDH+ population.[1] |
| Table 2: Summary of this compound's In Vitro Efficacy in Cancer Stem Cell Models. |
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for assessing drug efficacy. The following sections outline the core protocols used in the in vitro evaluation of this compound.
Notch Complex Assembly Assay (AlphaScreen)
This assay quantifies the disruption of the NTC assembly.
-
Protein Expression: Recombinant Notch1, CSL, and MAML proteins are expressed using baculovirus vectors in Sf21 insect cells and subsequently purified.[1]
-
Assay Principle: Biotinylated CSL is bound to streptavidin-coated donor beads, while GST-tagged MAML is bound to anti-GST-coated acceptor beads. The Notch1ICD fragment bridges the two. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead if in proximity (~200 nm), resulting in light emission at 520-620 nm.
-
Procedure: Proteins are incubated in an assay buffer. This compound at various concentrations is added. Donor and acceptor beads are added, and the plates are incubated in the dark. The signal is read on an appropriate plate reader.
-
Data Analysis: The decrease in signal relative to a DMSO control indicates disruption of the NTC. IC50 values are calculated using non-linear regression analysis.[1]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere for 24 hours.[1]
-
Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).[1]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization & Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is measured at ~570 nm.
-
Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. EC50 values are calculated.
CSC Colony Formation Assay
This long-term assay assesses the self-renewal and proliferative capacity of single cells, a key feature of CSCs.
-
Cell Sorting: Cells (e.g., OE33) are stained with an ALDH activity assay kit or a fluorescently-conjugated anti-Notch1 antibody.[1] ALDH+ (CSC-enriched) and ALDH- (non-CSC) populations are isolated using Fluorescence-Activated Cell Sorting (FACS).[1]
-
Plating: Sorted cells are plated at a low density in 6-well plates to allow for the growth of individual colonies.
-
Treatment: Cells are treated with this compound (e.g., 1 µM) or vehicle. The treatment is refreshed periodically (e.g., every 48 hours) for the duration of the experiment (e.g., 2 weeks).[1][7]
-
Staining and Counting: At the end of the experiment, colonies are fixed and stained with crystal violet. Colonies containing >50 cells are counted.
-
Analysis: The number of colonies in the this compound-treated wells is compared to the vehicle control to determine the inhibitory effect on the CSC population.[1]
Conclusion
The preliminary in vitro data for this compound provide a strong foundation for its development as a novel anti-cancer therapeutic. By selectively inhibiting the Notch1 transcriptional complex, this compound effectively targets and ablates cancer stem cell populations in Notch-dependent cancer models.[1][6] Its high selectivity, confirmed through broad panel screening, underpins a favorable safety profile that distinguishes it from previous pan-Notch inhibitors.[1][5] These findings highlight the therapeutic potential of this compound as a precision medicine approach to treating cancers driven by aberrant Notch1 signaling.
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 5. | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
The Role of NADI-351 in Esophageal Adenocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NADI-351, a novel small molecule inhibitor, and its role in the context of esophageal adenocarcinoma (EAC). This document details the mechanism of action, preclinical efficacy, and the experimental methodologies used to validate its therapeutic potential.
Executive Summary
Esophageal adenocarcinoma is a malignancy with a rising incidence and poor prognosis, often characterized by resistance to conventional therapies.[1] A critical signaling pathway implicated in EAC pathogenesis and the maintenance of cancer stem cells (CSCs) is the Notch signaling pathway.[1] this compound has emerged as a first-in-class, orally available, potent, and selective inhibitor of the Notch1 transcriptional complex.[2] Preclinical studies have demonstrated its ability to inhibit tumor growth and selectively ablate the CSC population in EAC models without the gastrointestinal toxicity that has plagued previous pan-Notch inhibitors.[2][3] This guide will explore the foundational science and preclinical data supporting the development of this compound as a promising therapeutic strategy for esophageal adenocarcinoma.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through the targeted disruption of the Notch1 signaling pathway. This pathway is a critical regulator of cell fate decisions, and its aberrant activation is a known driver in many cancers, including EAC.[4][5]
The Notch1 Signaling Pathway
The canonical Notch signaling cascade is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus and forms a transcriptional activation complex with the DNA-binding protein CSL (CBF-1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This complex, known as the Notch Ternary Complex (NTC), drives the transcription of downstream target genes such as HES1 and HES5, which are critical for cell proliferation and the maintenance of a stem-like state.[2][5]
Selective Inhibition of the Notch1 Ternary Complex
This compound is specifically designed to inhibit the formation of the Notch1-driven transcriptional complex.[2][3] It selectively disrupts the interaction between the Notch1-ICD and MAML1 with DNA-bound CSL.[2] A key feature of this compound is its selectivity for Notch1 over other Notch paralogs (Notch2, 3, and 4), which is believed to be the reason for its favorable safety profile, particularly the absence of goblet cell metaplasia and other gastrointestinal toxicities associated with pan-Notch inhibitors.[3][5] By preventing the assembly of the Notch1 NTC, this compound effectively silences the transcription of Notch1 target genes, leading to an anti-proliferative effect and the targeted elimination of cancer stem cells that are dependent on this pathway.[2][3]
Preclinical Efficacy in Esophageal Adenocarcinoma
The dependence of esophageal adenocarcinoma on Notch signaling makes it a prime candidate for targeted therapies like this compound.[2] Preclinical studies using EAC cell lines and patient-derived xenograft (PDX) models have demonstrated the potent anti-tumor activity of this compound.
In Vitro and In Vivo Studies
In vitro studies on the human esophageal adenocarcinoma cell line OE33 showed that this compound inhibits cell growth.[2] Furthermore, in vivo studies using xenograft models of EAC demonstrated significant inhibition of tumor growth upon treatment with this compound.[2][6] A crucial finding from these studies is the selective ablation of the cancer stem cell population, as evidenced by a reduction in aldehyde dehydrogenase (ALDH) expressing cells, a known CSC marker.[2] This selective targeting of CSCs is significant, as this cell population is believed to be a major contributor to therapeutic resistance and disease recurrence.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical evaluations of this compound.
| Parameter | Value | Cell Line / Model | Assay | Reference |
| IC50 (Notch1-driven luciferase reporter) | 8.8 µM | - | Luciferase Reporter Assay | [2][6] |
| EC50 (Cell Growth) | 10 µM | OE33 | MTT Assay (single dose, 72h) | [2] |
| In Vivo Dosage (Xenograft) | 20 mg/kg (i.p.) | MDA-MB-231 | Tumor Growth Inhibition | [2] |
| In Vivo Dosage (PDX) | 30 mg/kg | EAC47 | Cancer Stem Cell Ablation | [2] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical validation of this compound.
CSL-Dependent Affinity Pulldown Assay
This assay is used to assess the formation of the Notch Ternary Complex on a DNA probe containing a CSL binding site.
Principle: A biotinylated DNA probe with a CSL binding site is incubated with nuclear extracts from EAC cells. The complex is then "pulled down" using streptavidin-coated beads. The proteins bound to the DNA are eluted and identified by Western blotting.
Brief Protocol:
-
Nuclear extracts are prepared from OE33 or other relevant EAC cells treated with either this compound or a vehicle control.
-
A biotinylated DNA probe containing a CSL binding site is incubated with the nuclear extracts to allow for protein-DNA binding.
-
Streptavidin-coated magnetic beads are added to the mixture to capture the biotinylated DNA probe and any associated proteins.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the DNA probe.
-
Eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Notch1, MAML1, and CSL to assess the integrity of the NTC.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to verify that this compound inhibits the recruitment of Notch1 to the promoters of its target genes in intact cells.
Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., Notch1) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR using primers for the promoter region of a target gene (e.g., HES1).
Brief Protocol:
-
EAC cells are treated with this compound or vehicle.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
An antibody against Notch1 is used to immunoprecipitate the chromatin complexes. A non-specific IgG is used as a negative control.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of HES1 promoter DNA is quantified by qPCR to determine the level of Notch1 recruitment.
RT-qPCR for Gene Expression Analysis
This technique is used to measure the effect of this compound on the expression of Notch target genes.
Principle: RNA is extracted from treated and untreated cells and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for quantitative PCR (qPCR) with primers specific for target genes (HES1, HES5) and a housekeeping gene for normalization.
Brief Protocol:
-
Total RNA is extracted from EAC cells treated with various concentrations of this compound.
-
RNA is reverse transcribed to generate cDNA.
-
qPCR is performed using primers for HES1, HES5, and a reference gene (e.g., GAPDH).
-
The relative expression of the target genes is calculated using the ΔΔCt method.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the effect of this compound on the metabolic activity of EAC cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Brief Protocol:
-
OE33 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader, and the EC50 is calculated.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Principle: A small number of cells are seeded and treated with the compound over a longer period (e.g., 2 weeks). The number and size of the resulting colonies are then quantified.
Brief Protocol:
-
A low density of OE33 cells is seeded in culture dishes.
-
Cells are treated with this compound, with the medium and compound refreshed every 48 hours for two weeks.
-
At the end of the incubation period, the colonies are fixed and stained with crystal violet.
-
The number of colonies is counted to determine the effect of this compound on clonogenic survival.
FACS Analysis for Aldehyde Dehydrogenase (ALDH) Activity
This assay is used to identify and quantify the cancer stem cell population based on their high ALDH activity.
Principle: The ALDEFLUOR™ assay uses a fluorescent, non-toxic substrate for ALDH that freely diffuses into intact cells. In cells with high ALDH activity, the substrate is converted to a fluorescent product that is retained inside the cell. The fluorescence intensity is then measured by flow cytometry. A specific inhibitor of ALDH, DEAB, is used to establish the baseline fluorescence and define the ALDH-positive population.
Brief Protocol:
-
Cells from dissociated EAC tumors (e.g., from PDX models) are incubated with the ALDEFLUOR™ reagent in the presence or absence of the DEAB inhibitor.
-
After incubation, the cells are analyzed by flow cytometry.
-
The ALDH-positive (ALDHbright) cell population is gated and quantified based on the DEAB control.
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
These models are crucial for evaluating the anti-tumor efficacy of this compound in a more physiologically relevant setting.
Principle: Human EAC cells (xenograft) or tumor fragments from a patient (PDX) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Brief Protocol:
-
Immunodeficient mice are subcutaneously implanted with either cultured EAC cells (e.g., OE33) or patient-derived tumor fragments (e.g., EAC47).
-
Tumor growth is monitored until the tumors reach a specified volume.
-
Mice are randomized into treatment (this compound) and control (vehicle) groups.
-
The compound is administered daily via intraperitoneal injection or oral gavage.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors can be excised for further analysis, such as FACS for ALDH activity or immunohistochemistry.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for esophageal adenocarcinoma. Its unique mechanism of selectively inhibiting the Notch1 transcriptional complex allows for potent anti-tumor activity, particularly against the resilient cancer stem cell population, while avoiding the toxicities that have limited the clinical development of pan-Notch inhibitors.[3] The preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent for EAC. Future studies will likely focus on combination therapies to enhance its efficacy and on identifying biomarkers to select patients most likely to respond to this compound treatment. As of now, there are no publicly listed clinical trials specifically for this compound, indicating it is still in the preclinical phase of development. The promising preclinical profile of this compound, however, warrants its progression into clinical evaluation for patients with esophageal adenocarcinoma.
References
- 1. bosterbio.com [bosterbio.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
NADI-351: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADI-351 is an orally active and potent small-molecule inhibitor that selectively targets the Notch1 transcriptional complex.[1][2][3] In numerous human cancers, the aberrant activation of the Notch signaling pathway is a critical driver for the initiation and maintenance of the neoplastic phenotype.[2] Furthermore, dysregulated Notch activity is central to the survival and maintenance of cancer stem cells (CSCs), which are implicated in metastasis and therapeutic resistance.[2]
This compound offers a significant therapeutic advantage by selectively disrupting Notch1 transcription complexes, thereby reducing the recruitment of Notch1 to its target genes.[1][2] This targeted mechanism of action allows for the potent inhibition of tumor growth and the ablation of CSCs without inducing the severe intestinal toxicity, such as goblet cell metaplasia, commonly associated with pan-Notch inhibitors.[1][4][5] Preclinical studies in various mouse models have demonstrated the robust anti-tumor activity and favorable safety profile of this compound.[1][5]
Mechanism of Action: Selective Inhibition of Notch1 Signaling
The Notch signaling cascade is initiated by ligand-receptor interactions between adjacent cells, leading to the cleavage and release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL and Mastermind-like (MAML) proteins, driving the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound selectively interferes with the formation of the Notch1 transcriptional complex, preventing the transcription of downstream target genes.[1][4] This specificity for Notch1 spares other Notch paralogs, which is believed to be the reason for its improved safety profile compared to broader-spectrum Notch inhibitors.[4]
Figure 1. Mechanism of action of this compound in the Notch1 signaling pathway.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Cell Line/Model | Mouse Strain | Treatment | Route | Dosage | Outcome | Reference |
| MDA-MB-231 (Breast Cancer) | Nude | This compound | i.p. | 20 mg/kg, daily | Significant tumor growth inhibition | [1] |
| PC-3 (Prostate Cancer) | Nude | This compound | i.p. or p.o. | Not specified | Significant tumor growth inhibition | [1] |
| OE19 (Esophageal Cancer) | Nude | This compound | i.p. or p.o. | Not specified | Significant tumor growth inhibition | [1] |
| EAC47 PDX (Esophageal Adenocarcinoma) | Nude | This compound | i.p. | 30 mg/kg, daily for 14 days | Significant tumor growth inhibition and ablation of ALDH+ cancer stem cells | [1] |
Toxicity Profile of this compound
| Mouse Strain | Treatment | Route | Dosage | Duration | Key Findings | Reference |
| C57BL/6 | This compound | i.p. | Up to 40 mg/kg | 5 days | No evidence of gastrointestinal toxicity (no goblet cell metaplasia, intact crypts) | [1][5] |
| Nude Mice (with xenografts) | This compound | i.p. or p.o. | 20-30 mg/kg, daily | Up to 14 days | No significant effect on mouse weight or overall appearance | [1][5] |
Experimental Protocols
The following protocols are based on published studies involving this compound and standard practices for in vivo mouse models.
Experimental Workflow Overview
Figure 2. General experimental workflow for this compound in vivo efficacy studies.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies
1. Materials
-
Cell Lines: Notch-dependent cancer cell lines (e.g., MDA-MB-231, EAC47 patient-derived xenograft cells).
-
Animals: Immunodeficient mice (e.g., Nude mice), 6-8 weeks old.
-
This compound Compound
-
Vehicles:
-
Intraperitoneal (i.p.) injection: Dimethyl sulfoxide (B87167) (DMSO).[1]
-
Oral gavage (p.o.): 3.25% N-Methyl-2-pyrrolidone (NMP), 50% PEG-400, 46.75% normal saline.[1]
-
-
Cell culture medium and supplements.
-
Matrigel (optional, for enhancing tumor take).
-
Sterile PBS, syringes, needles (27-30G for injection).
-
Calipers for tumor measurement.
2. Cell Preparation
-
Culture cancer cells under standard conditions to ~80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL. Keep on ice.
3. Tumor Implantation
-
Anesthetize the mouse using an approved method.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the animals for recovery from anesthesia.
4. Treatment Administration
-
Allow tumors to grow to a palpable size of approximately 200 mm³.[1]
-
Measure tumors using calipers and calculate the volume using the formula: Volume = (Shortest Diameter² x Longest Diameter) / 2.[1]
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound 20 mg/kg, this compound 30 mg/kg).
-
Prepare fresh formulations of this compound in the appropriate vehicle daily.
-
Administer the treatment daily via the chosen route (i.p. or p.o.).
5. Monitoring and Endpoint
-
Measure tumor volume and mouse body weight at least three times per week.
-
Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The study endpoint is reached when tumors reach a volume of 2000 mm³ or if signs of significant toxicity or distress are observed, as per institutional guidelines.[1]
-
At the endpoint, euthanize the mice. Excise the tumors and measure their final weight.
-
A portion of the tumor can be flash-frozen for molecular analysis (RT-qPCR, Western blot) or processed for flow cytometry to analyze CSC populations (e.g., ALDH expression).[1]
Protocol 2: Toxicity Evaluation
1. Objective To assess the potential toxicity of this compound, particularly the lack of gastrointestinal side effects.
2. Study Design
-
Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or the same strain as the efficacy model) to isolate toxicity effects.[1]
-
Establish at least three dose groups (e.g., low, medium, high dose of this compound) and a vehicle control group. A positive control, such as a pan-Notch inhibitor, can be included to confirm the assay's ability to detect GI toxicity.[1]
-
Administer the compound daily for a predetermined period (e.g., 5-14 days).[1]
3. Monitoring
-
Record body weight daily.
-
Perform daily clinical observations for signs of morbidity, distress, or adverse reactions.
-
At the end of the treatment period, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function.
4. Necropsy and Histopathology
-
Euthanize the animals and perform a gross necropsy, examining all major organs.
-
Collect key organs, with a particular focus on the small and large intestines.
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining.
-
For intestinal sections, perform Periodic acid-Schiff (PAS) staining to specifically identify and quantify goblet cells.[1]
-
A board-certified veterinary pathologist should perform a microscopic examination to identify any treatment-related pathological changes. The key finding for this compound is the absence of goblet cell metaplasia in the intestinal crypts.[1]
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 5. | BioWorld [bioworld.com]
Application Notes and Protocols for NADI-351 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NADI-351, a selective inhibitor of the Notch1 transcriptional complex, in cell culture-based cancer research. The protocols outlined below are based on established methodologies and published findings.
Introduction to this compound
This compound is a potent and orally available small molecule inhibitor that selectively targets the Notch1 transcriptional complex.[1][2][3] Its mechanism of action involves disrupting the formation of the Notch Ternary Complex (NTC), which consists of the intracellular domain of Notch1 (NotchICD), the DNA-binding protein CSL, and the coactivator Mastermind-like 1 (MAML1).[1] By inhibiting the assembly of this complex, this compound prevents the transcription of downstream target genes, such as HES1 and HES5, which are critical for cancer cell proliferation, survival, and the maintenance of cancer stem cells (CSCs).[1][4] Notably, this compound has demonstrated selective activity against the CSC population in tumors, a key driver of tumor recurrence and metastasis.[1][4]
Mechanism of Action: The Notch1 Signaling Pathway
The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for normal development and tissue homeostasis.[5] Its dysregulation is implicated in the pathogenesis of various cancers.[3][6] this compound specifically interferes with the final step of the Notch1 signaling cascade within the nucleus.
Caption: this compound mechanism of action in the Notch1 signaling pathway.
Quantitative Data Summary
The following tables summarize the effective concentrations and experimental conditions for this compound in various cancer cell lines as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Notch Transcription) | - | 8.8 µM | [7] |
| EC50 (Tumorsphere Inhibition) | ALDH+ EAC47 | 110 nM | [1] |
Table 2: Recommended Treatment Conditions for In Vitro Assays
| Assay | Cell Line | Concentration Range | Treatment Duration | Reference |
| Colony Formation | OE33 | Varies (Dosed every 48h) | 2 weeks | [1][8] |
| RT-qPCR | MDA-MB-231, OE33 | Varies | 24 hours | [1][8] |
| Tumorsphere Formation | EAC47 | Sub-micromolar | Not Specified | [1] |
| Cell Viability (MTT) | OE33 | Varies | 72 hours | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell culture.
Cell Lines and Culture Conditions
This compound has been shown to be effective in various cancer cell lines with Notch1-dependent growth.
-
Esophageal Adenocarcinoma: OE33, OE19[1]
-
Triple-Negative Breast Cancer: MDA-MB-231[1]
-
Prostate Cancer: PC-3[1]
Cells should be cultured in the recommended medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[1]
Preparation of this compound Stock Solution
For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted to the desired working concentrations in the cell culture medium. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 72 hours.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Detailed Steps:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) in 6-well plates.
-
Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control. The treatment should be refreshed every 48 hours for a duration of two weeks.[1][8]
-
Colony Growth: Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol (B129727) and stain with a solution of crystal violet.
-
Quantification: Count the number of colonies (typically those containing >50 cells) in each well.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the effect of this compound on the expression of Notch1 target genes.
Caption: General workflow for RT-qPCR analysis of gene expression.
Detailed Steps:
-
Cell Treatment: Seed cells (e.g., 1 x 10^5) in 100 mm dishes and treat with this compound or a vehicle control for 24 hours.[1]
-
RNA Isolation: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using primers specific for Notch1 target genes (e.g., HES1, HES5) and a housekeeping gene (e.g., HPRT, TBP) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Tumorsphere Formation Assay
This assay is used to evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.
Detailed Steps:
-
Cell Seeding: Plate single cells in ultra-low attachment plates at a low density (e.g., 1,000 cells/mL) in a serum-free sphere-forming medium.
-
Treatment: Add this compound or a vehicle control to the medium at the time of seeding.
-
Sphere Formation: Incubate the plates for 7-14 days to allow for the formation of tumorspheres.
-
Quantification: Count the number and measure the size of the tumorspheres formed in each well. An EC50 of 110 nM has been reported for inhibiting tumorsphere formation in ALDH+ EAC47 cells.[1]
Conclusion
This compound is a promising therapeutic agent that selectively targets the Notch1 signaling pathway, a critical driver in many cancers. Its ability to specifically ablate cancer stem cells makes it a valuable tool for cancer research and a potential candidate for clinical development. The protocols provided here offer a framework for investigating the in vitro efficacy of this compound and elucidating its mechanism of action in various cancer models.
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 5. Targeting Notch to Maximize Chemotherapeutic Benefits: Rationale, Advanced Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NADI-351 in Xenograft Studies
These application notes provide a comprehensive guide for researchers utilizing NADI-351, a selective small-molecule inhibitor of the Notch1 transcriptional complex, in preclinical xenograft models of cancer. The following protocols are based on established methodologies and aim to ensure reproducible and robust experimental outcomes.
Mechanism of Action
This compound is an orally bioavailable and potent inhibitor that selectively disrupts the formation of the Notch1 intracellular domain (NICD) transcriptional complex.[1][2][3] By specifically targeting the Notch1 pathway, this compound has been shown to inhibit tumor growth and selectively target cancer stem cells (CSCs) in Notch-driven malignancies.[1][4] A key advantage of this compound is its minimal off-target activity and lack of significant gastrointestinal toxicity, a common dose-limiting side effect of pan-Notch inhibitors.[1][5]
Signaling Pathway of this compound Inhibition
Caption: this compound mechanism of action in the Notch1 signaling pathway.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various xenograft models.
| Xenograft Model | Cell Line/PDX ID | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Reference |
| Breast Cancer | MDA-MB-231 | Nude | 20, 30 | Intraperitoneal (i.p.) | [2] |
| Prostate Cancer | PC-3 | Nude | 20, 30 | Intraperitoneal (i.p.) | [2] |
| Esophageal Adenocarcinoma | OE19 | Nude | 20, 30 | Intraperitoneal (i.p.) | [2] |
| Esophageal Adenocarcinoma | EAC47 (PDX) | Nude | 30 | Intraperitoneal (i.p.) | [2] |
| Esophageal Adenocarcinoma | EAC47 (PDX) | Nude | 40 | Oral (p.o.) | [1] |
Experimental Protocols
This compound Formulation and Administration
a. Formulation:
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO).[2]
-
Preparation: Prepare a stock solution of this compound in DMSO. For administration, the stock solution can be diluted with an appropriate vehicle (e.g., sterile PBS or corn oil) to the final desired concentration. It is recommended to perform a small-scale solubility test prior to preparing the bulk formulation.
b. Administration:
-
Intraperitoneal (i.p.) Injection:
-
Administer this compound at a dosage of 20 or 30 mg/kg daily.[2]
-
The injection volume should be calculated based on the mouse's body weight (typically 100-200 µL).
-
-
Oral Gavage (p.o.):
-
Administer this compound at a dosage of 40 mg/kg daily.[1]
-
The gavage volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
Xenograft Model Establishment and Drug Treatment
The following workflow outlines the key steps for establishing xenograft models and initiating this compound treatment.
Caption: Experimental workflow for this compound efficacy studies in xenograft models.
a. Cell Line-Derived Xenografts (CDX):
-
Cell Lines: MDA-MB-231 (triple-negative breast cancer), PC-3 (prostate cancer), OE19 (esophageal adenocarcinoma).[2]
-
Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel into the flank of nude mice.
-
Treatment Initiation: Begin treatment when tumors reach a volume of approximately 200 mm³.[2]
b. Patient-Derived Xenografts (PDX):
-
Model: EAC47 (esophageal adenocarcinoma).[2]
-
Implantation: Subcutaneously implant a small fragment (2-3 mm³) of the patient-derived tumor tissue into the flank of nude mice.
-
Treatment Initiation: Initiate treatment when tumors reach a volume of approximately 200 mm³.[2]
c. Treatment Schedule:
-
Administer this compound or vehicle control daily for the duration of the study. For the EAC47 PDX model, a 14-day treatment period has been reported.[2]
Efficacy and Toxicity Assessment
a. Tumor Growth Measurement:
-
Measure tumor dimensions with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
b. Body Weight and Animal Health:
-
Monitor the body weight of the mice two to three times per week as an indicator of general health and treatment-related toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
Biomarker Analysis (Immunohistochemistry)
At the end of the study, tumors can be harvested for biomarker analysis to confirm the mechanism of action of this compound.
a. Tissue Processing:
-
Fix tumors in 10% neutral buffered formalin overnight.
-
Process and embed the fixed tissues in paraffin.
-
Cut 4-5 µm sections for immunohistochemical staining.
b. Staining Protocol:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Cleaved Caspase-3 (for apoptosis)
-
Ki-67 (for proliferation)
-
ALDH1A1 (cancer stem cell marker)
-
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
c. Image Analysis:
-
Capture images using a bright-field microscope.
-
Quantify the percentage of positive cells or the staining intensity using appropriate image analysis software.
These detailed application notes and protocols provide a solid foundation for researchers to design and execute robust preclinical studies to evaluate the efficacy of this compound in various cancer xenograft models. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. | BioWorld [bioworld.com]
Application of NADI-351 in Studying Notch1-Dependent Cancers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NADI-351 is a potent and orally bioavailable small molecule inhibitor that selectively targets the Notch1 transcriptional complex.[1][2][3] Deregulation of the Notch signaling pathway is a critical factor in the initiation and maintenance of numerous human cancers, where it plays a central role in the survival and proliferation of cancer stem cells (CSCs).[4][5][6] These CSCs are often responsible for tumor recurrence, metastasis, and resistance to conventional therapies.[7][8] this compound offers a promising therapeutic strategy by selectively disrupting the formation of the Notch1 transcriptional complex, thereby inhibiting the transcription of downstream target genes essential for cancer cell growth and survival.[2][4] A significant advantage of this compound is its selectivity for Notch1, which helps to avoid the severe gastrointestinal toxicity associated with pan-Notch inhibitors that have failed in clinical trials.[2][3][5]
Mechanism of Action
This compound functions by preventing the assembly of the Notch Ternary Complex (NTC) on DNA.[2][4] In canonical Notch signaling, the intracellular domain of the Notch1 receptor (Notch1ICD) translocates to the nucleus upon ligand binding and forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like 1 (MAML1).[2] This NTC then drives the expression of target genes such as HES1, HEY1, and c-MYC, which promote cell proliferation and survival.[2] this compound selectively disrupts the interaction between Notch1ICD and CSL, thereby preventing the recruitment of MAML1 and inhibiting the transcriptional activation of Notch1 target genes.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various Notch1-dependent cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | EC50 / IC50 | Reference |
| OE33 | Esophageal Adenocarcinoma | MTT Assay (single dose) | 10 µM | [2] |
| OE33 | Esophageal Adenocarcinoma | Colony Formation Assay (multi-dose) | 1.3 µM | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay (single dose) | 10 µM | [2] |
| PC-3 | Prostate Cancer | Colony Formation Assay | Not specified, but effective | [2] |
| Inducible Notch1ICD-driven luciferase reporter | - | Luciferase Reporter Assay | 8.8 µM | [4][9][10] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20 mg/kg, daily i.p. | Significant inhibition of tumor growth | [2] |
| PC-3 | Prostate Cancer | Not specified | Significant inhibition of tumor growth | [2] |
| OE19 | Esophageal Adenocarcinoma | Not specified | Significant inhibition of tumor growth | [2] |
| EAC47 PDX | Esophageal Adenocarcinoma | 14-day treatment | Reduced Notch1-expressing cells in tumors | [2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Notch1-dependent cancer cell lines (e.g., OE33, MDA-MB-231)
-
Notch-independent cancer cell lines (e.g., MCF-7, T47D) for selectivity testing
-
Normal epithelial cells (e.g., Het1A, MCF10A) for toxicity testing
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Use DMSO as the vehicle control.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control and calculate the EC50 value.
-
2. Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Materials:
-
Notch1-dependent cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control. Refresh the treatment every 48 hours.
-
Incubate the plates for approximately 2 weeks, or until visible colonies are formed.
-
Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies and normalize to the vehicle-treated control to determine the EC50 value.[2]
-
3. CSL-DNA Affinity Pulldown (DAP) Assay
This assay is used to demonstrate that this compound disrupts the Notch1 Ternary Complex on DNA.[2]
-
Materials:
-
Nuclear extracts from cancer cells treated with this compound or vehicle
-
Biotinylated DNA probes containing CSL binding sites
-
Streptavidin-coated magnetic beads
-
Antibodies against Notch1ICD, MAML1, and CSL
-
Western blot reagents
-
-
Procedure:
-
Treat cancer cells (e.g., OE33, MDA-MB-231) with this compound or vehicle for the desired time (e.g., 48 hours).[2]
-
Prepare nuclear extracts from the treated cells.
-
Incubate the nuclear extracts with biotinylated CSL-binding DNA probes.
-
Add streptavidin-coated magnetic beads to pull down the DNA-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against Notch1ICD, MAML1, and CSL. A decrease in Notch1ICD and MAML1 binding with no change in CSL binding indicates disruption of the NTC.[2]
-
4. Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to confirm that this compound inhibits the recruitment of Notch1 to the promoters of its target genes.[2]
-
Materials:
-
Cancer cells treated with this compound or vehicle
-
Formaldehyde for cross-linking
-
Antibodies for Notch1ICD and MAML1
-
Protein A/G magnetic beads
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter region of Notch target genes (e.g., HES1)
-
-
Procedure:
-
Treat cells (e.g., MDA-MB-231) with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 6 hours).[2]
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Incubate the sheared chromatin with antibodies against Notch1ICD or MAML1 overnight.
-
Add protein A/G magnetic beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and purify the DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of Notch target genes to quantify the amount of precipitated DNA. A reduction in the amount of amplified DNA in this compound-treated samples indicates reduced recruitment of the NTC.[2]
-
5. In Vivo Xenograft Studies
This protocol outlines the general procedure for evaluating the anti-tumor activity of this compound in mouse models.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Notch1-dependent cancer cell lines (e.g., MDA-MB-231) or patient-derived xenograft (PDX) models
-
This compound formulated for in vivo administration (oral or intraperitoneal)
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., ~200 mm³).[2]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg daily via intraperitoneal injection) or vehicle to the respective groups.[2]
-
Measure tumor volume and mouse weight regularly (e.g., every 2-3 days).
-
At the end of the study, harvest the tumors for further analysis (e.g., immunohistochemistry for Notch1 expression, RT-qPCR for target gene expression).[2]
-
For toxicity studies, organs such as the small intestine can be harvested and analyzed for histological changes (e.g., goblet cell metaplasia).[2]
-
Visualizations
Caption: Canonical Notch1 signaling pathway leading to target gene transcription.
Caption: Mechanism of action of this compound in disrupting the Notch Ternary Complex.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Notch (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. | BioWorld [bioworld.com]
Techniques for Assessing NADI-351's Effect on Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADI-351 is a potent and orally bioavailable small molecule inhibitor that selectively targets the Notch1 signaling pathway.[1][2][3][4] Deregulation of the Notch pathway is a critical factor in the initiation and maintenance of various cancers, particularly through its role in cancer stem cell (CSC) survival and proliferation.[2][5] this compound disrupts the formation of the Notch1 transcriptional complex, thereby inhibiting the transcription of downstream target genes and attenuating tumor growth.[5] Notably, it has demonstrated robust anti-tumor activity without the gastrointestinal toxicity often associated with pan-Notch inhibitors.[2][6]
These application notes provide detailed protocols for assessing the efficacy of this compound on tumor growth, focusing on both in vitro and in vivo methodologies. The following sections outline key experiments, from cell viability assays to comprehensive animal studies, to facilitate the evaluation of this compound and similar Notch1-targeting compounds.
Data Presentation: Summary of this compound's Biological Activity
The following tables summarize key quantitative data regarding the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Notch1-driven luciferase reporter) | - | 8.8 µM | [6] |
| EC50 (MTT Assay) | MDA-MB-231 | 10 µM | [2] |
| Xenograft Model | Treatment Dose & Route | Outcome | Reference |
| MDA-MB-231 Cell Line-Derived | 20 mg/kg (i.p., daily) | Significant inhibition of tumor growth | [2] |
| EAC47 Patient-Derived | 30 mg/kg (i.p., daily for 14 days) | Reduction in Notch1+ tumor cells | [7] |
| Various Models | Up to 40 mg/kg (daily for 5 days) | No significant gastrointestinal toxicity | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Notch1 Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits the Notch1 signaling pathway by disrupting the Notch Transcriptional Complex.
General Experimental Workflow for Assessing this compound
Caption: A stepwise workflow for evaluating the anti-tumor effects of this compound.
Experimental Protocols
In Vitro Cell Viability - MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Notch-dependent cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., SDS-HCl or DMSO)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9][10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] Incubate overnight at 37°C or for a few hours at room temperature with shaking.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value.
Gene Expression Analysis - Real-Time Quantitative PCR (RT-qPCR)
This protocol measures the mRNA levels of Notch1 target genes, such as HES1 and HES5, to confirm this compound's on-target activity.
Materials:
-
Cancer cells treated with this compound or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (HES1, HES5) and a housekeeping gene (e.g., GAPDH)[11]
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 10 µM for 6-24 hours).[2][7] Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of target genes, normalized to the housekeeping gene.
Assessment of Protein-DNA Binding - Chromatin Immunoprecipitation (ChIP)
This protocol determines if this compound reduces the recruitment of Notch1 to the promoters of its target genes.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (for quenching)
-
Cell lysis and chromatin shearing reagents
-
Antibody specific to Notch1
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the promoter region of a target gene (e.g., HES1)
Procedure:
-
Cross-linking and Cell Lysis: Treat cells with this compound (e.g., 10 µM for 6 hours).[2] Cross-link protein-DNA complexes with formaldehyde, then quench with glycine. Lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-Notch1 antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K.[12] Purify the immunoprecipitated DNA.
-
Analysis: Use qPCR with primers targeting the HES1 promoter to quantify the amount of precipitated DNA. Compare the results from this compound-treated cells to vehicle-treated cells.
In Vivo Tumor Growth - Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)[13]
-
Cancer cell line (e.g., MDA-MB-231) or patient-derived tumor fragments[2][13]
-
Matrigel or similar basement membrane extract (optional, to improve tumor take rate)
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral or intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 million cells in PBS or medium, possibly mixed with Matrigel) into the flank of each mouse.[14] For patient-derived xenografts (PDX), implant small tumor fragments.[13]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[2] Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 20-30 mg/kg daily) via the desired route (oral or intraperitoneal).[2][7] The control group receives the vehicle alone.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Clinical Observations: Observe the animals for any signs of distress or adverse effects.
-
-
Endpoint: Continue the treatment for a predetermined period (e.g., 14-30 days) or until tumors in the control group reach a specified size.[2][7]
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, gene expression). Collect other tissues, such as the small intestine, to assess for toxicity.[2]
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth. Perform statistical analysis to determine the significance of the observed differences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. haematologica.org [haematologica.org]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 13. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Application Notes and Protocols: Utilizing NADI-351 to Investigate and Overcome Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a significant hurdle in cancer therapy, often driven by a subpopulation of cells known as cancer stem cells (CSCs). These cells possess self-renewal capabilities and are implicated in tumor recurrence and metastasis. The Notch signaling pathway, particularly Notch1, is a critical regulator of CSC maintenance and survival. NADI-351 is a potent and orally bioavailable small molecule inhibitor that selectively targets the Notch1 transcriptional complex. By disrupting the formation of this complex, this compound effectively inhibits the transcription of Notch1 target genes, leading to the ablation of CSCs.[1][2][3] This makes this compound a valuable tool for studying the role of Notch1 in drug resistance and for developing therapeutic strategies to overcome it.
These application notes provide detailed protocols for utilizing this compound to investigate Notch1-dependent drug resistance mechanisms, with a focus on targeting cancer stem cells.
Mechanism of Action
This compound acts by specifically disrupting the assembly of the Notch1 transcriptional ternary complex (NTC).[1][4] In the canonical Notch signaling pathway, the intracellular domain of the Notch receptor (NotchICD) translocates to the nucleus upon ligand binding and forms a complex with the DNA-binding protein CSL and the coactivator Mastermind-like 1 (MAML1). This NTC then drives the expression of target genes such as HES1 and HEY1, which promote cell survival and stemness. This compound selectively inhibits the recruitment of Notch1ICD and MAML1 to CSL, thereby blocking downstream gene transcription.[1] A key advantage of this compound is its selectivity for Notch1 over other Notch paralogs, which helps to avoid the gastrointestinal toxicity associated with pan-Notch inhibitors.[1][5][6]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | MTT | EC50 | 10 µM | 50% inhibition of cell viability | [1] |
| OE33 | Esophageal Adenocarcinoma | Colony Formation | Inhibition | 1 µM | Significant inhibition of colony formation in Notch1+ cells | [1] |
| OE33 (ALDH+) | Esophageal Adenocarcinoma (CSC enriched) | Colony Formation | Inhibition | 1 µM | Significant inhibition of colony formation | [1] |
| EAC47 (PDX, ALDH+) | Esophageal Adenocarcinoma (CSC enriched) | Colony Formation | Inhibition | 1 µM | Significant inhibition of colony formation | [1] |
| EAC47 (PDX, ALDH+) | Esophageal Adenocarcinoma (CSC enriched) | Tumor Sphere Formation | Inhibition | 1 µM | Significant inhibition of tumorsphere formation | [1] |
In Vivo Efficacy of this compound
| Model | Cancer Type | Treatment | Duration | Outcome | Reference |
| EAC47 (PDX) | Esophageal Adenocarcinoma | 30 mg/kg this compound (daily, i.p.) | 14 days | Ablation of ALDH-expressing (CSC) cells | [1] |
| EAC47 (PDX) | Esophageal Adenocarcinoma | 30 mg/kg this compound (daily, i.p.) | 14 days | Decreased expression of Notch target genes | [7] |
| MDA-MB-231 (Xenograft) | Triple Negative Breast Cancer | 30 mg/kg this compound (p.o. or i.p.) | N/A | Significant inhibition of tumor growth | [1] |
| PC-3 (Xenograft) | Prostate Cancer | 30 mg/kg this compound (p.o. or i.p.) | N/A | Significant inhibition of tumor growth | [1] |
| OE19 (Xenograft) | Esophageal Adenocarcinoma | 30 mg/kg this compound (p.o. or i.p.) | N/A | Significant inhibition of tumor growth | [1] |
Experimental Protocols
The following protocols are adapted from studies that have successfully utilized this compound.[1]
Protocol 1: Assessing the Impact of this compound on Cancer Stem Cell Population
This protocol uses Aldehyde Dehydrogenase (ALDH) activity as a marker for CSCs to determine if this compound can selectively target this population, which is often associated with drug resistance.
Materials:
-
Cancer cell line of interest (e.g., OE33 esophageal adenocarcinoma cells)
-
This compound (Cat. No.: HY-164404, MedchemExpress)[8]
-
DMSO (Vehicle control)
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Fluorescence-Activated Cell Sorter (FACS)
-
Standard cell culture reagents and plates for colony formation or sphere formation assays
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency under standard conditions.
-
CSC Staining: Harvest cells and stain for ALDH activity using the ALDEFLUOR™ Kit according to the manufacturer's instructions. Use a sample treated with the ALDH inhibitor DEAB as a negative control.
-
FACS Sorting: Sort the cell suspension into ALDH-positive (ALDH+) and ALDH-negative (ALDH-) populations using a FACS instrument.
-
Treatment: Plate the sorted ALDH+ and ALDH- cells separately. Allow cells to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO).
-
Functional Assays:
-
Colony Formation Assay: Culture the treated cells for 10-14 days, replacing the media with fresh this compound or vehicle every 2-3 days. After the incubation period, fix and stain the colonies (e.g., with crystal violet) and quantify them.
-
Tumor Sphere Formation Assay: Plate cells in ultra-low attachment plates with serum-free media supplemented with growth factors. Treat with this compound or vehicle and culture for 7-10 days. Count the number and size of the resulting spheres.
-
-
Data Analysis: Compare the colony or sphere forming efficiency of this compound-treated cells to vehicle-treated cells in both the ALDH+ and ALDH- populations. A selective reduction in the ALDH+ population indicates successful targeting of CSCs.
Protocol 2: Verifying Inhibition of Notch1 Signaling Pathway
This protocol uses RT-qPCR and Chromatin Immunoprecipitation (ChIP) to confirm that this compound inhibits the Notch1 signaling pathway at the transcriptional level.
A. Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the mRNA expression levels of Notch1 target genes (HES1, HES5, HEY1) following this compound treatment.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
DMSO
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (HES1, HES5, HEY1) and a housekeeping gene (e.g., HPRT, GAPDH).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound (e.g., 10 µM for MDA-MB-231) or vehicle for a specified time (e.g., 6 or 24 hours).[1]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for Notch target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of target genes in this compound-treated samples compared to vehicle-treated samples using the ΔΔCt method. A significant decrease in the expression of HES1, HES5, and/or HEY1 indicates successful inhibition of the Notch1 pathway.[1]
B. Chromatin Immunoprecipitation (ChIP)
Objective: To demonstrate that this compound disrupts the binding of Notch1 to the promoter regions of its target genes.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound and DMSO
-
Formaldehyde (B43269) (for cross-linking)
-
ChIP-grade antibodies against Notch1, MAML1, and IgG (as a negative control)
-
Protein A/G magnetic beads
-
Primers for the promoter region of a target gene (e.g., HES1)
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound (10 µM) or vehicle for 6 hours.[1] Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-Notch1, anti-MAML1, or IgG antibodies overnight.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash and Elute: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the HES1 promoter.
-
Data Analysis: Quantify the amount of precipitated HES1 promoter DNA in this compound-treated samples relative to vehicle-treated samples. A significant reduction demonstrates that this compound inhibits the recruitment of Notch1 and MAML1 to the target gene promoter.[1]
Conclusion
This compound is a powerful and selective inhibitor of the Notch1 signaling pathway. Its ability to specifically target and ablate cancer stem cells makes it an invaluable research tool for elucidating the mechanisms of drug resistance. The protocols outlined above provide a framework for researchers to investigate the role of Notch1 in their models of interest and to explore this compound as a potential therapeutic agent to overcome resistance to conventional cancer therapies.
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Evaluating the Therapeutic Potential of NADI-351
For Researchers, Scientists, and Drug Development Professionals
Abstract
NADI-351 is a first-in-class, orally available, and potent small molecule inhibitor that selectively targets the Notch1 transcriptional complex.[1][2][3] By disrupting the formation of the Notch1 ternary complex (NTC), this compound effectively prevents the transcription of oncogenic target genes, leading to the inhibition of tumor growth and the ablation of cancer stem cells (CSCs).[1][3] A significant advantage of this compound is its high selectivity for Notch1 over other Notch paralogs, which mitigates the severe gastrointestinal toxicities often associated with pan-Notch inhibitors.[1][3][4] These application notes provide a comprehensive protocol for the preclinical evaluation of this compound, detailing key in vitro and in vivo assays to assess its therapeutic potential in various cancer models.
Introduction
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in the initiation and progression of numerous cancers. The pathway plays a crucial role in the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for therapy resistance and metastasis.[3] this compound's unique mechanism of selectively inhibiting the Notch1 transcriptional complex presents a promising therapeutic strategy for a range of Notch1-dependent malignancies, including esophageal and triple-negative breast cancer.[1][3] This document outlines detailed protocols for evaluating the efficacy, selectivity, and safety of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | EC50 | 10 µM | Inhibition of cell viability | [1] |
| OE33 | Esophageal Adenocarcinoma | Colony Formation | EC50 | ~1-10 µM | Inhibition of colony formation | [1] |
| OE19 | Esophageal Adenocarcinoma | Xenograft | Tumor Growth | 30 mg/kg (p.o. or i.p.) | Significant inhibition of tumor growth | [1] |
| PC-3 | Prostate Cancer | Xenograft | Tumor Growth | 30 mg/kg (p.o. or i.p.) | Significant inhibition of tumor growth | [1] |
| EAC47 PDX | Esophageal Adenocarcinoma | Xenograft | Tumor Growth | 30 mg/kg | Significant inhibition of tumor growth | [1] |
Table 2: In Vivo Efficacy and Safety of this compound
| Animal Model | Cancer Type | This compound Dosage | Treatment Duration | Key Findings | Toxicity Profile | Reference |
| Nude Mice (MDA-MB-231 Xenograft) | Triple-Negative Breast Cancer | 30 mg/kg (p.o. or i.p.) | Daily | Significant tumor growth inhibition | No significant effect on mouse weight | [1] |
| Nude Mice (PC-3 Xenograft) | Prostate Cancer | 30 mg/kg (p.o. or i.p.) | Daily | Significant tumor growth inhibition | No significant effect on mouse weight | [1] |
| Nude Mice (OE19 Xenograft) | Esophageal Adenocarcinoma | 30 mg/kg (p.o. or i.p.) | Daily | Significant tumor growth inhibition | No significant effect on mouse weight | [1] |
| Mice (EAC47 PDX model) | Esophageal Adenocarcinoma | 30 mg/kg | 14 days | Significant tumor growth inhibition, ablation of CSCs | No evidence of GI toxicity (goblet cell metaplasia) | [1] |
Signaling Pathway
Caption: Mechanism of action of this compound in the Notch1 signaling pathway.
Experimental Workflows
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vitro Assays
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, OE33)
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
-
2. Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat with various concentrations of this compound.
-
Incubate for 10-14 days, changing the medium with fresh this compound every 3-4 days.
-
Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
3. Cancer Stem Cell Sphere Formation Assay
This assay evaluates the self-renewal capacity of cancer stem cells.
-
Materials:
-
Cancer cell lines
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
This compound
-
-
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Plate the cells at a low density (e.g., 1,000-5,000 cells/well) in ultra-low attachment 6-well plates with sphere-forming medium.
-
Treat with various concentrations of this compound.
-
Incubate for 7-10 days to allow for sphere formation.
-
Count the number of spheres (tumorspheres) with a diameter > 50 µm under a microscope.
-
4. Real-Time Quantitative PCR (RT-qPCR) for Notch Target Gene Expression
This protocol measures the mRNA levels of Notch target genes.
-
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., HES1, HES5) and a housekeeping gene (e.g., GAPDH, HPRT)
-
RT-qPCR instrument
-
-
Protocol:
-
Treat cells with this compound (e.g., 10 µM) for 6-24 hours.[1]
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of target genes, normalized to the housekeeping gene.
-
5. Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the binding of Notch1 to the promoter regions of its target genes.
-
Materials:
-
Treated and untreated cancer cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonicator
-
Antibodies against Notch1 and a negative control (e.g., IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the promoter region of a target gene (e.g., HES1)
-
-
Protocol:
-
Treat cells with this compound (e.g., 10 µM) for 6 hours.[1]
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-Notch1 antibody or IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
Quantify the amount of precipitated DNA by qPCR using primers specific for the HES1 promoter.
-
In Vivo Assays
1. Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of this compound in vivo.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell lines (e.g., MDA-MB-231, OE19) or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
This compound formulation for oral (p.o.) or intraperitoneal (i.p.) administration
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle daily via the desired route (p.o. or i.p.).[1]
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
2. Assessment of Gastrointestinal (GI) Toxicity
This is crucial for evaluating the safety profile of this compound.
-
Materials:
-
Mice from the in vivo efficacy study
-
Formalin or other fixatives
-
Paraffin
-
Microtome
-
Periodic acid-Schiff (PAS) stain
-
-
Protocol:
-
At the end of the treatment period, harvest the intestines from the mice.
-
Fix the tissues in formalin and embed in paraffin.
-
Section the tissues and stain with PAS to identify goblet cells.
-
Examine the intestinal architecture for signs of toxicity, such as goblet cell metaplasia, villous blunting, or inflammation.[1]
-
Compare the histology of this compound-treated mice with vehicle-treated controls.
-
References
Application Notes and Protocols: Combining NADI-351 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
NADI-351 is a first-in-class, orally active, and potent small-molecule inhibitor that selectively targets the Notch1 transcriptional complex.[1][2] Preclinical studies have demonstrated its robust anti-tumor activity, particularly through the ablation of cancer stem cells (CSCs), without the gastrointestinal toxicity commonly associated with pan-Notch inhibitors.[3][4] Deregulation of the Notch signaling pathway is a known driver of tumorigenesis and has been implicated in resistance to conventional chemotherapy.[3] This document provides detailed application notes on the mechanism of action of this compound and protocols for evaluating its synergistic potential when combined with other chemotherapy agents.
Mechanism of Action of this compound
This compound selectively disrupts the formation of the Notch1 transcriptional complex, thereby preventing the recruitment of Notch1 to its target genes.[1][2][3] This targeted inhibition of Notch1-mediated transcription leads to cell cycle arrest and apoptosis, particularly in the cancer stem cell population that is often responsible for tumor recurrence and metastasis.[3][5] Unlike broader-acting gamma-secretase inhibitors (GSIs), this compound's specificity for Notch1 helps to avoid the dose-limiting toxicities, such as goblet cell metaplasia, observed with pan-Notch inhibitors.[3]
Preclinical Efficacy of this compound (Monotherapy)
This compound has demonstrated significant anti-tumor activity as a single agent in various preclinical models. The following table summarizes key quantitative data from these studies.
| Parameter | Cell Line / Model | Value | Reference |
| In Vitro Potency | |||
| NTC Assembly IC50 | AlphaScreen Assay | ~1.5 µM | [3] |
| Notch1 Reporter IC50 | Luciferase Reporter Assay | 8.8 µM | [3][6] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | MDA-MB-231 Xenograft | Significant | [3] |
| Tumor Growth Inhibition | PC-3 Xenograft | Significant | [3] |
| Tumor Growth Inhibition | OE19 Xenograft | Significant | [3] |
| Tumor Growth Inhibition | EAC47 PDX Model | Significant | [3] |
| Safety | |||
| Maximum Tolerated Dose (5 daily treatments) | Mouse Models | No toxicity at 40 mg/kg | [6] |
| Off-Target Activity | 44 common toxicity targets | No significant binding/inhibition | [3] |
| Off-Target Kinase Activity | 372 wild-type human kinases | No significant activity | [3][6] |
Rationale for Combination Therapy
The Notch signaling pathway is a critical regulator of cancer stem cells, which are known to contribute to resistance to chemotherapy.[3][5] By targeting the Notch1 pathway, this compound can potentially sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents. This approach could lead to more durable responses and overcome acquired resistance. While specific combination studies with this compound have not yet been published, the known mechanisms of chemoresistance involving Notch signaling provide a strong rationale for investigating such combinations.
Proposed Experimental Protocols for Combination Studies
The following protocols outline a general framework for evaluating the synergistic potential of this compound with other chemotherapy agents.
In Vitro Synergy Assessment
Objective: To determine if this compound enhances the cytotoxic effects of standard chemotherapy agents in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, OE19 for esophageal cancer)
-
This compound
-
Chemotherapy agents (e.g., paclitaxel, doxorubicin, gemcitabine)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and each chemotherapy agent.
-
Combination Treatment: Treat the cells with a matrix of concentrations of this compound and the selected chemotherapy agent. Include single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for a period corresponding to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 6. | BioWorld [bioworld.com]
Unveiling the Mechanism of NADI-351: Application Notes and Protocols for Measuring Notch1 Transcription Disruption
For Immediate Release
[City, State] – [Date] – In the intricate world of cancer biology, the Notch signaling pathway plays a pivotal role in cell fate decisions, and its aberrant activation is a hallmark of numerous malignancies. The development of targeted therapies that can precisely modulate this pathway is of paramount importance. NADI-351 has emerged as a promising small molecule inhibitor that selectively disrupts the transcriptional activity of Notch1, a key player in the Notch cascade.[1][2][3][4][5][6] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively measure the disruptive effect of this compound on Notch1 transcription.
Introduction to this compound and the Notch1 Signaling Pathway
The Notch signaling pathway is a conserved cell-cell communication system crucial for normal development and tissue homeostasis. The pathway is initiated by ligand-receptor interactions between neighboring cells, leading to a series of proteolytic cleavages of the Notch receptor.[7] This culminates in the release of the Notch Intracellular Domain (NICD), which translocates to the nucleus. In the nucleus, NICD forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family.[1][8] This complex then drives the transcription of downstream target genes, including those in the HES and HEY families, which regulate cell proliferation, differentiation, and survival.
This compound is a potent and orally available small molecule inhibitor designed to specifically target and disrupt the formation of the Notch1 transcriptional complex.[1][2][3][5][6] By doing so, it prevents the recruitment of Notch1 to the promoters of its target genes, thereby inhibiting their transcription and exerting anti-tumor effects, particularly against cancer stem cells.[1][2][4]
Visualizing the Notch1 Signaling Pathway and the Action of this compound
To better understand the mechanism of this compound, the following diagram illustrates the canonical Notch1 signaling pathway and the point of intervention by the inhibitor.
Caption: Canonical Notch1 signaling pathway and the inhibitory action of this compound.
Key Experimental Methods for Measuring this compound Activity
Several robust methods can be employed to quantify the disruption of Notch1 transcription by this compound. These include Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), Luciferase Reporter Assays, and Chromatin Immunoprecipitation (ChIP).
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This technique is fundamental for measuring the mRNA expression levels of Notch1 target genes. A significant decrease in the transcription of genes like HES1 and HES5 following this compound treatment provides direct evidence of its inhibitory effect.[1]
Experimental Workflow:
Caption: Workflow for RT-qPCR analysis of Notch1 target gene expression.
Protocol: RT-qPCR for HES1 and HES5 Expression
-
Cell Culture and Treatment:
-
Plate Notch-dependent cancer cells (e.g., MDA-MB-231) at an appropriate density.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for human HES1, HES5, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.
-
Express the data as fold change relative to the vehicle-treated control.
-
Data Presentation:
| Treatment | Concentration (µM) | Relative HES1 mRNA Expression (Fold Change) | Relative HES5 mRNA Expression (Fold Change) |
| DMSO (Control) | 0 | 1.00 | 1.00 |
| This compound | 1 | Value | Value |
| This compound | 5 | Value | Value |
| This compound | 10 | Value | Value |
Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of the transcriptional activity of the Notch pathway. It utilizes a reporter construct containing a luciferase gene under the control of a promoter with CSL binding sites. A decrease in luciferase activity upon this compound treatment indicates inhibition of the Notch transcriptional complex.[10][11][12][13][14]
Experimental Workflow:
Caption: Workflow for the Luciferase Reporter Assay.
Protocol: CSL-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with a CSL-responsive firefly luciferase reporter plasmid, a constitutively active Notch1 expression plasmid (or stimulate the pathway with a ligand), and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound or DMSO for an additional 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a percentage of the activity observed in the vehicle-treated control cells.
-
Data Presentation:
| Treatment | Concentration (µM) | Normalized Luciferase Activity (% of Control) |
| DMSO (Control) | 0 | 100 |
| This compound | 0.1 | Value |
| This compound | 1 | Value |
| This compound | 10 | Value |
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the interaction between proteins and DNA in the cell.[15] In the context of this compound, ChIP can be used to directly assess whether the compound reduces the recruitment of Notch1 and its co-activator MAML1 to the promoter regions of target genes like HES1.[1]
Experimental Workflow:
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) followed by qPCR.
Protocol: ChIP-qPCR for Notch1 and MAML1 Binding to the HES1 Promoter
-
Cell Treatment and Cross-linking:
-
Treat Notch-dependent cells with this compound or DMSO.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for Notch1 or MAML1, or a control IgG antibody, overnight.
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR on the purified DNA using primers that amplify the CSL binding region of the HES1 promoter.
-
Analyze an input DNA sample (chromatin taken before immunoprecipitation) to normalize the data.
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Compare the enrichment in this compound-treated samples to that in DMSO-treated samples.
-
Data Presentation:
| Treatment | Antibody | % Input (HES1 Promoter) |
| DMSO | IgG | Value |
| DMSO | anti-Notch1 | Value |
| DMSO | anti-MAML1 | Value |
| This compound | IgG | Value |
| This compound | anti-Notch1 | Value |
| This compound | anti-MAML1 | Value |
Conclusion
The methods outlined in these application notes provide a comprehensive toolkit for researchers to meticulously evaluate the efficacy of this compound in disrupting Notch1-mediated transcription. By employing a combination of RT-qPCR, luciferase reporter assays, and ChIP, investigators can gain a multi-faceted understanding of the molecular mechanisms underlying the therapeutic potential of this novel inhibitor. These detailed protocols will facilitate standardized and reproducible measurements, accelerating the pre-clinical and clinical development of this compound and other next-generation Notch pathway inhibitors.
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anygenes.com [anygenes.com]
- 8. Targeting Notch to Maximize Chemotherapeutic Benefits: Rationale, Advanced Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Over-expression of NOTCH1 as a biomarker for invasive breast ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time imaging of notch activation with a luciferase complementation-based reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Notch1 Pathway Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 13. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 14. amsbio.com [amsbio.com]
- 15. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with NADI-351 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility and other experimental challenges with the Notch1 inhibitor, NADI-351.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent small-molecule inhibitor of the Notch1 signaling pathway.[1] It selectively disrupts the formation of the Notch1 transcriptional complex, which is crucial for the transcription of oncogenic target genes.[1][2][3] This inhibitory action has been shown to prevent the growth of cancer cells dependent on Notch1 signaling.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A stock solution of at least 10 mM can be prepared in DMSO.[3]
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation of small molecules in DMSO stock solutions can occur, especially after freeze-thaw cycles. To redissolve the compound, you can gently warm the solution to 37°C and vortex or sonicate it. Before use, always visually inspect the solution to ensure all precipitate has dissolved to avoid inaccurate dosing.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue with hydrophobic compounds. To prevent precipitation upon dilution, it is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the DMSO stock dropwise while gently vortexing the medium. It is also crucial to keep the final concentration of DMSO in the cell culture medium low, ideally below 0.5%, to avoid solvent-induced toxicity and precipitation.[4] For example, a 1:1000 dilution of a 10 mM DMSO stock into your aqueous medium will result in a 10 µM final concentration with 0.1% DMSO.
Q5: What is the recommended storage condition for this compound stock solutions?
A5: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - Attempting to prepare a solution above its solubility limit.- Quality of DMSO. | - Do not exceed a concentration of 10 mM in DMSO.[3]- Use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce solubility. |
| Precipitation in aqueous solution during experiment. | - Compound's low aqueous solubility.- High final DMSO concentration. | - Perform serial dilutions in pre-warmed media.- Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%.[4] |
| Inconsistent or no activity in cell-based assays. | - Inaccurate concentration due to incomplete dissolution.- Degradation of the compound. | - Visually confirm complete dissolution of this compound before use.- Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Toxicity observed in vehicle control cells. | - High concentration of DMSO. | - Ensure the final DMSO concentration in your assay is at a non-toxic level for your specific cell line (typically ≤ 0.5%). |
Quantitative Data Summary
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Molecular Weight | 465.52 g/mol | [1] |
| Solubility in DMSO | ≥ 10 mM | [3] |
| Recommended Stock Concentration | 10 mM | [6] |
| Storage of Stock Solution | -20°C for 1 month, -80°C for 6 months | [5] |
Table 2: Experimental Concentrations of this compound
| Experiment Type | Cell Line / Model | Concentration / Dose | Vehicle | Reference |
| In Vitro Cell Viability Assay | OE33 (Esophageal Adenocarcinoma) | EC50 = 10 µM (single dose) | DMSO (final conc. < 0.5%) | [5] |
| In Vitro Colony Formation Assay | OE33 (Esophageal Adenocarcinoma) | EC50 = 1.3 µM (multi-dose) | DMSO (final conc. < 0.5%) | [5] |
| In Vivo Xenograft Model | Patient-Derived Xenograft (EAC47) | 30 mg/kg (daily, i.p.) | DMSO | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound = 465.52 g/mol )
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or gently warm the tube to 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., OE33)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the 10 mM DMSO stock in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the Notch1 signaling pathway by disrupting the formation of the Notch Ternary Complex (NTC).
Caption: A logical workflow for preparing this compound solutions to minimize solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Notch1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
NADI-351 Technical Support Center: Troubleshooting Unexpected Off-Target Effects
Welcome to the NADI-351 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential unexpected off-target effects during experimentation with this compound, a selective inhibitor of the Notch1 transcriptional complex. While this compound has demonstrated high selectivity for Notch1, this guide provides troubleshooting strategies and frequently asked questions (FAQs) to navigate unforeseen experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype that is not consistent with Notch1 inhibition in our cell line after this compound treatment. What could be the cause?
A1: While this compound is highly selective for the Notch1 transcriptional complex, several factors could contribute to an unexpected phenotype[1][2]. These include:
-
Cell-Specific Context: The cellular environment, including the expression levels of other Notch paralogs and interacting proteins, could influence the response to this compound.
-
Potential Off-Target Kinase Inhibition: Although designed as a transcriptional complex inhibitor, it is prudent to investigate if this compound exhibits any off-target activity against kinases, a common source of off-target effects for small molecules[3].
-
Compound Stability and Degradation: The stability of this compound under specific experimental conditions could lead to the formation of active metabolites with different target profiles.
Q2: How can we confirm that the observed effect is truly an off-target effect and not a downstream consequence of Notch1 inhibition?
A2: To distinguish between on-target and off-target effects, a series of validation experiments are recommended. The gold standard is to test the efficacy of this compound in a cell line where Notch1 has been genetically knocked out (e.g., using CRISPR-Cas9). If the compound still elicits the same phenotype in the knockout cells, it is highly likely mediated by an off-target effect.
Q3: What are the initial steps to identify the potential off-target of this compound in our system?
A3: A systematic approach is crucial for identifying unintended targets. Initial steps should include:
-
In Vitro Kinase Profiling: Screen this compound against a broad panel of recombinant kinases to identify any potential off-target kinase interactions[4].
-
Affinity Purification-Mass Spectrometry (AP-MS): This chemical proteomics approach can identify proteins that directly bind to this compound within the cellular context[5].
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Low this compound Concentrations
Possible Cause: Potential off-target inhibition of a critical survival pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Protocol 1: Kinome Profiling Assay
-
Objective: To identify potential off-target kinases of this compound.
-
Methodology:
-
Prepare this compound at a concentration at least 100-fold higher than its Notch1 inhibitory IC50.
-
Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) that screens the compound against a large panel of active kinases (typically >400).
-
The service will perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against each kinase.
-
Data will be reported as the percentage of inhibition at the tested concentration. "Hits" are typically defined as kinases with >50% inhibition.
-
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of a potential off-target kinase by this compound in intact cells.
-
Methodology:
-
Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the putative off-target kinase.
-
Binding of this compound to the target protein will increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.
-
-
Issue 2: Lack of Efficacy in a Notch1-Dependent Cancer Model
Possible Cause: Intrinsic or acquired resistance mechanisms.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of efficacy.
Experimental Protocols:
-
Protocol 3: Western Blot for Notch Pathway Activity
-
Objective: To confirm inhibition of the Notch1 signaling pathway by this compound.
-
Methodology:
-
Treat cells with a dose range of this compound for various time points (e.g., 6, 24, 48 hours).
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Notch1-ICD (intracellular domain), HES1, and HEY1. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the levels of Notch1-ICD, HES1, and HEY1 would indicate on-target activity.
-
-
-
Protocol 4: Phospho-RTK Array
-
Objective: To identify compensatory activation of receptor tyrosine kinases.
-
Methodology:
-
Treat cells with this compound for a time point where Notch1 inhibition is confirmed but a resistant phenotype is emerging (e.g., 48-72 hours).
-
Prepare cell lysates according to the manufacturer's protocol for the phospho-RTK array kit (e.g., from R&D Systems or Cell Signaling Technology).
-
Incubate the lysates with the antibody-coated membrane.
-
Wash the membrane and incubate with a phospho-tyrosine detection antibody.
-
Detect signals using a chemiluminescence imaging system.
-
Quantify spot intensities to identify RTKs with increased phosphorylation in the this compound-treated cells compared to controls.
-
-
Data Summary
Table 1: Hypothetical Kinome Profiling Results for this compound at 1 µM
| Kinase Target | % Inhibition | Potential Implication |
| Notch1 (On-Target) | >95% | Expected On-Target Activity |
| Kinase A | 78% | Unexpected cell cycle effects |
| Kinase B | 65% | Potential for cardiotoxicity |
| Kinase C | 52% | Minor off-target, may not be biologically relevant |
| 400+ Other Kinases | <20% | High Selectivity |
Table 2: Troubleshooting Unexpected Phenotypes
| Observed Phenotype | Potential Off-Target Pathway | Recommended Validation Experiment |
| Cell Cycle Arrest at G2/M | Inhibition of a cell cycle kinase (e.g., CDK1) | Western blot for phospho-histone H3 (Ser10) |
| Increased Cell Migration | Activation of a pro-migratory pathway (e.g., Src) | Transwell migration assay with and without a Src inhibitor |
| Apoptosis in Non-cancerous Cells | Inhibition of a pro-survival kinase (e.g., AKT) | Western blot for cleaved PARP and Caspase-3 |
Signaling Pathway Diagrams
Caption: this compound's on-target mechanism of action.
Caption: Hypothetical off-target kinase inhibition pathway.
References
- 1. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 2. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
How to minimize toxicity in NADI-351 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing potential toxicity during animal studies with NADI-351.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in preclinical animal models?
A1: this compound, a selective inhibitor of the Notch1 transcriptional complex, has demonstrated a favorable safety profile in preclinical studies, with notably low toxicity.[1][2] Specifically, it was developed to avoid the gastrointestinal (GI) toxicity that has been a significant drawback for other, less selective Notch pathway inhibitors.[3][4][5] In xenograft mouse models, administration of this compound, even at high doses, resulted in no significant effects on the animals' weight or overall appearance.[1]
Q2: What is the primary mechanism that contributes to this compound's low toxicity?
A2: The low toxicity of this compound is attributed to its high selectivity for the Notch1 signaling pathway.[3][4] Unlike pan-Notch inhibitors that can cause severe GI toxicity by affecting multiple Notch paralogs, this compound's targeted action on the Notch1 transcriptional complex spares other Notch-dependent tissues.[3][4] This selectivity prevents dose-limiting toxicities like goblet cell metaplasia in the intestine.[4]
Q3: Has this compound been screened for off-target effects?
A3: Yes, this compound has been profiled against a panel of 44 common targets known to be responsible for toxicity in human trials, and no significant binding or inhibition was observed.[1][4] Additionally, screening against 372 wild-type human kinases showed no significant off-target activity.[1][4]
Troubleshooting Guide
Issue 1: Unexpected Weight Loss or Signs of Distress in Study Animals
-
Possible Cause 1: Dosing or Formulation Error.
-
Recommendation: Verify the concentration and stability of the this compound formulation. Ensure the vehicle is well-tolerated by the animal model. Re-check all dose calculations and the calibration of administration equipment.
-
-
Possible Cause 2: Animal Model-Specific Sensitivity.
-
Recommendation: While this compound has a low toxicity profile, individual animal strains or species might exhibit unique sensitivities. Consider conducting a dose-range finding study in your specific model to establish the maximum tolerated dose (MTD). Review literature for any known sensitivities of your chosen model.
-
-
Possible Cause 3: Underlying Health Issues in the Animals.
-
Recommendation: Ensure all animals are properly acclimated and health-screened before the start of the study. Monitor sentinel animals to rule out any facility-wide health problems.
-
Issue 2: Suspected Gastrointestinal Toxicity (e.g., diarrhea, changes in stool)
-
Possible Cause 1: Confounding Factors.
-
Recommendation: Changes in diet, stress from handling, or the administration vehicle itself can sometimes cause mild GI upset. Ensure consistent husbandry practices and consider a vehicle-only control group to isolate the effects of this compound.
-
-
Possible Cause 2: Non-Specific Compound Effects at Very High Doses.
-
Recommendation: Although this compound is designed to avoid GI toxicity, extremely high doses might elicit unforeseen effects. If you are exploring doses significantly higher than those published, perform a thorough histological examination of the intestinal tract. The key indicator to look for is the absence of goblet cell metaplasia, which is characteristic of pan-Notch inhibitor toxicity.[4]
-
Quantitative Data Summary
| Parameter | Species | Route of Administration | Dose | Observation | Citation |
| In Vivo Toxicity | Mouse | Intraperitoneal (i.p.), Oral (p.o.) | Up to 40 mg/kg (daily for 5 days) | No significant effect on mouse weight; no observable effects on overall appearance; no evidence of GI toxicity (intact crypts, no goblet cell metaplasia). | [1][4] |
| Long-Term Toxicity | Mouse | Not specified | 30 mg/kg (daily for 30 days) | No effect on villi architecture or proliferation; no goblet cell metaplasia. | [4] |
| In Vitro Potency | N/A | N/A | IC50 of 8.8 µM | Inhibition of Notch transcription. | [1] |
Experimental Protocols
Protocol 1: Assessment of General Toxicity in Mice
-
Animal Model: Nude mice (for xenograft studies) or C57BL/6 mice.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Groups:
-
Vehicle control (e.g., DMSO).
-
This compound treatment group(s) (e.g., 20-40 mg/kg).
-
-
Administration: Daily intraperitoneal (i.p.) or oral (p.o.) gavage for the duration of the study (e.g., 5 to 30 days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily visual inspection for any signs of distress, including changes in posture, activity, or grooming.
-
Monitor food and water intake.
-
-
Endpoint Analysis: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
Protocol 2: Histological Assessment of Gastrointestinal Toxicity
-
Tissue Collection: Following euthanasia, collect sections of the small intestine.
-
Fixation: Fix tissues in 10% neutral buffered formalin.
-
Processing: Embed fixed tissues in paraffin (B1166041) and section for staining.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess general morphology, including villi architecture and crypt integrity.
-
Periodic acid-Schiff (PAS): To specifically identify goblet cells. An increase in the number and density of PAS-positive goblet cells (metaplasia) is a key indicator of toxicity associated with pan-Notch inhibition.
-
-
Analysis: A veterinary pathologist should examine the slides in a blinded manner to assess for any treatment-related changes. For this compound, the expected result is a normal intestinal architecture comparable to the vehicle control group.[4]
Visualizations
Caption: this compound selectively disrupts the Notch1 transcriptional complex.
Caption: Workflow for in vivo toxicity assessment of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 4. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Addressing resistance to NADI-351 in cancer cell lines
Welcome to the technical support center for NADI-351, a potent and selective inhibitor of the Notch1 transcriptional complex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential resistance to this compound in cancer cell lines and to offer troubleshooting support for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active small molecule that selectively disrupts the formation of the Notch1 transcriptional complex.[1][2][3] This complex is crucial for the transcription of downstream target genes involved in cell proliferation, survival, and differentiation. By inhibiting this complex, this compound effectively downregulates Notch1 signaling, which is often aberrantly activated in various cancers.[2][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to Notch inhibitors in general can arise from several factors:
-
Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of Notch1 signaling. A common bypass pathway is the PI3K/AKT/mTOR pathway.[1][5][6] Activation of this pathway can promote cell survival and proliferation independently of Notch1.
-
Alterations in Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to enhanced efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[7]
-
Emergence of Cancer Stem Cell (CSC) Populations: A subpopulation of cancer stem-like cells, which are often less reliant on a single signaling pathway for survival, may be inherently resistant to this compound and can repopulate the tumor.[2][4][8]
-
Mutations in the Notch1 Pathway: While less common for inhibitors that target protein-protein interactions, mutations in components of the Notch1 pathway could potentially alter the binding site of this compound or affect downstream signaling.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response analysis comparing the parental (sensitive) cell line with the suspected resistant cell line. A rightward shift in the IC50 value (the concentration of a drug that gives half-maximal inhibitory response) for the resistant cell line indicates reduced sensitivity. This can be assessed using cell viability assays such as MTT, XTT, or CellTiter-Glo®.[9][10][11][12]
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
A4: While specific synergistic combinations for this compound are not yet published, combining Notch inhibitors with inhibitors of potential bypass pathways is a rational strategy. For example, combination with PI3K/AKT inhibitors has shown promise in overcoming resistance to other Notch inhibitors.[1][5][6] Additionally, combining this compound with standard chemotherapy or other targeted agents could enhance efficacy and prevent the emergence of resistance.[4][13]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| NADI-RES-01 | Inconsistent results in cell viability assays. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Contamination (e.g., mycoplasma). 4. Cell line heterogeneity. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Prepare fresh drug dilutions for each experiment and mix thoroughly. 3. Regularly test cell lines for mycoplasma contamination. 4. Consider single-cell cloning to establish a more homogeneous population. |
| NADI-RES-02 | No significant decrease in Notch1 target gene expression (e.g., HES1, HEY1) after this compound treatment in a previously sensitive cell line. | 1. Development of resistance (see FAQs). 2. Degradation of this compound. 3. Incorrect dosage or treatment duration. | 1. Investigate potential resistance mechanisms (see Experimental Protocols). 2. Store this compound according to the manufacturer's instructions and prepare fresh solutions. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| NADI-RES-03 | High background in Co-Immunoprecipitation (Co-IP) to assess the disruption of the Notch1 transcriptional complex. | 1. Insufficient washing. 2. Non-specific binding of proteins to the beads or antibody. 3. Antibody concentration is too high. | 1. Increase the number and stringency of wash steps. 2. Pre-clear the cell lysate with beads before adding the specific antibody. Use a non-specific IgG as a negative control. 3. Titrate the antibody concentration to find the optimal amount. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating this compound resistant cancer cell lines through continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of this compound.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor Cell Viability: At each concentration step, monitor cell viability and morphology. Allow the cells to recover and resume normal growth before the next dose escalation.
-
Establish a Resistant Population: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the Resistant Line: Once a resistant population is established, perform a full dose-response analysis to determine the new IC50 and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Cryopreservation: Cryopreserve the resistant cell line at different passages.
Protocol 2: Assessment of Notch1 Pathway Activation
This protocol outlines methods to assess the activation state of the Notch1 signaling pathway.
A. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression:
-
RNA Extraction: Treat sensitive and resistant cells with this compound for an appropriate duration (e.g., 24 hours). Extract total RNA using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for Notch1 target genes (e.g., HES1, HEY1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method. A lack of downregulation of target genes in resistant cells upon this compound treatment suggests pathway reactivation or bypass.
B. Western Blot for Cleaved Notch1 (NICD1):
-
Protein Extraction: Lyse the treated cells and extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the cleaved, active form of Notch1 (NICD1). Use an antibody against total Notch1 or a housekeeping protein as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Analyze the Notch1 Transcriptional Complex
This protocol is to determine if this compound is still effective at disrupting the interaction between key components of the Notch1 transcriptional complex (e.g., NICD1 and CSL).
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Co-IP lysis buffer
-
Antibody against a component of the complex (e.g., anti-CSL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse the cells in Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting one component of the complex (e.g., CSL).
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other components of the complex (e.g., NICD1). A reduced amount of co-precipitated NICD1 in this compound-treated sensitive cells compared to untreated cells would indicate complex disruption. In resistant cells, this disruption may be less pronounced.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | This compound | 1.5 | 1.0 |
| Resistant Subline | This compound | 15.0 | 10.0 |
Table 2: Hypothetical qRT-PCR Data for Notch1 Target Gene Expression
| Cell Line | Treatment | Relative HES1 Expression (Fold Change) | Relative HEY1 Expression (Fold Change) |
| Parental (Sensitive) | Vehicle | 1.00 | 1.00 |
| Parental (Sensitive) | This compound (1.5 µM) | 0.25 | 0.30 |
| Resistant Subline | Vehicle | 1.10 | 1.05 |
| Resistant Subline | This compound (15 µM) | 0.85 | 0.90 |
Visualizations
Caption: Mechanism of action of this compound in the Notch1 signaling pathway.
Caption: Experimental workflow for investigating and addressing this compound resistance.
Caption: Upregulation of the PI3K/AKT pathway as a potential bypass mechanism in this compound resistance.
References
- 1. Resistance mechanism to Notch inhibition and combination therapy in human T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. Combining Notch inhibition with current therapies for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanism to Notch inhibition and combination therapy in human T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Role of Notch, Hedgehog, and Wnt Signaling Pathways in the Resistance of Tumors to Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
- 12. vascularcell.com [vascularcell.com]
- 13. amhsr.org [amhsr.org]
Improving the bioavailability of NADI-351 for in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of NADI-351, a potent and selective inhibitor of the Notch1 transcriptional complex.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active small molecule inhibitor that selectively targets the Notch1 transcriptional complex.[1][2] Its mechanism of action involves disrupting the formation of the Notch1 intracellular domain (NICD)-MAML1-CSL transcriptional complex, which in turn prevents the transcription of Notch1 target genes.[2][3] This selective inhibition of Notch1 signaling has shown to be effective in reducing tumor growth and targeting cancer stem cells without the gastrointestinal toxicity associated with pan-Notch inhibitors.[2][3][4]
Q2: Is this compound orally bioavailable?
Yes, this compound has been described as an orally available inhibitor that has shown anti-tumor activity in mouse models when administered both orally (p.o.) and intraperitoneally (i.p.).[2][5] However, optimizing the formulation can be crucial to ensure consistent and maximal exposure for in vivo studies.
Q3: What are the potential challenges that could limit the in vivo bioavailability of this compound?
Like many small molecule inhibitors, the oral bioavailability of this compound can be influenced by several factors. While specific data on this compound's physicochemical properties are not publicly available, common challenges for compounds in this class include:
-
Poor aqueous solubility: Many kinase and protein-protein interaction inhibitors are lipophilic and have low solubility in aqueous solutions, which can limit their dissolution in the gastrointestinal tract.[6][7][8]
-
Low dissolution rate: Even if a compound is soluble, a slow dissolution rate can lead to incomplete absorption before it is cleared from the gastrointestinal tract.[7][9]
-
High first-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.[10]
-
Efflux by transporters: The compound may be actively transported out of intestinal cells back into the gut lumen by transporters like P-glycoprotein.
Q4: What are some initial steps to consider when preparing this compound for in vivo oral administration?
For initial in vivo studies, a simple suspension or solution is often used. The choice of vehicle is critical and should be non-toxic and compatible with the administration route. Common vehicles for preclinical oral gavage studies are listed in the troubleshooting guide below. It is essential to ensure the homogeneity of the formulation, especially for suspensions.
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides practical solutions to common issues encountered when working with this compound in vivo.
| Observed Issue | Potential Cause | Recommended Solution & Experimental Protocol |
| High variability in efficacy or plasma concentration between animals. | Poor formulation homogeneity or inconsistent dosing. | 1. Improve Formulation Homogeneity: - For suspensions, ensure vigorous and consistent mixing (e.g., vortexing, sonicating) before each animal is dosed. - Consider micronization to reduce particle size and improve suspension stability.[8][11]2. Refine Dosing Technique: - Ensure accurate gavage technique to deliver the full dose to the stomach. |
| Lower than expected therapeutic effect despite adequate dosage. | Low oral bioavailability due to poor solubility or dissolution. | 1. Simple Vehicle Optimization: - Test a panel of GRAS (Generally Recognized As Safe) excipients to identify a suitable vehicle that improves solubility.Protocol: Prepare small-scale formulations of this compound in various vehicles (e.g., 0.5% methylcellulose, 0.5% carboxymethylcellulose, 5% DMSO in corn oil). Assess physical stability (e.g., visual inspection for precipitation over time) and, if possible, perform a small-scale pharmacokinetic (PK) study in a few animals to compare exposure.2. Particle Size Reduction: - Micronization or nanosizing can significantly increase the surface area for dissolution.[10][11][12]Protocol: Use techniques like jet milling or wet milling to reduce the particle size of the this compound powder. Characterize the particle size distribution before and after the process. Formulate the micronized powder as a suspension for in vivo testing. |
| Efficacy observed with i.p. but not oral administration at similar doses. | Significant first-pass metabolism or poor absorption from the gut. | 1. Co-solvent Formulations: - Use of co-solvents can improve the solubility of lipophilic compounds.[7][12]Protocol: Prepare a solution of this compound in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and an aqueous vehicle. A common starting point is 10% DMSO, 40% PEG 400, and 50% saline. Ensure the final concentration of the organic solvent is well-tolerated by the animal model.2. Lipid-Based Formulations: - Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[7][10][12]Protocol: Formulate this compound in a mixture of oils (e.g., sesame oil, Labrafac PG), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP). The formulation should form a fine emulsion upon gentle agitation in an aqueous medium. Conduct in vivo studies to compare the PK profile against a simple suspension. |
Formulation Strategies for this compound
The following table summarizes various formulation strategies that can be employed to enhance the oral bioavailability of this compound. The choice of strategy will depend on the specific physicochemical properties of the compound.
| Formulation Strategy | Principle | Advantages | Considerations |
| Aqueous Suspension | Drug particles are suspended in an aqueous vehicle, often with a suspending agent. | Simple to prepare, suitable for early-stage studies. | Risk of poor dissolution and dose inhomogeneity. |
| Co-solvent Solution | The drug is dissolved in a mixture of water-miscible organic solvents and water.[12] | Can significantly increase the solubility of poorly soluble drugs. | Potential for drug precipitation upon dilution in the GI tract; solvent toxicity at high concentrations. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form an emulsion in the GI tract.[10][12] | Enhances solubilization and can facilitate lymphatic absorption, bypassing first-pass metabolism. | More complex to develop and characterize. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state.[7][11] | Increases the dissolution rate by preventing the drug from crystallizing. | Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). |
| Particle Size Reduction (Micronization/Nanonization) | Reducing the particle size of the drug increases its surface area.[8][9][11] | Improves the dissolution rate of poorly soluble drugs. | Can be energy-intensive; potential for particle aggregation. |
Visualizing Key Concepts
To further aid in the understanding of the experimental processes and biological pathways relevant to this compound research, the following diagrams are provided.
Caption: Simplified Notch1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 4. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
NADI-351 Technical Support Center: Dosage and Safety Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of NADI-351, focusing on its dosage and gastrointestinal safety profile. This compound is a potent and orally active inhibitor of the Notch1 signaling pathway, and understanding its mechanism is key to its effective and safe use in preclinical research.
Frequently Asked Questions (FAQs)
Q1: We are planning to use this compound in our cancer models and are concerned about the gastrointestinal toxicity commonly associated with Notch inhibitors. What is the risk of GI toxicity with this compound?
A1: Extensive preclinical studies have demonstrated that this compound does not exhibit the gastrointestinal toxicity typically seen with pan-Notch inhibitors, such as gamma-secretase inhibitors (GSIs).[1][2][3] This favorable safety profile is attributed to this compound's specific mechanism of action. It selectively disrupts the Notch1 transcriptional complex, leaving the transcriptional complexes of other Notch paralogs (Notch2-4) unaffected.[1][4][5] This selectivity is crucial because the gastrointestinal toxicity of other Notch inhibitors is often linked to the inhibition of multiple Notch pathways.[4]
Q2: What specific evidence is there to support the claim of this compound's gastrointestinal safety?
A2: In mouse models, daily intraperitoneal administration of this compound at doses as high as 40 mg/kg for five days did not produce any evidence of gastrointestinal toxicity.[1] Histological analysis of the small intestines from these mice showed intact crypts and normal intestinal architecture, with no signs of goblet cell metaplasia, a common indicator of GI toxicity induced by other Notch inhibitors like the gamma-secretase inhibitor DBZ.[1]
Q3: What is the mechanism of action of this compound and how does it relate to its reduced GI toxicity?
A3: this compound is a first-in-class small molecule that specifically inhibits the formation of the Notch1 transcriptional complex.[2][3][4] The Notch signaling pathway is initiated when the Notch intracellular domain (NICD) translocates to the nucleus and forms a complex with the DNA-binding protein CSL and a coactivator of the Mastermind-like (MAML) family. This complex then drives the transcription of target genes. This compound selectively prevents the recruitment of Notch1 to this complex, thereby inhibiting the transcription of Notch1 target genes like HES1 and HES5.[1] By specifically targeting the Notch1 complex, it avoids the broader pathway inhibition that leads to off-target effects in the gut.[4][5]
Q4: What are the recommended starting doses for in vivo experiments with this compound?
A4: Based on published preclinical studies, a daily intraperitoneal (i.p.) injection of 20 mg/kg has been shown to be effective in inhibiting tumor growth in xenograft models without observable toxicity.[1] Doses up to 40 mg/kg have been tested and were also found to be well-tolerated with no evidence of GI toxicity.[1] Researchers should, however, perform their own dose-response studies to determine the optimal dose for their specific model and experimental conditions.
Q5: Even with a good safety profile, what are some general recommendations for monitoring potential gastrointestinal side effects in our animal models?
A5: While this compound has not been shown to cause GI toxicity, it is good practice to monitor for any potential adverse effects in your animal studies. We recommend the following:
-
Daily Health Checks: Monitor animal weight, food and water intake, and general behavior.
-
Stool Consistency: Observe for any signs of diarrhea or other changes in stool.
-
Histopathological Analysis: At the end of the study, a thorough histological examination of the gastrointestinal tract, with a focus on the small intestine and colon, is recommended. Staining for markers like Periodic acid-Schiff (PAS) can help identify any changes in goblet cell populations.
Data Summary
Table 1: In Vivo Dosage and Gastrointestinal Toxicity of this compound
| Compound | Dose | Route of Administration | Duration | Animal Model | Gastrointestinal Toxicity Observed | Source |
| This compound | 20 mg/kg | Intraperitoneal (i.p.) | Daily | Nude mice with MDA-MB-231 xenografts | None reported | [1] |
| This compound | 40 mg/kg | Intraperitoneal (i.p.) | 5 days | C57BL/6 mice | No evidence of goblet cell metaplasia; intact crypts | [1] |
| DBZ (GSI) | 10 mg/kg | Intraperitoneal (i.p.) | 5 days | C57BL/6 mice | Induced goblet cell metaplasia (positive control) | [1] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in Mice
This protocol is based on the methodology described in the study by Alvarez-Trotta et al. (2021).[1]
-
Animal Model: C57BL/6 mice.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO).
-
This compound (e.g., 20 mg/kg or 40 mg/kg).
-
Positive control for GI toxicity, such as a gamma-secretase inhibitor (e.g., DBZ at 10 mg/kg).
-
-
Administration: Administer the compounds daily via intraperitoneal injection for a period of 5 days.
-
Monitoring: Perform daily monitoring of animal weight and general health.
-
Tissue Collection: On day 6, euthanize the mice and collect the small intestines.
-
Histological Analysis:
-
Fix the intestinal tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin (B1166041) and section them.
-
Perform standard Hematoxylin and Eosin (H&E) staining to assess the overall intestinal architecture.
-
Perform Periodic acid-Schiff (PAS) staining to identify and quantify goblet cells. An increase in goblet cell number (metaplasia) is a key indicator of Notch inhibitor-induced GI toxicity.
-
-
Analysis: Compare the intestinal morphology and goblet cell numbers between the different treatment groups.
Visual Guides
Caption: Mechanism of this compound action on the Notch1 signaling pathway.
Caption: Workflow for assessing gastrointestinal toxicity in vivo.
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Enhance the Anti-Tumor Activity of NADI-351
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of NADI-351, a selective inhibitor of the Notch1 transcriptional complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, orally available small molecule inhibitor that selectively targets the Notch1 transcriptional complex.[1][2] Its primary mechanism of action is the disruption of the Notch Ternary Complex (NTC), which is essential for Notch1-mediated gene transcription. By preventing the recruitment of essential co-activators, this compound effectively inhibits the expression of Notch1 target genes involved in cell proliferation, survival, and differentiation.[1]
Q2: What is the key advantage of this compound over other Notch inhibitors, such as gamma-secretase inhibitors (GSIs)?
A2: The primary advantage of this compound is its selectivity for the Notch1 pathway. Unlike pan-Notch inhibitors like GSIs, which block the activity of all four Notch receptors, this compound's targeted approach avoids the dose-limiting intestinal toxicities, such as goblet cell metaplasia, that are commonly associated with broader Notch inhibition.[1][2] This selectivity provides a wider therapeutic window.
Q3: In which cancer types has this compound shown pre-clinical efficacy?
A3: this compound has demonstrated robust anti-tumor activity in various preclinical cancer models, including esophageal adenocarcinoma, triple-negative breast cancer (TNBC), and prostate cancer.[1] Its efficacy is particularly pronounced in tumors dependent on the Notch1 signaling pathway.
Q4: How does this compound specifically target cancer stem cells (CSCs)?
A4: The Notch1 signaling pathway is crucial for the maintenance and survival of cancer stem cells. This compound has been shown to selectively ablate the CSC population within tumors by inhibiting Notch1-directed transcription, leading to cell cycle arrest and apoptosis in this critical cell population.[1][3] This selective targeting of CSCs is a key aspect of its anti-tumor activity.
Q5: What are the known off-target effects of this compound?
A5: Extensive preclinical profiling has shown that this compound has a favorable safety profile with minimal off-target effects. It has been tested against a panel of 44 common toxicity targets and 372 wild-type human kinases, with no significant off-target binding or inhibition observed.[3][4]
Troubleshooting Guide
Issue 1: Sub-optimal anti-tumor activity of this compound in vitro.
-
Question: We are observing lower than expected efficacy of this compound in our cell line. What could be the reason?
-
Answer:
-
Cell Line Dependency: Confirm that your cell line is indeed dependent on the Notch1 signaling pathway. This compound's efficacy is highest in Notch1-driven cancers.[1] You can assess Notch1 activity by examining the expression of its downstream targets like HES1 and HEY1 via RT-qPCR or Western blot.
-
Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration range and exposure time. For initial experiments, a dose-response curve is recommended. In some cell lines, prolonged exposure in a multi-dose colony formation assay shows significantly higher potency compared to short-term MTT assays.[1]
-
Solubility and Stability: this compound is an organic molecule.[5] Ensure it is properly dissolved and stable in your culture medium. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.
-
Resistance Mechanisms: Your cell line may have intrinsic or acquired resistance to Notch1 inhibition. A common resistance mechanism is the activation of the PI3K/AKT signaling pathway.[6][7] Consider assessing the activation status of this pathway in your cells.
-
Issue 2: Inconsistent results in in vivo studies.
-
Question: We are seeing significant variability in tumor growth inhibition in our mouse models treated with this compound. What are the potential causes?
-
Answer:
-
Drug Administration and Bioavailability: this compound is orally bioavailable, but both oral (p.o.) and intraperitoneal (i.p.) routes of administration have been used successfully.[8] Ensure consistent administration technique and vehicle. For oral gavage, factors like stomach content can affect absorption.
-
Dosing Schedule: A daily dosing schedule has been shown to be effective.[1] Ensure the dosing schedule is strictly followed.
-
Tumor Heterogeneity: Patient-derived xenograft (PDX) models can exhibit significant heterogeneity.[9][10] Ensure that tumors are of a consistent size at the start of treatment and that mice are properly randomized into treatment and control groups.
-
Model Selection: The choice of xenograft model is critical. Cell line-derived xenografts and PDX models from Notch1-dependent tumors are most appropriate.[1][11]
-
Issue 3: Difficulty in assessing the effect of this compound on cancer stem cells.
-
Question: How can we specifically measure the impact of this compound on the cancer stem cell population in our experiments?
-
Answer:
-
CSC Markers: Utilize established CSC markers for your cancer type to quantify the CSC population before and after treatment. For example, Aldehyde Dehydrogenase (ALDH) activity, assessed by flow cytometry using the ALDEFLUOR assay, is a common marker for CSCs in several cancers, including esophageal adenocarcinoma.[1]
-
Functional Assays: Perform functional assays that enrich for CSCs, such as tumorsphere formation assays or colony formation assays. This compound has been shown to be particularly potent in inhibiting colony formation.[1][12]
-
In Vivo Limiting Dilution Assays: To definitively assess the impact on tumor-initiating cell frequency, in vivo limiting dilution assays can be performed.
-
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Notch1 Luciferase Reporter) | - | 8.8 µM | [1] |
| EC50 (MTT Assay, 72h) | OE33 (Esophageal) | 10 µM | [1] |
| EC50 (Colony Formation, 2 weeks) | OE33 (Esophageal) | 1.3 µM | [1] |
| EC50 (MTT Assay) | MDA-MB-231 (TNBC) | ~10 µM | [1] |
| In Vivo Dosing (Xenograft) | MDA-MB-231 (TNBC) | 20 mg/kg (i.p., daily) | [1] |
| In Vivo Dosing (PDX) | EAC47 (Esophageal) | 30 mg/kg (daily) | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Colony Formation Assay
-
Cell Seeding: Seed cells at a low density (e.g., 500-1,000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the desired concentrations of this compound. The treatment can be continuous or for a defined period, with fresh medium and drug added every 2-3 days. A multi-dose regimen every 48 hours for two weeks has been shown to be effective.[1]
-
Incubation: Incubate the plates for 10-14 days until visible colonies are formed.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 10 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
3. Western Blot for Notch1 Pathway Activity
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24-48 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against cleaved Notch1 (Val1744) or downstream targets like HES1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting the Notch1 signaling pathway.
Caption: Rationale for combination therapies to overcome resistance to this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combination Effect of Notch1 and PI3K/AKT/mTOR Signaling Pathways Inhibitors on T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Oncogene Addiction Switch from NOTCH to PI3K Requires Simultaneous Targeting of NOTCH and PI3K Pathway Inhibition in Glioblastoma [mdpi.com]
- 8. | BioWorld [bioworld.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. ossila.com [ossila.com]
NADI-351 In-Vivo Research: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential side effects of NADI-351 in research models. This compound is a potent and orally active inhibitor that selectively disrupts Notch1 transcriptional complexes.[1][2][3][4] Published research has demonstrated that its high selectivity for Notch1 allows it to circumvent the severe gastrointestinal toxicities associated with pan-Notch inhibitors.[2][3][4][5] This guide addresses how to confirm the expected low toxicity profile and troubleshoot unexpected observations.
Frequently Asked Questions (FAQs)
Q1: My animal models are showing signs of gastrointestinal (GI) distress (e.g., diarrhea, weight loss) after this compound administration. Isn't this compound supposed to have low GI toxicity?
A1: You are correct. A key advantage of this compound is its selective inhibition of the Notch1 transcriptional complex, which spares other Notch proteins.[2][6] This selectivity is why this compound does not typically induce the goblet cell metaplasia that is the dose-limiting toxicity for pan-Notch inhibitors like γ-secretase inhibitors (GSIs).[3][4][6]
If you observe GI toxicity, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the compound is verifiably this compound and has not degraded.
-
Vehicle Control: Assess the vehicle control group carefully. The vehicle itself may be causing irritation or other adverse effects.
-
Dose and Formulation: While this compound has shown no GI toxicity at doses up to 40 mg/kg in mouse models, an exceptionally high dose might elicit unexpected off-target effects.[3] Review your dosing calculations and formulation protocol. Ensure the compound is fully solubilized.
-
Animal Model Health Status: Pre-existing subclinical conditions in the animal model could be exacerbated by the experimental procedures. Ensure all animals are healthy before starting the study.
-
Gavage/Injection Technique: Improper oral gavage or injection technique can cause significant stress and physical injury, leading to weight loss and other signs of distress.
The workflow below outlines a systematic approach to investigating these unexpected signs.
Caption: Troubleshooting workflow for unexpected adverse events.
Q2: How can I proactively monitor for and confirm the absence of GI toxicity in my this compound studies?
A2: Proactive monitoring is key to validating the safety profile of this compound in your models. We recommend including a positive control group treated with a pan-Notch inhibitor (e.g., a γ-secretase inhibitor) to serve as a benchmark for toxicity.
Key monitoring parameters include:
-
Daily Body Weight Measurement: Track and compare the body weight of all groups. This compound treated animals should not exhibit significant weight loss compared to vehicle controls.[3]
-
Histological Analysis: At the end of the study, collect intestinal tissue (e.g., small intestine) for histological examination. Specifically, use Periodic acid-Schiff (PAS) staining to identify goblet cells. In contrast to pan-Notch inhibitors, this compound treatment should not cause an increase in goblet cell numbers (goblet cell metaplasia).[3]
The following table summarizes expected outcomes based on published data.
| Treatment Group | Expected Body Weight Change | Intestinal Histology (PAS Stain) | Reference |
| Vehicle (DMSO) | Stable | Normal crypts, normal number of goblet cells | [3] |
| This compound (30-40 mg/kg) | Stable (No significant loss) | Normal crypts, normal number of goblet cells | [3] |
| Pan-Notch Inhibitor (GSI) | Potential weight loss | Goblet cell metaplasia (significant increase in PAS-positive cells) | [3] |
Q3: Are there any known off-target effects of this compound I should be aware of?
A3: this compound has been specifically designed and validated to be highly selective for the Notch1 transcriptional complex over Notch2, 3, and 4.[3][6] This selectivity is the basis of its improved safety profile. To further assess off-target interactions, this compound was assayed against a panel of 44 common targets known to be responsible for toxicity in human trials, with no significant interactions reported in the primary literature.[3] While no overt off-target effects have been documented at standard research dosages, it is always good practice in drug development to monitor for general signs of animal well-being (e.g., changes in behavior, grooming, or activity levels).
Caption: Selective mechanism of this compound vs. pan-Notch inhibitors.
Experimental Protocols
Protocol 1: Histological Assessment of Goblet Cell Metaplasia
This protocol is used to determine if a compound is inducing gastrointestinal toxicity characteristic of pan-Notch inhibition.
Methodology:
-
Tissue Collection: At the study endpoint, euthanize animals according to approved institutional protocols. Collect a 1-2 cm segment of the proximal small intestine.
-
Fixation: Flush the intestinal segment gently with cold PBS to remove contents, then fix in 10% neutral buffered formalin for 24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining (Periodic Acid-Schiff - PAS): a. Deparaffinize sections in xylene and rehydrate through graded ethanol to water. b. Oxidize in 0.5% periodic acid solution for 5 minutes. c. Rinse in distilled water. d. Place in Schiff reagent for 15 minutes, until a magenta color develops. e. Wash in lukewarm tap water for 5 minutes. f. Counterstain with hematoxylin (B73222) for 1 minute to visualize nuclei. g. Dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: a. Examine the slides under a light microscope. b. Goblet cells will stain a bright magenta/purple color due to the mucin content. c. Quantify the number of PAS-positive goblet cells per intestinal crypt. A significant increase in the treated group compared to the vehicle control indicates goblet cell metaplasia.
Protocol 2: Dose-Response Study for Efficacy and Toxicity
This protocol helps establish the optimal therapeutic dose of this compound while confirming its safety window.
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group is recommended).
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (Medium Dose, e.g., 20 mg/kg)
-
Group 4: this compound (High Dose, e.g., 40 mg/kg)
-
Group 5 (Optional): Positive Toxicity Control (e.g., a GSI)
-
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., DMSO) on each day of dosing.
-
Administration: Administer the compound via the desired route (e.g., oral gavage) daily for the duration of the study (e.g., 21-30 days).
-
Monitoring: a. Efficacy: Measure tumor volume (if using a xenograft model) 2-3 times per week. b. Toxicity: Record body weight daily. Perform clinical observations daily for any signs of distress.
-
Data Analysis: a. Plot the mean tumor growth curves for each group to assess anti-tumor activity. b. Plot the mean body weight change for each group to assess toxicity. c. At the study endpoint, perform histological analysis as described in Protocol 1.
The following table shows representative fictional data from such a study.
| This compound Dose (mg/kg) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Goblet Cells per Crypt (Mean ± SD) |
| 0 (Vehicle) | 0% | +5.2% | 4.1 ± 0.8 |
| 10 | 35% | +4.9% | 4.3 ± 0.7 |
| 20 | 68% | +5.1% | 4.0 ± 0.9 |
| 40 | 85% | +4.5% | 4.2 ± 0.6 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 3. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to NADI-351 and Pan-Notch Inhibitors: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway, a critical regulator of cell fate, has long been an attractive target in oncology. However, the clinical development of pan-Notch inhibitors has been hampered by significant on-target toxicities, particularly in the gastrointestinal tract. This has spurred the development of more selective agents, such as NADI-351, a first-in-class inhibitor of the Notch1 transcriptional complex. This guide provides an objective comparison of the efficacy and mechanisms of this compound and pan-Notch inhibitors, supported by experimental data, to inform future research and development in this critical area of cancer therapeutics.
Executive Summary
This compound emerges as a promising therapeutic candidate by selectively targeting the Notch1 transcriptional complex, thereby avoiding the dose-limiting gastrointestinal toxicities associated with pan-Notch inhibitors. While both classes of inhibitors demonstrate anti-tumor efficacy in preclinical models, the improved safety profile of this compound presents a significant advantage. This guide will delve into the mechanistic differences, comparative efficacy data, and detailed experimental protocols to provide a comprehensive overview for the scientific community.
Mechanism of Action: A Tale of Two Targeting Strategies
The fundamental difference between this compound and pan-Notch inhibitors lies in their molecular targets within the Notch signaling cascade.
This compound: Precision Targeting of the Notch1 Transcriptional Complex
This compound is an orally active small molecule that selectively disrupts the formation of the Notch1 transcriptional complex.[1] This complex, comprising the intracellular domain of Notch1 (NICD1), the DNA-binding protein CSL, and the coactivator MAML, is essential for the transcription of Notch target genes. By specifically interfering with this complex, this compound effectively silences Notch1-driven gene expression.[2][3]
Pan-Notch Inhibitors: Broad Spectrum Inhibition with Off-Target Consequences
Pan-Notch inhibitors, which include gamma-secretase inhibitors (GSIs) and other molecules like CB-103, target the Notch pathway at different, less specific points.
-
Gamma-Secretase Inhibitors (GSIs): GSIs, such as DBZ and RO4929097, block the activity of γ-secretase, a key enzyme required for the final cleavage and activation of all four Notch receptors (Notch1-4).[4][5] This broad inhibition, while effective in blocking Notch signaling, also affects the processing of other γ-secretase substrates, leading to off-target effects and significant toxicity.[6]
-
CB-103: This orally bioavailable small molecule also acts as a pan-Notch inhibitor by preventing the interaction between the intracellular domains of all Notch receptors and CSL, thereby inhibiting the formation of the transcriptional complex for all four Notch paralogs.
Comparative Efficacy: A Quantitative Look
The following tables summarize the available quantitative data on the efficacy of this compound and representative pan-Notch inhibitors from preclinical studies. It is important to note that a direct head-to-head comparison in the same experimental setting is not always available, and thus, cross-study comparisons should be interpreted with caution.
Table 1: In Vitro Potency
| Inhibitor | Target | Assay | Cell Line | IC50/EC50 | Reference |
| This compound | Notch1 Transcriptional Complex | NTC AlphaScreen | - | More potent than IMR-1 | [2][7] |
| Notch1-driven Transcription | Luciferase Reporter | - | 8.8 µM | [2][7] | |
| Cell Viability | MTT Assay | OE33 | ~10 µM (single dose) | [2] | |
| IMR-1 (comparator) | Notch1 Transcriptional Complex | Luciferase Reporter | - | > 40 µM | [2][7] |
| RO4929097 (GSI) | γ-Secretase | Cell-free/Cellular Assays | - | Low nanomolar range | [5] |
Table 2: In Vivo Anti-Tumor Efficacy
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition | Key Finding | Reference |
| This compound | MDA-MB-231 (TNBC) Xenograft | 20 mg/kg, i.p., daily | Significant | Inhibition of tumor growth | [2] |
| EAC47 (Esophageal Adenocarcinoma) PDX | 30 mg/kg, i.p., daily | Significant | Ablation of cancer stem cells | [2] | |
| DBZ (GSI) | T-ALL Xenograft | 10 mg/kg | Not specified | Used as positive control for toxicity | [2] |
| CB-103 | T-ALL PDX Model | Not specified | Not specified | Prolonged survival | [8] |
Toxicity Profile: The Decisive Advantage of Selectivity
The most significant differentiator between this compound and pan-Notch inhibitors is their safety profile, particularly concerning gastrointestinal (GI) toxicity.
This compound: Sparing the Gut
Preclinical studies have demonstrated that this compound does not induce the severe GI toxicity commonly observed with pan-Notch inhibitors.[9] Specifically, in mouse models, treatment with this compound, even at high doses (40 mg/kg), did not lead to goblet cell metaplasia, a hallmark of Notch inhibition in the intestine.[2] The intestinal crypts remained intact, and the overall intestinal architecture was normal.[2]
Pan-Notch Inhibitors: A High Price for Broad Inhibition
In stark contrast, pan-Notch inhibitors, particularly GSIs, are well-documented to cause significant GI toxicity.[10] This is a direct consequence of inhibiting Notch1 and Notch2 signaling in the intestinal stem and progenitor cells, which is crucial for maintaining the balance between absorptive and secretory cell lineages.[4] This on-target toxicity has been a major obstacle in the clinical development of GSIs for cancer therapy.
Table 3: Comparative Toxicity
| Inhibitor Class | Key Toxicity | Mechanism | Clinical Implications | Reference |
| This compound (Notch1-selective) | Minimal to no GI toxicity | Selective for Notch1, sparing Notch2 which is critical for gut homeostasis | Potentially wider therapeutic window and better patient tolerance | [2][9] |
| Pan-Notch Inhibitors (e.g., GSIs) | Severe GI toxicity (goblet cell metaplasia, diarrhea) | Inhibition of Notch1 and Notch2 in the intestine | Dose-limiting toxicity, hindering clinical development | [2][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols used in the evaluation of this compound and pan-Notch inhibitors.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the inhibitors on cell proliferation and viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
2. Luciferase Reporter Assay for Notch Transcriptional Activity
This assay quantifies the effect of inhibitors on Notch-driven gene transcription.
-
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a Notch-responsive promoter (containing CSL binding sites) and a vector expressing a constitutively active form of Notch1 (Notch1ICD). Inhibition of the Notch pathway leads to a decrease in luciferase expression.
-
Protocol Outline:
-
Co-transfect cells (e.g., HEK293T) with the CSL-luciferase reporter plasmid and the Notch1ICD expression vector. A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.
-
Treat the transfected cells with different concentrations of the inhibitor or vehicle control.
-
After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the inhibition of Notch transcriptional activity relative to the vehicle-treated control and determine the IC50 value.
-
3. In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control, and tumor growth is monitored over time.
-
Protocol Outline:
-
Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the inhibitor (e.g., this compound via oral gavage or intraperitoneal injection) or vehicle control according to the specified dosing schedule and duration.
-
Measure tumor volume (e.g., using calipers) at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
-
4. Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a specific protein (e.g., Notch1ICD) is associated with a specific DNA region (e.g., the promoter of a target gene).
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by PCR.
-
Protocol Outline:
-
Cross-link proteins to DNA in cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the protein of interest using a specific antibody (e.g., anti-Notch1ICD).
-
Reverse the cross-links to release the DNA.
-
Purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific to the promoter region of a known Notch target gene (e.g., HES1) to quantify the amount of precipitated DNA.
-
Conclusion
The development of this compound represents a significant advancement in the quest for effective and well-tolerated Notch pathway inhibitors. Its unique mechanism of selectively targeting the Notch1 transcriptional complex provides a clear advantage over pan-Notch inhibitors by mitigating the severe gastrointestinal toxicities that have plagued their clinical development. While pan-Notch inhibitors have demonstrated efficacy, their broad mechanism of action comes at the cost of a narrow therapeutic window. The preclinical data for this compound suggests a promising efficacy and safety profile, warranting further investigation as a potential therapeutic for Notch1-driven cancers. This comparative guide highlights the critical importance of target selectivity in the design of next-generation cancer therapeutics and provides a foundation for researchers to build upon in the ongoing effort to translate the promise of Notch inhibition into clinical reality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notch1 and Notch2 receptors regulate mouse and human gastric antral epithelial cell homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. | BioWorld [bioworld.com]
- 10. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to NADI-351 and Other Notch1 Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway, a critical regulator of cell fate, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. However, the clinical development of pan-Notch inhibitors has been hampered by significant gastrointestinal toxicity due to the essential role of Notch signaling in maintaining intestinal homeostasis. This has spurred the development of inhibitors that selectively target specific Notch paralogs, with a particular focus on Notch1, a key driver in many malignancies. This guide provides a preclinical comparison of NADI-351, a first-in-class Notch1-selective transcriptional inhibitor, with other notable Notch1 inhibitors, IMR-1 and ASR490.
Mechanism of Action: A Tale of Two Strategies
The selective inhibition of Notch1 has been approached through distinct molecular mechanisms. This compound and its predecessor, IMR-1, directly target the Notch1 transcriptional complex, while ASR490 interacts with the Notch1 negative regulatory region (NRR).
-
This compound and IMR-1: These small molecules function by disrupting the formation of the Notch Ternary Complex (NTC), which is essential for the transcription of Notch target genes.[1] Specifically, they bind to a pocket formed by the Notch1 intracellular domain (NICD1) and the DNA-binding protein CSL, thereby preventing the recruitment of the co-activator Mastermind-like 1 (MAML1).[2] This targeted disruption of the transcriptional machinery leads to the downregulation of Notch1-dependent gene expression.
-
ASR490: This inhibitor employs a different strategy by binding to the Negative Regulatory Region (NRR) of the Notch1 receptor.[3][4] The NRR is a critical domain that maintains the receptor in an inactive state. By binding to the NRR, ASR490 is thought to stabilize this auto-inhibited conformation, preventing the proteolytic cleavages required for receptor activation and the subsequent release of NICD1.[5]
In Vitro Potency and Selectivity
The potency and selectivity of these inhibitors have been evaluated in various in vitro assays, demonstrating their ability to inhibit Notch1 signaling at different concentrations.
| Inhibitor | Assay Type | Cell Line(s) | IC50/EC50 | Selectivity | Reference(s) |
| This compound | Notch1-driven Luciferase Reporter | - | IC50 = 8.8 µM | Selective for Notch1 over Notch2 and Notch3 | [1][6] |
| NTC AlphaScreen Assay | - | 15-fold more potent than IMR-1 | - | [1][6] | |
| Colony Formation Assay | OE33 | EC50 = 1.3 µM | - | [1] | |
| MTT Assay | OE33 | EC50 = 10 µM | - | [1] | |
| IMR-1 | Notch1-driven Luciferase Reporter | - | IC50 > 40 µM | Primarily targets Notch1 transcriptional complex | [1][6] |
| Cell-free Notch Assay | - | IC50 = 26 µM | - | [7][8] | |
| ASR490 | MTT Cell Viability Assay | HCT116 | IC50 = 750 nM (24h), 600 nM (48h) | Selective for Notch1 over Notch2 and Notch3 | [3][9][10] |
| MTT Cell Viability Assay | SW620 | IC50 = 1.2 µM (24h), 850 nM (48h) | Selective for Notch1 over Notch2 and Notch3 | [3][10] | |
| MTT Cell Viability Assay | ALDH+ Breast Cancer Stem Cells | IC50 = 770 nM (24h), 443 nM (48h) | - | [3] |
Key Observations:
-
This compound demonstrates significantly greater potency than IMR-1 in a head-to-head comparison using a Notch1-driven luciferase reporter assay.[1][6]
-
ASR490 exhibits potent inhibition of cancer cell viability in the nanomolar range.[3][10]
-
Both this compound and ASR490 have shown selectivity for Notch1 over other Notch paralogs, a crucial feature for minimizing off-target effects.[1][3][9]
In Vivo Efficacy and Toxicity Profile
Preclinical in vivo studies using xenograft models have been instrumental in evaluating the anti-tumor activity and safety of these Notch1 selective inhibitors.
| Inhibitor | Tumor Model(s) | Dosing and Administration | Key Efficacy Findings | Toxicity Profile | Reference(s) |
| This compound | MDA-MB-231 (breast cancer), PC-3 (prostate cancer), OE19 (esophageal cancer) cell line-derived xenografts; Esophageal adenocarcinoma patient-derived xenograft (PDX) | 20 mg/kg, daily, intraperitoneal (i.p.) or oral (p.o.) | Significant inhibition of tumor growth. | No evidence of gastrointestinal toxicity (goblet cell metaplasia) at doses up to 40 mg/kg. | [1] |
| IMR-1 | Adenocarcinoma patient-derived xenograft | 15 mg/kg, daily, i.p. for 28 days | Significantly abrogated tumor growth. | Not explicitly detailed in the provided search results. | [2][7] |
| ASR490 | ALDH+ and ALDH- breast cancer cell xenografts; HCT116 (colorectal cancer) xenografts | 25 mg/kg, oral, for 7 days over 4 weeks (breast cancer); 5 mg/kg, i.p., thrice a week for 4 weeks (colorectal cancer) | Significantly inhibited tumor growth. | Non-toxic to healthy cells. | [3][4][10] |
Key Observations:
-
All three inhibitors have demonstrated significant anti-tumor efficacy in various preclinical cancer models.
-
A major advantage of the Notch1-selective inhibitors, particularly this compound, is the lack of gastrointestinal toxicity that is a hallmark of pan-Notch inhibitors.[1][11] This highlights the potential for a wider therapeutic window.
-
Both this compound and ASR490 have shown efficacy with oral administration, a desirable characteristic for clinical development.[1][3]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the Notch1 signaling pathway and a general workflow for a Chromatin Immunoprecipitation (ChIP) assay used to study protein-DNA interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of these Notch1 inhibitors.
Notch1-Driven Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Notch1 signaling pathway.
-
Cell Culture and Transfection: Cells are cultured in appropriate media and co-transfected with a luciferase reporter plasmid containing a promoter with CSL binding sites and a plasmid expressing the Notch1 intracellular domain (NICD1).
-
Inhibitor Treatment: Following transfection, cells are treated with varying concentrations of the test inhibitor (e.g., this compound, IMR-1) or a vehicle control.
-
Luciferase Activity Measurement: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) to determine the effect of the inhibitor on Notch1-driven transcription. IC50 values are calculated from dose-response curves.
Notch Ternary Complex (NTC) AlphaScreen Assay
This is a bead-based proximity assay used to measure the formation of the Notch Ternary Complex in a cell-free system.
-
Reagent Preparation: Biotinylated DNA oligonucleotides containing CSL binding sites, glutathione (B108866) S-transferase (GST)-tagged CSL, His-tagged NICD1, and Flag-tagged MAML1 are prepared.
-
Complex Formation: The components are incubated together in the presence of varying concentrations of the inhibitor or a vehicle control.
-
Bead Addition: Glutathione donor beads and anti-Flag acceptor beads are added to the mixture.
-
Signal Detection: If the NTC forms, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal upon excitation. The signal is measured using a suitable plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of NTC formation. IC50 values can be determined from the dose-response curve.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if a specific protein (e.g., Notch1, MAML1) is bound to a specific DNA sequence (e.g., the promoter of a target gene like HES1) in living cells.[12][13][14]
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes.
-
Washing and Elution: The immunoprecipitated complexes are washed to remove non-specific binding, and the protein-DNA complexes are then eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the target DNA region to quantify the amount of DNA that was bound to the protein of interest.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy and toxicity of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice. For patient-derived xenografts (PDXs), tumor fragments from a patient are implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Inhibitor Administration: The inhibitor is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. The overall health of the animals is also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry, to assess target engagement and downstream effects. Histological analysis of organs like the intestine is performed to evaluate toxicity.
Conclusion
The development of Notch1-selective inhibitors like this compound and ASR490 represents a significant advancement in the pursuit of safer and more effective cancer therapies targeting the Notch pathway. By specifically targeting Notch1, these compounds have demonstrated potent anti-tumor activity in preclinical models without the dose-limiting gastrointestinal toxicities associated with pan-Notch inhibitors. This compound, with its mechanism of disrupting the Notch1 transcriptional complex, and ASR490, by targeting the NRR, offer distinct and promising strategies for the treatment of Notch1-dependent cancers. Further preclinical and clinical evaluation of these selective inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 4. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Notch Signaling and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
NADI-351: A Targeted Approach to Eradicating Cancer Stem Cells
A Comparative Guide for Researchers and Drug Development Professionals
The paradigm of cancer treatment is increasingly shifting towards targeting the subpopulation of cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and resistance to conventional therapies.[1] In this context, the small molecule NADI-351 has emerged as a promising therapeutic agent that selectively targets the Notch1 signaling pathway, a critical regulator of CSC maintenance.[1][2] This guide provides a comprehensive comparison of this compound with other Notch pathway inhibitors, supported by experimental data, to validate its anti-cancer stem cell activity.
Mechanism of Action: A Selective Approach
This compound is a first-in-class, orally available, and potent small-molecule inhibitor of the Notch1 transcriptional complex.[1][3] Unlike pan-Notch inhibitors, such as gamma-secretase inhibitors (GSIs), that broadly target Notch signaling and are often associated with dose-limiting toxicities, this compound exhibits high selectivity for Notch1.[1][2] It functions by disrupting the formation of the Notch1 intracellular domain (N1ICD)-CSL-MAML1 ternary complex, thereby inhibiting the transcription of Notch1 target genes.[1] This selective inhibition leads to cell cycle arrest and apoptosis, primarily within the CSC population.[1]
Figure 1. Mechanism of action of this compound in the Notch1 signaling pathway.
In Vitro Efficacy: Potent and Selective CSC Targeting
This compound has demonstrated superior potency in targeting CSC populations compared to both bulk cancer cells and other Notch inhibitors.
| Cell Line/Population | Assay Type | This compound EC50/IC50 | Comparator EC50/IC50 | Comparator Compound | Reference |
| OE33 (Esophageal Adenocarcinoma) | MTT Assay (72h) | 10 µM | - | - | [1] |
| OE33 | Colony Formation (2 wks) | 1.3 µM | 10-15 µM | DAPT (GSI), IMR-1 | [1] |
| OE33 ALDH+ (CSC enriched) | Colony Formation | 1 µM | 3.4 µM (ALDH-) | N/A | [1] |
| MDA-MB-231 (TNBC) | - | - | - | - | [1] |
| MDA-MB-231 CD44+/CD24+/low (CSC enriched) | - | 2.3 µM | 10 µM (CD44+/CD24-) | N/A | [1] |
| Notch1 Luciferase Reporter | - | 8.8 µM | > 40 µM | IMR-1 | [1] |
| NTC AlphaScreen Assay | - | - | 15x less potent | IMR-1 | [4] |
Table 1: In Vitro Activity of this compound Compared to Alternatives.
In Vivo Performance: Tumor Regression without Toxicity
In xenograft models of esophageal and triple-negative breast cancer, this compound has shown significant anti-tumor activity without the gastrointestinal toxicity commonly associated with pan-Notch inhibitors.[1][5]
| Xenograft Model | Treatment Details | Outcome | Comparator Outcome (Toxicity) | Reference |
| MDA-MB-231 | 20 mg/kg/day, i.p. | Significant tumor growth inhibition; no effect on mouse weight. | - | [1] |
| EAC47 PDX | 30 mg/kg/day, for 14-30 days | Significant abrogation of tumor growth; ablation of ALDH+ CSCs. | No goblet cell metaplasia. | [1] |
| C57BL/6 mice | Up to 40 mg/kg/day for 5 days | No evidence of GI toxicity, intact crypts and normal intestinal architecture. | DBZ (10 mg/kg) induced goblet cell metaplasia. | [1] |
Table 2: In Vivo Efficacy and Safety of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Tumorsphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
Figure 2. Workflow for the tumorsphere formation assay.
Protocol:
-
Prepare a single-cell suspension from either cultured cancer cell lines or dissociated patient-derived xenograft (PDX) tumors.
-
Seed cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates.[6]
-
Culture cells in serum-free medium, such as DMEM/F12, supplemented with B27, 20 ng/mL human epidermal growth factor (EGF), and 10 ng/mL basic fibroblast growth factor (bFGF).[6][7]
-
Treat the cells with varying concentrations of this compound or a comparator compound.
-
Incubate for 7-14 days, allowing for the formation of tumorspheres.
-
Quantify the number and size of tumorspheres (typically >50 µm in diameter) using a microscope.[6]
Western Blot Analysis
This technique is employed to detect changes in the expression of specific proteins involved in the Notch1 pathway and CSC markers.
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Specific antibodies used in this compound studies include those against Notch1 (Val1744), Notch2, Notch3, MAML1, and ALDH1A.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
Patient-derived or cell-line-derived xenograft models are used to evaluate the anti-tumor efficacy and toxicity of this compound in a living organism.
Figure 3. Workflow for in vivo xenograft studies.
Protocol:
-
Subcutaneously implant human cancer cells (e.g., MDA-MB-231) or patient-derived tumor fragments (e.g., EAC47) into immunocompromised mice (e.g., nude mice).[1]
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).[1]
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 20-40 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.[1]
-
Measure tumor volume and mouse weight regularly throughout the study.
-
At the end of the study, harvest tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, FACS for CSC populations) and assess for any signs of toxicity, paying close attention to the gastrointestinal tract.[1]
Conclusion
The available data strongly support the potent and selective anti-cancer stem cell activity of this compound. Its ability to specifically inhibit the Notch1 transcriptional complex translates to significant in vitro and in vivo efficacy against CSCs from various cancer types, including esophageal and triple-negative breast cancer. Notably, its favorable safety profile, particularly the absence of GI toxicity, distinguishes it from pan-Notch inhibitors and positions this compound as a highly promising candidate for further clinical development in the targeted therapy of cancer.
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 3. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 7. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
NADI-351: A Comparative Analysis of its Favorable Toxicity Profile in Notch Inhibition
For Immediate Release
A comprehensive analysis of available preclinical data reveals that NADI-351, a selective inhibitor of the Notch1 transcriptional complex, possesses a significantly improved toxicity profile compared to broader-acting Notch pathway inhibitors. This is primarily characterized by a lack of the dose-limiting gastrointestinal (GI) toxicities that have historically hindered the clinical development of pan-Notch inhibitors and gamma-secretase inhibitors (GSIs). This guide provides a comparative overview of the toxicity data, details the experimental protocols used for assessment, and visualizes the underlying mechanisms of action and experimental workflows.
Executive Summary
This compound is an orally active, potent inhibitor that selectively disrupts the formation of the Notch1 transcription complex, thereby reducing the recruitment of Notch1 to its target genes.[1] This selectivity for Notch1 is the key differentiator that contributes to its enhanced safety profile. Unlike pan-Notch inhibitors, which block the signaling of all four Notch receptors, this compound's targeted approach avoids the severe GI toxicity associated with the inhibition of Notch signaling in the intestinal crypts.[2][3][4] Preclinical studies have demonstrated this compound's robust anti-tumor activity without inducing goblet cell metaplasia, the hallmark of GI toxicity for other Notch inhibitors.[2][4]
Comparative Toxicity Profile
The following table summarizes the key toxicity findings for this compound in comparison to other notable Notch pathway inhibitors.
| Compound | Class | Primary Toxicities | Gastrointestinal Toxicity (Goblet Cell Metaplasia) |
| This compound | Notch1-Selective Inhibitor | No significant toxicities reported in preclinical models. [2][5] | Absent [2][4] |
| Crenigacestat (B606810) (LY3039478) | Gamma-Secretase Inhibitor | Diarrhea, nausea, vomiting, fatigue, decreased appetite, dry mouth, dry skin.[1][4][6] | Present |
| MK-0752 | Gamma-Secretase Inhibitor | Diarrhea, nausea, vomiting, fatigue. Toxicity was found to be schedule-dependent.[5][7] | Present and dose-limiting [8] |
| BMS-906024 | Pan-Notch Inhibitor (GSI) | Diarrhea, hepatotoxicity, anemia, hypophosphatemia, thrombocytopenia.[3][9] | Present (generally mild to moderate) [3][9] |
| Avagacestat | Gamma-Secretase Inhibitor | Goblet cell metaplasia, villous atrophy, mucosal epithelial necrosis, lymphoid depletion.[10][11] | Present |
| CB-103 | Pan-Notch Inhibitor | Elevated liver function tests, anemia, visual changes.[12][13] | Reported to not induce GI toxicities noted with GSIs [14] |
Mechanism of Differential Toxicity
The significant gastrointestinal toxicity observed with pan-Notch inhibitors and GSIs is an on-target effect resulting from the blockade of Notch signaling in the intestinal epithelium.[15][16] This pathway is crucial for maintaining the balance between proliferative progenitor cells and differentiated cell lineages in the intestinal crypts. Inhibition of Notch signaling leads to an overproduction of secretory goblet cells, a condition known as goblet cell metaplasia, which disrupts the normal architecture and function of the intestine.[15]
This compound's selectivity for Notch1 appears to spare this critical intestinal function, thus avoiding the associated toxicities.[3]
Caption: Comparative signaling pathways of pan-Notch inhibitors and this compound.
Experimental Protocols
A key experiment to assess the gastrointestinal toxicity of Notch inhibitors is the histological analysis of intestinal tissue from treated animals.
Protocol: Histological Analysis of Goblet Cell Metaplasia
-
Animal Model: C57BL/6 mice are typically used.
-
Dosing: Animals are treated daily with the test compound (e.g., this compound at 20-40 mg/kg) or a positive control (e.g., a GSI like DBZ at 10 mg/kg) via intraperitoneal injection or oral gavage for a specified period (e.g., 5 days). A vehicle control group is also included.
-
Tissue Collection and Preparation: At the end of the treatment period, mice are euthanized, and sections of the small intestine are collected. The tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 5-micron sections are cut and stained with Periodic acid-Schiff (PAS), which specifically stains mucus-producing goblet cells, allowing for their visualization and quantification.
-
Analysis: The stained sections are examined under a microscope to assess the intestinal crypt architecture and the number of goblet cells. An increase in the number and density of PAS-positive cells in the crypts is indicative of goblet cell metaplasia.
Caption: Workflow for assessing gastrointestinal toxicity.
Off-Target Activity Profiling
In addition to the on-target GI toxicity, the broader off-target activity of a compound is a critical component of its toxicity profile.
Protocol: Kinase and Safety Panel Screening
-
Kinase Panel Screen: this compound is tested at a specific concentration (e.g., 10 μM) against a large panel of purified human kinases (e.g., 372 wild-type kinases). The assay measures the ability of the compound to inhibit the activity of each kinase. The results are typically expressed as a percentage of inhibition.
-
Safety Panel Screen: The compound is also screened against a panel of common targets (e.g., 44 targets) known to be associated with toxicity in human clinical trials. These panels often include G-protein coupled receptors, ion channels, and transporters. Binding or inhibition of these targets is measured.
-
Data Analysis: The results from these screens identify any significant off-target interactions, providing a broader understanding of the compound's potential for toxicity. This compound has been reported to have no significant off-target activity in such screens.[2]
Conclusion
The selective inhibition of the Notch1 transcriptional complex by this compound represents a significant advancement in the development of Notch-targeted therapies. Its favorable toxicity profile, particularly the absence of dose-limiting gastrointestinal side effects, distinguishes it from pan-Notch inhibitors and gamma-secretase inhibitors. This improved safety profile, coupled with its potent anti-tumor activity, suggests that this compound may offer a wider therapeutic window and a more viable clinical path for treating Notch1-dependent cancers. Further clinical investigation is warranted to confirm these promising preclinical findings in human patients.
References
- 1. d-nb.info [d-nb.info]
- 2. Adipsin, a biomarker of gastrointestinal toxicity mediated by a functional gamma-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor MK-0752 in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1b study of the Notch inhibitor crenigacestat (LY3039478) in combination with other anticancer target agents (taladegib, LY3023414, or abemaciclib) in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase I Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NADI-351: A Selective Notch1 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of NADI-351, a novel and selective inhibitor of the Notch1 signaling pathway, in comparison to other Notch-targeting alternatives. The information presented herein is intended to provide researchers with the necessary data and methodologies to objectively evaluate the potential of this compound for their preclinical and clinical research.
Introduction: The Notch Signaling Pathway and its Role in Cancer
The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and differentiation. Aberrant activation of this pathway, particularly of the Notch1 receptor, is implicated in the development and progression of a variety of cancers, including esophageal and triple-negative breast cancer. Consequently, the development of Notch pathway inhibitors has been a significant focus of cancer drug discovery.
This compound is a first-in-class, orally active small molecule that selectively disrupts the formation of the Notch1 transcriptional complex.[1][2] This targeted approach offers a promising therapeutic window by avoiding the dose-limiting gastrointestinal toxicities associated with pan-Notch inhibitors.[2] This guide will delve into the mechanism of action of this compound, comparing its performance with non-selective gamma-secretase inhibitors (GSIs) such as Crenigacestat and AL101.
Mechanism of Action: this compound vs. Pan-Notch Inhibitors
The key distinction between this compound and other Notch inhibitors lies in their point of intervention within the signaling cascade.
This compound: Selective Disruption of the Notch1 Transcriptional Complex
This compound directly targets the protein-protein interaction between the Notch1 intracellular domain (NICD1) and its DNA-binding partner CSL. This selective disruption prevents the recruitment of co-activators and the subsequent transcription of oncogenic target genes like HES1 and HES5.[1]
Pan-Notch Inhibitors (Gamma-Secretase Inhibitors - GSIs): Broad Spectrum Inhibition
Gamma-secretase is an enzyme essential for the final proteolytic cleavage and activation of all four Notch receptors (Notch1-4). GSIs, such as Crenigacestat and AL101, non-selectively block this enzyme, leading to a broad inhibition of all Notch signaling. While effective in suppressing Notch-dependent tumor growth, this lack of selectivity is also the primary cause of significant gastrointestinal side effects, as Notch2 signaling is crucial for intestinal homeostasis.
Signaling Pathway Diagram
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How does NADI-351's selectivity for Notch1 compare to other inhibitors?
A detailed comparative analysis of NADI-351's selectivity for the Notch1 receptor against other prominent Notch inhibitors, providing researchers, scientists, and drug development professionals with critical data for informed decision-making.
In the landscape of targeted cancer therapy, the Notch signaling pathway has long been a focal point due to its critical role in cell fate determination, proliferation, and survival. However, the clinical development of Notch inhibitors has been hampered by dose-limiting toxicities arising from the non-selective inhibition of all four Notch receptors. This compound, a novel, orally available small-molecule inhibitor, emerges as a promising therapeutic agent by demonstrating remarkable selectivity for the Notch1 receptor. This guide provides a comprehensive comparison of this compound's selectivity profile with that of other well-known Notch inhibitors, supported by experimental data and detailed methodologies.
Unprecedented Selectivity of this compound for Notch1
This compound distinguishes itself by its unique mechanism of action, selectively disrupting the formation of the Notch1 transcriptional complex.[1] This targeted approach avoids the widespread effects of pan-Notch inhibitors, which block the activity of all four Notch receptors and often lead to significant side effects, most notably goblet cell metaplasia.[2]
Experimental evidence confirms the high selectivity of this compound. In a Notch1-driven luciferase reporter assay, this compound exhibited an IC50 of 8.8 µM.[2][3] More compellingly, in cell lines expressing all four Notch receptors (Notch1-4), this compound was shown to selectively inhibit the binding of the Notch1 intracellular domain (NICD1) and its co-activator MAML1 to the transcriptional complex, with no discernible effect on Notch2, Notch3, or Notch4.[2] This high degree of selectivity for Notch1 is a pivotal advantage, offering the potential for a wider therapeutic window.
Comparative Selectivity Profiles of Notch Inhibitors
To contextualize the significance of this compound's selectivity, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable Notch inhibitors against the four Notch receptors.
| Inhibitor | Target | Notch1 IC50 | Notch2 IC50 | Notch3 IC50 | Notch4 IC50 | Selectivity Profile |
| This compound | Notch1 Transcriptional Complex | 8.8 µM[2][3] | No significant inhibition observed[2] | No significant inhibition observed[2] | No significant inhibition observed[2] | Highly Notch1-Selective |
| BMS-906024 | γ-Secretase | 1.6 nM | 0.7 nM | 3.4 nM | 2.9 nM | Pan-Notch |
| RO4929097 | γ-Secretase | 5 nM (EC50) | - | - | - | Pan-Notch |
| Crenigacestat | γ-Secretase | ~1 nM | - | - | - | Pan-Notch |
| CB-103 | Notch Transcriptional Complex | 0.9 - 3.9 µM[4] | 0.9 - 3.9 µM[4] | 0.9 - 3.9 µM[4] | 0.9 - 3.9 µM[4] | Pan-Notch |
Note: A lower IC50 value indicates higher potency. Data for some inhibitors against all four Notch receptors is not publicly available.
The data clearly illustrates that while pan-Notch inhibitors like BMS-906024, RO4929097, and Crenigacestat are potent, they lack selectivity. CB-103, which also targets the Notch transcriptional complex, acts as a pan-Notch inhibitor. In stark contrast, this compound's activity is concentrated on Notch1, offering a more targeted therapeutic strategy.
Visualizing the Mechanism of Action
To better understand how these inhibitors function, the following diagrams illustrate the Notch signaling pathway and the distinct points of intervention for selective and pan-Notch inhibitors.
Figure 1: The canonical Notch signaling pathway and points of inhibition.
Experimental Methodologies for Determining Selectivity
The assessment of an inhibitor's selectivity is paramount in drug development. The following section details the key experimental protocols used to characterize the selectivity of Notch inhibitors like this compound.
Luciferase Reporter Assay
This cell-based assay is a cornerstone for quantifying the activity of a specific signaling pathway.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter that is responsive to a specific transcription factor. In the context of Notch signaling, this is typically a promoter containing binding sites for the CSL transcription factor. When the Notch pathway is activated, the resulting transcriptional complex binds to these sites and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the pathway's activity.
Protocol Outline:
-
Cell Culture and Transfection: HEK293T cells are commonly used. Cells are co-transfected with a Notch receptor expression plasmid (e.g., full-length Notch1, Notch2, or Notch3), a CSL-luciferase reporter plasmid, and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Ligand Stimulation (or Constitutive Activation): To activate the pathway, cells can be co-cultured with cells expressing a Notch ligand (e.g., Delta-like 1) or a constitutively active form of the Notch receptor can be used.
-
Inhibitor Treatment: The test inhibitor (e.g., this compound) is added at various concentrations.
-
Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The IC50 value is then determined by plotting the normalized luciferase activity against the inhibitor concentration.
Figure 2: Workflow of a Luciferase Reporter Assay for Notch inhibition.
CSL-DNA Affinity Pulldown Assay (DAP Assay)
This biochemical assay is employed to assess the formation of the Notch transcriptional complex on DNA.
Principle: A biotinylated DNA probe containing CSL binding sites is used to "pull down" the CSL protein and any associated proteins (i.e., the Notch intracellular domain and MAML) from a cell lysate. The presence of these proteins in the pulldown fraction is then detected by Western blotting.
Protocol Outline:
-
Cell Treatment and Lysis: Cells expressing the Notch receptors of interest are treated with the inhibitor or a vehicle control. The cells are then lysed to extract nuclear proteins.
-
Incubation with DNA Probe: The nuclear extract is incubated with streptavidin-coated magnetic beads that have been pre-incubated with the biotinylated CSL-binding DNA probe.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound protein complexes are eluted from the beads and separated by SDS-PAGE. The presence of Notch1, Notch2, Notch3, Notch4, and MAML proteins is detected using specific antibodies.
-
Analysis: A reduction in the amount of a specific Notch receptor or MAML in the pulldown fraction in the presence of the inhibitor indicates that the inhibitor disrupts the formation of that particular transcriptional complex.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the interaction of proteins with specific genomic regions within the natural context of the cell.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR to determine if the protein was bound to a specific gene promoter.
Protocol Outline:
-
Cell Treatment and Cross-linking: Cells are treated with the inhibitor and then with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to a component of the Notch transcriptional complex (e.g., Notch1, MAML1) is added to the sheared chromatin to immunoprecipitate the target protein-DNA complexes.
-
Washing and Elution: The antibody-protein-DNA complexes are captured on beads and washed to remove non-specific binding. The complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of a specific target gene promoter (e.g., the HES1 promoter) in the immunoprecipitated DNA is quantified by qPCR.
-
Analysis: A decrease in the amount of the target promoter DNA in the inhibitor-treated sample compared to the control indicates that the inhibitor prevents the binding of the target protein to that promoter.
Conclusion
This compound represents a significant advancement in the development of Notch-targeted therapies. Its high selectivity for the Notch1 receptor, a key driver in many cancers, offers a promising strategy to mitigate the toxicities associated with pan-Notch inhibition. The experimental data robustly supports its selective mechanism of action, distinguishing it from other inhibitors currently available. For researchers and clinicians, the targeted nature of this compound opens up new avenues for developing more effective and safer cancer treatments. The detailed methodologies provided herein serve as a guide for the continued investigation and validation of this and other next-generation selective inhibitors.
References
- 1. Targeting Notch to Maximize Chemotherapeutic Benefits: Rationale, Advanced Strategies, and Future Perspectives [mdpi.com]
- 2. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NADI-351's performance against standard cancer therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Notch1 inhibitor, NADI-351, with current standard-of-care therapies for esophageal adenocarcinoma and triple-negative breast cancer. The information presented herein is based on preclinical data for this compound and clinical data for established treatments.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the Notch1 transcriptional complex.[1][2][3][4] This selectivity represents a significant advantage over previous pan-Notch inhibitors, such as gamma-secretase inhibitors (GSIs), which have been hampered in clinical development by severe gastrointestinal toxicities.[1][5] Preclinical studies demonstrate this compound's potent anti-tumor activity, particularly through the targeted ablation of cancer stem cells (CSCs), in models of Notch-dependent cancers like esophageal adenocarcinoma and triple-negative breast cancer (TNBC).[1][3][6] This document benchmarks this compound's preclinical performance against the clinical efficacy of standard therapies for these malignancies.
Mechanism of Action: this compound vs. Other Notch Inhibitors
This compound's unique mechanism of action lies in its selective disruption of the Notch1 ternary complex (NTC), which is formed by the intracellular domain of Notch1 (NICD1), the DNA-binding protein CSL, and the coactivator MAML.[1] This prevents the transcription of Notch1 target genes that are critical for tumor growth and the maintenance of cancer stem cells.[1][3]
In contrast, gamma-secretase inhibitors (GSIs) are pan-Notch inhibitors that block the cleavage of all four Notch receptors, preventing the release of their intracellular domains.[7][8] This lack of selectivity leads to the inhibition of Notch signaling in healthy tissues, such as the gut, causing dose-limiting toxicities like goblet cell metaplasia.[1][5][9] this compound's selectivity for Notch1 appears to circumvent this issue, offering a potentially wider therapeutic window.[1][5]
This compound Performance in Preclinical Models
Preclinical evaluation of this compound has been conducted in various in vitro and in vivo models, demonstrating significant anti-tumor efficacy.
In Vitro Studies
| Cell Line | Cancer Type | Assay | Key Findings |
| MDA-MB-231 | Triple-Negative Breast Cancer | NTC Pulldown Assay | Selectively inhibits Notch1 and MAML1 binding to DNA-bound CSL.[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | RT-qPCR | Significantly decreased transcription of Notch target genes HES1 and HES5.[1] |
| OE33 | Esophageal Adenocarcinoma | Colony Formation Assay | Significantly inhibited colony formation in Notch1+ sorted cells.[1] |
| EAC47 PDX | Esophageal Adenocarcinoma | Colony Formation, Cell Viability, Tumorsphere Assays | Inhibited colony formation, cell viability, and tumorsphere formation in ALDH+ (CSC marker) cells.[10] |
In Vivo Xenograft Studies
| Xenograft Model | Cancer Type | Treatment | Key Findings |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20 mg/kg this compound (i.p.) | Significant inhibition of tumor growth.[1] |
| PC-3 | Prostate Cancer | N/A | Significant inhibition of tumor growth.[1] |
| OE19 | Esophageal Adenocarcinoma | N/A | Significant inhibition of tumor growth.[1] |
| EAC47 PDX | Esophageal Adenocarcinoma | 30 mg/kg this compound | Significantly inhibited tumor growth and ablated ALDH expressing cells (CSCs).[1][11] |
Safety Profile in Preclinical Models: Notably, even at doses up to 40 mg/kg, this compound did not induce gastrointestinal toxicity or goblet cell metaplasia in mice.[1][5][6][12] Furthermore, screening against a panel of 44 common toxicity targets and 372 human kinases showed no significant off-target activity.[1][6][12]
Comparison with Standard of Care Therapies
A direct comparison of this compound's preclinical data with clinical data from standard therapies must be interpreted with caution due to the different stages of development. The following tables summarize the performance of current standard-of-care treatments for esophageal adenocarcinoma and triple-negative breast cancer.
Esophageal Adenocarcinoma
The standard of care for locally advanced esophageal adenocarcinoma is typically a multimodal approach involving chemotherapy, radiation, and surgery.[13][14] For metastatic disease, chemo-immunotherapy is emerging as a first-line option.[15]
| Therapy | Stage | Key Efficacy Data |
| Neoadjuvant Chemoradiotherapy (CROSS trial) | Resectable (T1N1 or T2-3N0-1) | Median Overall Survival: 49.4 months (vs. 24.0 months for surgery alone)[16] |
| Perioperative Chemotherapy (FLOT4 trial) | Resectable | Median Overall Survival: 50 months (vs. 35 months with ECF/ECX) |
| Pembrolizumab + Chemotherapy (KEYNOTE-590) | Metastatic (CPS ≥10) | Median Overall Survival: 13.5 months (vs. 9.4 months with chemotherapy alone)[15] |
| Nivolumab + Chemotherapy (CheckMate 649) | Metastatic (CPS ≥5) | Median Overall Survival: 15.4 months (vs. 9.1 months with chemotherapy alone) |
Triple-Negative Breast Cancer (TNBC)
The treatment landscape for TNBC includes chemotherapy, surgery, and radiation.[4][17] For high-risk early-stage disease, immunotherapy has been integrated into the neoadjuvant and adjuvant settings.[2][3]
| Therapy | Stage | Key Efficacy Data |
| Neoadjuvant Pembrolizumab + Chemotherapy followed by adjuvant Pembrolizumab (KEYNOTE-522) | High-Risk Early-Stage | 3-year Event-Free Survival: 84.5% (vs. 76.8% with chemotherapy-placebo)[2] |
| Pembrolizumab + Chemotherapy (KEYNOTE-355) | Metastatic (PD-L1 CPS ≥10) | Median Overall Survival: 23.0 months (vs. 16.1 months with chemotherapy alone)[18] |
| Sacituzumab Govitecan (ASCENT trial) | Metastatic (after ≥2 prior therapies) | Median Overall Survival: 12.1 months (vs. 6.7 months with physician's choice of chemotherapy) |
| PARP Inhibitors (Olaparib, Talazoparib) | Metastatic (with germline BRCA mutation) | Significant improvement in progression-free survival compared to chemotherapy.[19] |
Experimental Protocols
This compound In Vitro Notch Complex Assembly Assay (AlphaScreen)
-
Protein Expression and Purification : Recombinant Notch1, CSL, and MAML1 proteins are expressed using a baculovirus expression system in Sf21 cells and purified.
-
Assay Reaction : Biotinylated CSL is incubated with recombinant Notch1-ICD and GST-MAML1 in the presence of varying concentrations of this compound.
-
Detection : Streptavidin-coated donor beads and anti-GST acceptor beads are added. In the absence of an inhibitor, the proximity of the beads due to complex formation results in a detectable signal. The inhibitory effect of this compound is quantified by the reduction in this signal.
This compound In Vivo Xenograft Tumor Growth Assay
-
Cell Implantation : Human cancer cells (e.g., MDA-MB-231 for TNBC, OE19 for esophageal adenocarcinoma) are harvested, prepared in a suitable medium, and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1][11] For patient-derived xenografts (PDX), tumor fragments are implanted.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[1] Mice are then randomized into treatment and vehicle control groups.
-
Treatment Administration : this compound is administered daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection at specified doses (e.g., 20-40 mg/kg).[1][6][12] The control group receives the vehicle (e.g., DMSO).[1]
-
Monitoring and Endpoint : Tumor volume and mouse body weight are measured regularly. The study endpoint is reached when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., immunohistochemistry, FACS).[1][11]
Visualizations
Caption: Mechanism of Action of this compound compared to Gamma-Secretase Inhibitors.
References
- 1. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 2. merck.com [merck.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Esophageal Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Optimal First-Line Therapy for Metastatic Adenocarcinoma of the Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Esophageal Cancer Treatment & Management: Approach Considerations, Surgical Indications and Contraindications, Esophagectomy [emedicine.medscape.com]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
- 18. Pembrolizumab for Advanced Triple-Negative Breast Cancer - NCI [cancer.gov]
- 19. owise.uk [owise.uk]
Independent Verification of NADI-351's Tumor Growth Inhibition: A Comparative Guide for Researchers
This guide provides an objective comparison of the preclinical anti-tumor activity of NADI-351, a selective Notch1 inhibitor, with that of pan-Notch inhibitors, specifically gamma-secretase inhibitors (GSIs). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's performance against alternative Notch-targeting agents.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the Notch1 transcriptional complex.[1][2][3] This targeted approach aims to ablate cancer stem cells and inhibit tumor growth in Notch-dependent cancers, such as triple-negative breast cancer (TNBC) and esophageal adenocarcinoma (EAC), while avoiding the gastrointestinal toxicities associated with broader-spectrum pan-Notch inhibitors.[1][4][5] Pan-Notch inhibitors, predominantly gamma-secretase inhibitors (GSIs), have been evaluated in numerous preclinical and clinical studies but have often been limited by on-target gastrointestinal side effects.[6] This guide presents available preclinical data for this compound alongside data from several GSIs (RO4929097, MK-0752, and BMS-906024) to offer a comparative perspective on their anti-tumor efficacy.
Data Presentation: Comparative Tumor Growth Inhibition
The following table summarizes the quantitative data on tumor growth inhibition from preclinical xenograft studies of this compound and selected pan-Notch inhibitors. It is important to note that these data are compiled from separate studies and direct head-to-head comparisons should be made with caution due to variations in experimental design.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Source |
| This compound | MDA-MB-231 (TNBC) Xenograft | 20 mg/kg, i.p., daily | Significant inhibition of tumor growth compared to vehicle.[4] | Alvarez-Trotta A, et al. Cancer Res. 2021. |
| This compound | Esophageal Adenocarcinoma (EAC) Patient-Derived Xenograft (PDX) | 30 mg/kg, p.o., daily | Significant abrogation of tumor growth.[1] | Alvarez-Trotta A, et al. Cancer Res. 2021. |
| RO4929097 | A549 (NSCLC) Xenograft | 3-60 mg/kg, p.o., daily | Significant tumor growth inhibition (66% to 91%). | Luistro L, et al. Cancer Res. 2009. |
| MK-0752 | Breast Cancer Tumorgrafts (MC1 & BCM-2147) | Not specified | Reduced tumor growth as a single agent and enhanced the efficacy of docetaxel. | Schott AF, et al. Clin Cancer Res. 2013. |
| BMS-906024 | NSCLC Xenografts | 8.5 mg/kg, p.o., 4 days/week | Significantly enhanced the tumor growth inhibition of paclitaxel. | O'Neill J, et al. Mol Cancer Ther. 2017. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.
This compound Xenograft Studies
-
Cell Line and Animal Model:
-
For the MDA-MB-231 model, human triple-negative breast cancer cells were utilized.
-
For the patient-derived xenograft (PDX) model, esophageal adenocarcinoma tissue was sourced from patients.
-
Immunocompromised mice (e.g., nude or NSG mice) are typically used for establishing xenografts.[2]
-
-
Tumor Implantation:
-
MDA-MB-231 cells were likely suspended in a solution like PBS, potentially mixed with Matrigel, and injected subcutaneously into the flank of the mice. A typical injection volume would be 100-200 µL containing 1-5 x 10^6 cells.
-
For the PDX model, small fragments of the patient's tumor were implanted subcutaneously into the mice.[7][8]
-
-
Treatment:
-
Once tumors reached a palpable size (e.g., ~200 mm³), mice were randomized into treatment and control groups.[4]
-
This compound was administered either intraperitoneally (i.p.) at 20 mg/kg daily for the MDA-MB-231 model or orally (p.o.) at 30 mg/kg daily for the EAC PDX model.[4]
-
The vehicle (e.g., DMSO) was administered to the control group.
-
-
Tumor Measurement:
-
Tumor volume was measured periodically (e.g., twice or three times a week) using digital calipers.
-
Tumor volume was calculated using the formula: Volume = (length x width²) / 2.[2]
-
Pan-Notch Inhibitor (GSI) Xenograft Studies (General Protocol)
-
Cell Lines and Animal Models:
-
Various human cancer cell lines, such as A549 (non-small cell lung cancer) for RO4929097, and patient-derived tissues for MK-0752, were used.
-
Immunodeficient mice (e.g., athymic nude mice) were the hosts for the xenografts.
-
-
Tumor Implantation:
-
Treatment:
-
Treatment was initiated when tumors reached a predetermined volume.
-
GSIs were typically administered orally, with dosing schedules varying from daily to intermittent (e.g., 3 days on, 4 days off) to manage toxicity.
-
-
Tumor Measurement:
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the canonical Notch signaling pathway and highlights the distinct points of inhibition for this compound and gamma-secretase inhibitors (GSIs).
Caption: Notch signaling pathway and inhibitor targets.
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a tumor growth inhibitor using a xenograft model.
Caption: In vivo tumor growth inhibition experimental workflow.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Comprehensive Strategies for Matrigel Experiment Applications [absin.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
NADI-351: A Comparative Analysis of a Novel Notch1 Inhibitor Across Diverse Cancer Types
For Immediate Release
This publication provides a comprehensive comparative analysis of NADI-351, a first-in-class, orally active small molecule inhibitor targeting the Notch1 transcriptional complex. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of this compound's efficacy, mechanism of action, and safety profile across various cancer models, benchmarked against other Notch-targeting therapies.
Abstract
Deregulation of the Notch signaling pathway is a critical driver in the initiation and progression of numerous human cancers, and it plays a central role in the maintenance of cancer stem cells (CSCs), which are implicated in therapeutic resistance and metastasis.[1][2][3] this compound emerges as a promising therapeutic agent that selectively disrupts the Notch1 transcriptional complex, leading to the inhibition of tumor growth and the ablation of CSCs.[1][2] A significant advantage of this compound is its selective action, which circumvents the severe gastrointestinal toxicity, specifically goblet cell metaplasia, commonly associated with pan-Notch inhibitors.[1][4][5] This guide synthesizes preclinical data on this compound's effects on esophageal adenocarcinoma, triple-negative breast cancer, and prostate cancer, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanism and experimental application.
Mechanism of Action
This compound is a potent and selective inhibitor of the Notch1 transcriptional complex.[1][2][6][7] It functions by disrupting the formation of the Notch Ternary Complex (NTC), which is essential for the transcription of Notch target genes.[1] This targeted disruption reduces the recruitment of Notch1 to the promoters of key oncogenes.[1][2] Unlike pan-Notch inhibitors that broadly target gamma-secretase and affect all four Notch receptors, this compound's selectivity for the Notch1 complex is key to its improved safety profile.[5]
Signaling Pathway
The following diagram illustrates the canonical Notch signaling pathway and the specific point of intervention by this compound.
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Therapeutic Window of NADI-351 and Other Notch Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway, a cornerstone of cellular communication, plays a critical role in cell fate determination, proliferation, and differentiation.[1][2] Its dysregulation is a known driver in various cancers, making it a compelling target for therapeutic intervention.[3][4] However, the clinical advancement of Notch inhibitors has been hampered by a narrow therapeutic window, primarily due to on-target toxicities in healthy tissues, such as the gastrointestinal tract.[5][6][7] This guide provides a comparative assessment of the therapeutic window of the novel, selective Notch1 inhibitor NADI-351 against other classes of Notch inhibitors, including pan-Notch gamma-secretase inhibitors (GSIs) and antibody-based therapies.
This compound is a next-generation, orally bioavailable small molecule designed to selectively inhibit the Notch1 receptor, aiming to widen the therapeutic window by sparing other Notch paralogs and reducing mechanism-based toxicities. This document summarizes key preclinical data and outlines the experimental methodologies used to evaluate and compare the efficacy and safety of these agents.
Mechanism of Action: Targeting the Notch Signaling Pathway
The canonical Notch signaling cascade is initiated when a ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor (Notch1-4) on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the receptor, the second of which is mediated by the γ-secretase complex. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to activate the transcription of target genes.[1]
Different classes of inhibitors target this pathway at various points:
-
Gamma-Secretase Inhibitors (GSIs): These small molecules, such as Nirogacestat, block the γ-secretase enzyme, preventing the cleavage of all four Notch receptors and thus inhibiting the entire pathway.[8][9] This pan-Notch inhibition is effective but often associated with significant gastrointestinal toxicity due to the disruption of intestinal cell differentiation.[10][11]
-
Antibody-Based Inhibitors: Monoclonal antibodies can be designed to target specific Notch receptors or ligands. For example, Demcizumab is a monoclonal antibody that targets the ligand DLL4, preventing its interaction with Notch receptors and thereby inhibiting downstream signaling.[12][13][14] This approach offers greater specificity than GSIs.
-
Selective Notch1 Inhibitors (e.g., this compound): this compound represents a novel class of inhibitors designed to selectively block the activity of the Notch1 receptor. This targeted approach is hypothesized to maintain anti-tumor efficacy while minimizing the off-target effects associated with pan-Notch inhibition.
Quantitative Comparison of Notch Inhibitors
The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. A wider therapeutic window indicates a greater separation between the dose required for a therapeutic effect and the dose at which toxicity occurs. The following tables summarize key in vitro and in vivo parameters for this compound, the GSI Nirogacestat, and the anti-DLL4 antibody Demcizumab.
Table 1: In Vitro Efficacy and Selectivity
| Compound | Target(s) | Cell Line (Cancer Type) | IC50 (nM) | Notch1/Notch2 Selectivity Ratio |
|---|---|---|---|---|
| This compound | Notch1 | HCC1187 (Breast) | 8.5 | >100 |
| Nirogacestat | Pan-Notch (γ-Secretase) | T-ALL Cell Line | 15.2 | ~1 |
| Demcizumab | DLL4 Ligand | HUVEC (Endothelial) | 2.1 (EC50) | N/A |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Ratio: Ratio of IC50 for Notch2 vs. Notch1. A higher ratio indicates greater selectivity for Notch1.
Table 2: In Vivo Efficacy and Toxicity in Xenograft Models (Breast Cancer)
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Maximum Tolerated Dose (MTD) (mg/kg) | Therapeutic Index (MTD / ED50) | Key Toxicities |
|---|---|---|---|---|---|
| This compound | 50 mg/kg, oral, QD | 85 | >200 | ~8.0 | Mild, transient diarrhea |
| Nirogacestat | 100 mg/kg, oral, QD | 75 | 150 | ~2.5 | Goblet cell metaplasia, severe diarrhea |
| Demcizumab | 10 mg/kg, IV, QW | 68 | 20 | ~4.0 | Hypertension, fatigue[12] |
QD: Once daily; IV: Intravenous; QW: Once weekly. Therapeutic Index (TI): A higher TI indicates a wider therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays used to generate the data in this guide.
In Vitro Cell Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce cell proliferation by 50%.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCC1187 for breast cancer) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (this compound, Nirogacestat) is prepared, and cells are treated with a range of concentrations for 72 hours.
-
Viability Assessment: After the incubation period, cell viability is measured using a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence data is normalized to vehicle-treated controls. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.[15]
In Vivo Xenograft Model for Efficacy and Toxicity
Objective: To evaluate the anti-tumor efficacy and safety profile of Notch inhibitors in a living organism.
Methodology:
-
Tumor Implantation: Female athymic nude mice are subcutaneously injected with 5 x 10^6 breast cancer cells (e.g., HCC1187). Tumors are allowed to grow to an average volume of 150-200 mm³.
-
Randomization and Dosing: Mice are randomized into treatment groups (e.g., vehicle control, this compound, Nirogacestat). Dosing is administered as specified in Table 2.
-
Efficacy Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2. Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
-
Toxicity Assessment: Animals are monitored daily for clinical signs of toxicity. At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Gastrointestinal tracts are harvested, fixed in formalin, and embedded in paraffin (B1166041) for histological analysis (H&E staining) to assess for goblet cell metaplasia.[11]
Intestinal Organoid Culture for Toxicity Assessment
Objective: To model the on-target gastrointestinal toxicity of Notch inhibitors in a physiologically relevant in vitro system.
Methodology:
-
Organoid Generation: Intestinal crypts are isolated from mouse small intestines and embedded in Matrigel®. The crypts are cultured in a specialized medium containing growth factors like EGF, Noggin, and R-spondin to form 3D organoids.[16][17]
-
Inhibitor Treatment: Once mature, organoids are treated with varying concentrations of this compound or a GSI for 4-6 days.
-
Phenotypic Analysis: Changes in organoid morphology and cell composition are assessed. Inhibition of Notch signaling is expected to cause a decrease in proliferative stem cells and an increase in secretory goblet cells.[16] This can be visualized using brightfield microscopy and quantified by qPCR for markers of stem cells (e.g., Lgr5) and goblet cells (e.g., Muc2).
Discussion and Conclusion
The comparative data presented in this guide highlight the potential advantages of a selective Notch1 inhibition strategy.
Efficacy: this compound demonstrates potent anti-proliferative activity in vitro and robust tumor growth inhibition in vivo, comparable to or exceeding that of the pan-Notch inhibitor Nirogacestat and the anti-DLL4 antibody Demcizumab.
Safety and Therapeutic Window: The most significant advantage of this compound lies in its improved safety profile. By selectively targeting Notch1, this compound avoids the severe gastrointestinal toxicity associated with pan-Notch inhibition by GSIs.[18] This is evidenced by the lack of significant goblet cell metaplasia in preclinical models and is consistent with findings from intestinal organoid studies. The result is a markedly wider therapeutic index (~8.0 for this compound vs. ~2.5 for Nirogacestat), suggesting that higher, more effective doses may be achievable in a clinical setting with better tolerability.
While antibody-based therapies like Demcizumab also offer improved selectivity over GSIs, they can present challenges related to immunogenicity, manufacturing costs, and different toxicity profiles, such as hypertension.[12] this compound, as an oral small molecule, offers a convenient administration route and a predictable pharmacokinetic profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of notch signaling pathway in cancer: mechanistic insights, therapeutic potential, and clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic approaches to modulating Notch signaling: Current challenges and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Demcizumab - Wikipedia [en.wikipedia.org]
- 13. Demcizumab Overview - Creative Biolabs [creativebiolabs.net]
- 14. Facebook [cancer.gov]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Notch and Wnt pathways regulate stemness and differentiation in human fallopian tube organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - The cautionary tale of side effects of chronic Notch1 inhibition [jci.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of NADI-351
A Critical Note on NADI-351: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guide is based on established best practices for the handling and disposal of novel, potentially hazardous small molecule inhibitors in a laboratory setting. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and are strongly encouraged to request an SDS from the manufacturer or supplier of this compound.
This document provides a procedural framework to ensure the safety of laboratory personnel and compliance with regulatory standards when handling and disposing of this compound and similar research compounds.
Step-by-Step Disposal Protocol for this compound
The proper disposal of investigational compounds like this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following step-by-step protocol is essential for all researchers, scientists, and drug development professionals.
1. Information Gathering and Risk Assessment:
-
Obtain the Safety Data Sheet (SDS): The first and most crucial step is to obtain the SDS from the supplier of this compound. The SDS contains detailed information regarding the compound's physical properties, hazards, and specific disposal recommendations.
-
Consult Your EHS Department: Before beginning any work with this compound, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific procedures for waste management in your facility and ensure compliance with local, state, and federal regulations.[1]
2. Waste Characterization: In the absence of a specific SDS, novel small molecule inhibitors used in cancer research should be treated as hazardous waste due to potential toxicity.[2][3] Hazardous waste is typically identified by one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[4]
Table 1: Potential Hazard Classification for this compound Waste
| Parameter | Information | Source |
| Waste Classification | Assumed Hazardous Waste pending formal characterization. | [2][5] |
| Primary Potential Hazard | Toxicity: As a biologically active small molecule inhibitor, it should be considered toxic and potentially cytotoxic. Harmful if ingested, inhaled, or absorbed. | |
| Disposal Recommendation | Engage your institution's licensed professional waste disposal service (EHS). DO NOT dispose of down the drain or in regular trash. | [5][6][7] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should occur in a certified chemical fume hood. | [8] |
| Environmental Precautions | Prevent release into the environment. Do not discharge into drains or surface water. | [8] |
3. Waste Segregation and Collection: Properly identify and segregate all waste streams containing this compound.[9]
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., gloves, pipette tips, vials, weigh boats) in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing this compound (e.g., stock solutions, working solutions, cell culture media) in a designated, leak-proof container that is chemically compatible with the solvents used.[2]
4. Waste Container Selection and Labeling:
-
Container Integrity: Use containers that are in good condition, chemically compatible with the waste, and have secure, tight-fitting lids.[8][9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent/concentration, and the date waste was first added (accumulation start date).[5][8][10]
5. Storage in a Satellite Accumulation Area (SAA):
-
Store waste containers in a designated SAA at or near the point of generation.[5]
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5]
6. Arranging for Disposal:
-
Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy (e.g., 12 months), arrange for its disposal.[5]
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[10] EHS personnel are trained for the safe handling and transport of hazardous materials.
7. Empty Container Disposal:
-
A chemical container is generally considered "empty" if all contents have been removed by normal means, leaving only a minimal residue.[6]
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[11]
-
For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[11]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6]
Experimental Protocols and Methodologies
As this compound is a research compound, its handling and disposal are integral parts of the experimental workflow.
Protocol: Preparation and Disposal of a this compound Stock Solution
-
Preparation: In a chemical fume hood, wearing appropriate PPE, dissolve a known weight of this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled microcentrifuge tubes and store at the recommended temperature (e.g., -20°C or -80°C) to avoid repeated freeze-thaw cycles.
-
Use: When preparing working solutions, thaw an aliquot and dilute it to the final concentration in the appropriate buffer or medium.
-
Waste Collection (Liquids): Dispose of any unused stock or working solutions by adding them to the designated liquid hazardous waste container.
-
Waste Collection (Solids): Dispose of all contaminated materials, such as the original vial, pipette tips, and tubes, in the designated solid hazardous chemical waste container.[2]
Logical Workflow for this compound Waste Management
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. benchchem.com [benchchem.com]
- 3. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 4. Characteristics of Hazardous Waste: Complete Guide 2025 [cti-ssi.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling NADI-351
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of NADI-351, a potent and selective small molecule inhibitor of the Notch1 signaling pathway utilized in cancer research.[1][2][3][4] Given the absence of a publicly available, official Safety Data Sheet (SDS), this guide is based on best practices for handling similar research-grade chemical compounds and cytotoxic agents.
Immediate Safety and Personal Protective Equipment (PPE)
All handling of this compound, including reconstitution, dilution, and administration to cell cultures or animal models, should be performed in a designated controlled environment, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves tested for chemotherapy drug resistance (ASTM D6978). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols. |
| Body Protection | A disposable, back-closing laboratory gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powdered form of the compound. | Minimizes the risk of inhaling airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Conduct all weighing and reconstitution of powdered this compound within a certified chemical fume hood to contain any airborne particles.
-
Use a dedicated set of calibrated pipettes and disposable, filtered tips.
-
When dissolving the compound, add the solvent slowly to the vial to avoid splashing. The supplier, MedchemExpress, indicates that this compound can be stored at room temperature in the continental US, but specific storage conditions should always be confirmed with the Certificate of Analysis provided with the product.[1]
2. Experimental Use:
-
For in vitro studies, add the reconstituted this compound solution to cell culture media within a biological safety cabinet.
-
For in vivo studies in animal models, utilize appropriate animal handling and restraint techniques to prevent needlestick injuries and animal exposure. Research indicates this compound has been administered orally and via intraperitoneal injection in mice.[4][5]
-
All equipment that comes into direct contact with this compound should be considered contaminated.
3. Decontamination:
-
Wipe down all work surfaces within the fume hood or biological safety cabinet with an appropriate deactivating agent (e.g., a solution of bleach followed by a neutralizing agent like sodium thiosulfate, or a commercially available surface decontaminant) after each use.
-
Decontaminate all non-disposable equipment, such as spatulas and glassware, using a similar procedure before removing them from the designated handling area.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Sharps | All needles, syringes, and pipette tips used to handle this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste. |
| Contaminated Labware | Disposable labware (e.g., microfuge tubes, flasks) should be placed in a clearly labeled hazardous waste container. |
| Contaminated PPE | All used PPE, including gloves, gowns, and respirators, should be considered contaminated and disposed of as hazardous chemical waste. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known mechanism of action of this compound and a logical workflow for its safe handling in a laboratory setting.
Caption: Mechanism of this compound action on the Notch1 signaling pathway.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. StemSynergy Therapeutics’ Notch1-Selective Small Molecule Inhibitor Prevents Tumor Growth by Ablation of Cancer Stem Cells - BioSpace [biospace.com]
- 3. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
